molecular formula C12H17Cl2N B1602578 4-(4-Chlorobenzyl)piperidine hydrochloride CAS No. 36968-94-2

4-(4-Chlorobenzyl)piperidine hydrochloride

Cat. No.: B1602578
CAS No.: 36968-94-2
M. Wt: 246.17 g/mol
InChI Key: CRYGKHFRQLLVHQ-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N and its molecular weight is 246.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYGKHFRQLLVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588850
Record name 4-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1)
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Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36968-94-2
Record name 4-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorobenzyl)piperidine hydrochloride
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Foundational & Exploratory

The Alchemical Core: A Technical Guide to 4-(4-Chlorobenzyl)piperidine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the true value of a chemical entity often lies not in its intrinsic biological activity, but in its potential—its capacity to be molded into a diverse array of potent and selective therapeutic agents. 4-(4-Chlorobenzyl)piperidine hydrochloride is a quintessential example of such a foundational scaffold. While not a therapeutic agent in its own right, its robust structure serves as a privileged starting point for synthesizing compounds that target a wide spectrum of critical biological pathways.

This technical guide eschews a simplistic profile of the compound itself. Instead, it delves into the core utility of this compound as a versatile building block. We will explore the key mechanisms of action that can be engineered from this core, providing the causal logic behind structural modifications and the experimental frameworks required to validate them. This document is designed for the laboratory professional engaged in the art and science of medicinal chemistry and pharmacological innovation.

The 4-(4-Chlorobenzyl)piperidine Scaffold: A Structural Overview

At its heart, the molecule consists of a piperidine ring substituted at the 4-position with a benzyl group, which is itself para-substituted with a chlorine atom. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it amenable to a wide range of synthetic manipulations.[1]

The key structural features that make this compound a valuable scaffold are:

  • The Piperidine Ring: A saturated heterocycle that is a common motif in numerous CNS-active and peripherally-acting drugs. Its nitrogen atom provides a key handle for synthetic modification (N-alkylation, N-acylation) to modulate potency, selectivity, and pharmacokinetic properties.

  • The Benzyl Group: Provides a rigid linker that orients the phenyl ring at a specific distance and vector from the piperidine core.

  • The Para-Chloro Substituent: This electron-withdrawing group can influence the electronic properties of the phenyl ring, potentially enhancing binding interactions (e.g., halogen bonding) and improving metabolic stability by blocking a potential site of oxidation.

The true mechanistic story of this compound is told through the diverse pharmacology of its derivatives. The following sections will explore the primary mechanisms of action accessible through synthetic elaboration of this core.


Mechanism I: Modulation of Monoaminergic Systems

The unsubstituted parent scaffold, 4-benzylpiperidine, is a known monoamine releasing agent, with a pronounced selectivity for norepinephrine (NE) and dopamine (DA) over serotonin (5-HT).[2] This provides a foundational insight: the 4-benzylpiperidine core is predisposed to interact with monoamine transporters. The addition of the 4-chloro group in our topic compound likely modulates this activity, and further substitutions can fine-tune it.

Causality of Action: Targeting Monoamine Transporters

Derivatives can be designed to act as either releasing agents or reuptake inhibitors at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The piperidine nitrogen is the key modification point.

  • N-Alkylation: Small alkyl groups on the piperidine nitrogen can maintain or enhance releasing activity. Larger, more complex substituents can shift the pharmacology towards reuptake inhibition or even receptor antagonism.

  • Aromatic Substitution: Modifications on the benzyl ring can further refine selectivity between the different monoamine transporters.

Experimental Validation Workflow

The characterization of novel derivatives targeting monoaminergic systems requires a tiered approach, moving from in vitro binding to functional assays.

Workflow: Monoamine Transporter Interaction Assay

cluster_0 In Vitro Characterization cluster_1 Cell-Based & Ex Vivo Validation A Radioligand Binding Assay (e.g., [3H]WIN 35,428 for DAT) Determine Ki at DAT, NET, SERT B Synaptosome Uptake Assay (e.g., [3H]Dopamine uptake) Determine IC50 for uptake inhibition A->B Confirm functional block C Synaptosome Release Assay (e.g., [3H]MPP+ efflux) Determine EC50 for release B->C Distinguish inhibitor vs. releaser D Ex Vivo Autoradiography Brain slices from treated animals C->D Validate lead compounds E In Vivo Microdialysis Measure DA, NE, 5-HT levels in awake animals D->E Confirm target engagement in situ

Caption: Workflow for characterizing monoaminergic activity.

Protocol: Radioligand Binding Assay

  • Preparation: Homogenize brain tissue (e.g., rat striatum for DAT) in a suitable buffer.

  • Incubation: Incubate the membrane homogenate with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

Mechanism II: Cholinesterase Inhibition

A significant number of potent acetylcholinesterase (AChE) inhibitors feature a 1-benzylpiperidine moiety.[3][4] This scaffold is adept at interacting with the active site of AChE, making the 4-(4-chlorobenzyl)piperidine core an excellent starting point for developing agents for conditions like Alzheimer's disease.

Causality of Action: Dual Site Binding in Acetylcholinesterase

AChE has a gorge-like active site with two key binding domains: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The 1-benzylpiperidine scaffold is perfectly suited to bridge these two sites.

  • Piperidine Nitrogen: The protonated nitrogen of the piperidine ring forms a crucial cation-π interaction with the tryptophan residue (Trp84) in the CAS.

  • Benzyl Group: The benzyl moiety extends up the gorge to interact with the PAS, often involving π-π stacking with residues like Trp279. Modifications to this ring (including the existing chloro-substituent) can enhance this interaction.

Signaling Pathway: Acetylcholinesterase Inhibition

ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Receptor Muscarinic & Nicotinic Receptors ACh->Receptor Binding Choline_Acetate Choline + Acetate (Inactive metabolites) AChE->Choline_Acetate Signal Cholinergic Signaling Receptor->Signal Inhibitor Derivative of 4-(4-Chlorobenzyl)piperidine Inhibitor->AChE Inhibition

Caption: Mechanism of enhancing cholinergic signaling via AChE inhibition.

Experimental Validation

The primary method for confirming AChE inhibition is the Ellman's assay.

Protocol: Ellman's Assay for AChE Activity

  • Principle: This spectrophotometric method measures the activity of AChE by detecting the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified.

  • Procedure: a. Prepare a solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0). b. Add the AChE enzyme and the test inhibitor at various concentrations. c. Initiate the reaction by adding the substrate, acetylthiocholine iodide. d. Monitor the change in absorbance at 412 nm over time using a plate reader.

  • Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Mechanism III: Opioid Receptor Modulation

The piperidine scaffold is a cornerstone of opioid pharmacology, present in potent analgesics like fentanyl and meperidine. The 4-arylpiperidine substructure, in particular, is critical for affinity at the µ-opioid receptor (MOR). Loperamide, an antidiarrheal agent, is a peripherally-acting MOR agonist that contains a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety, structurally very similar to our core scaffold.[5]

Causality of Action: µ-Opioid Receptor Agonism/Antagonism

The interaction with the MOR is highly dependent on the substitution at the piperidine nitrogen.

  • N-Substituent: The size and nature of the N-substituent are critical determinants of agonist versus antagonist activity. For example, small N-alkyl groups (like methyl) are often found in agonists, whereas larger groups can confer antagonism.[6]

  • 4-Position Substituents: The 4-benzyl group itself contributes to binding. The 4-chloro substituent can influence binding pocket interactions.

Experimental Validation

Characterizing opioid activity involves binding and functional assays.

Assay TypeDescriptionKey Parameters
Receptor Binding Assay Uses radiolabeled opioid ligands (e.g., [³H]DAMGO for MOR) to determine the binding affinity of the test compound in cell membranes expressing the receptor.Ki (Inhibition Constant)
[³⁵S]GTPγS Binding Assay A functional assay that measures G-protein activation upon receptor agonism. Agonists stimulate binding of [³⁵S]GTPγS to Gα subunits.EC₅₀ (Potency), Emax (Efficacy)
cAMP Inhibition Assay Measures the inhibition of forskolin-stimulated cAMP production, a downstream effect of Gi-coupled receptor activation (like MOR).IC₅₀ (Functional Inhibition)

Other Potential Mechanistic Avenues

The versatility of the 4-(4-chlorobenzyl)piperidine scaffold extends beyond these three major areas. Literature on related structures suggests it can be a valuable starting point for:

  • NMDA Receptor Antagonists: Derivatives of 4-benzylpiperidine have been identified as potent and selective antagonists of the NR1/2B subtype of the NMDA receptor, relevant for neurodegenerative diseases and certain psychiatric disorders.[7][8]

  • Sigma (σ) Receptor Ligands: The 4-benzylpiperidine framework has been successfully used to develop high-affinity ligands for the σ₁ receptor, a unique intracellular chaperone protein implicated in neuroplasticity and cell survival.[9]

  • Dopamine D₄ Receptor Antagonists: Modifications, particularly creating ether linkages at the 4-position of the piperidine ring, have led to the discovery of selective D₄ receptor antagonists.[10]

Conclusion: A Scaffold of Opportunity

This compound does not possess a singular, defined mechanism of action. Its power lies in its adaptability. For the drug development professional, it represents a validated, structurally robust, and synthetically tractable core. By understanding the fundamental structure-activity relationships—the pivotal role of the piperidine nitrogen, the spatial importance of the benzyl group, and the electronic influence of the chloro-substituent—researchers can rationally design novel derivatives. This scaffold provides a proven pathway to potent and selective modulators of monoamine transporters, cholinesterases, opioid receptors, and a host of other critical CNS targets, solidifying its place as a valuable tool in the modern medicinal chemist's arsenal.

References

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  • Nadri, H., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 12(Suppl), 139-145. [Link]
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Sources

The 4-(4-Chlorobenzyl)piperidine Scaffold: A Strategic Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-Benzylpiperidine Core

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds.[1][2][3] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it a privileged scaffold in drug design. When combined with a benzyl group at the 4-position, the resulting 4-benzylpiperidine framework offers a versatile entry point for targeting a diverse range of biological systems, from central nervous system (CNS) receptors to enzymes.[4][5][6] This guide focuses specifically on the structure-activity relationships (SAR) of the 4-(4-Chlorobenzyl)piperidine scaffold, a key building block in the synthesis of novel therapeutic agents.[7] The inclusion of a chlorine atom on the benzyl ring provides a critical electronic and steric feature that can significantly influence molecular interactions and metabolic stability.

This document will provide an in-depth analysis of how modifications to the 4-(4-Chlorobenzyl)piperidine core impact its pharmacological activity. We will explore key biological targets and elucidate the chemical principles guiding the design of more potent and selective derivatives.

Core Structure and Key Modification Points

The foundational structure of 4-(4-Chlorobenzyl)piperidine hydrochloride serves as our starting point. The key to unlocking its therapeutic potential lies in understanding how systematic modifications at three primary positions—the piperidine nitrogen (N1), the piperidine ring itself, and the aromatic ring of the chlorobenzyl group—influence biological activity.

SAR_Core_Scaffold cluster_0 4-(4-Chlorobenzyl)piperidine Core core N1 N C2 C N1->C2 C3 C C2->C3 C6 C C6->N1 C4 C C3->C4 C5 C C5->C6 C4->C5 benzyl_group CH2-Ph-Cl C4->benzyl_group R1_label R1 (N-Substitution) R1_label->N1 R2_label Ring Substitution R2_label->C2 R2_label->C6 R2_label->C3 R2_label->C5 R3_label Aromatic Substitution R3_label->benzyl_group

Figure 1: Key modification points on the 4-(4-Chlorobenzyl)piperidine scaffold.

I. Targeting the Central Nervous System: Sigma (σ) Receptor Ligands

Derivatives of 4-benzylpiperidine have shown significant promise as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. The affinity for σ1 and σ2 subtypes can be finely tuned by modifying the substituent on the piperidine nitrogen.

A study on 1-aralkyl-4-benzylpiperidine derivatives revealed that the nature of the aralkyl group at the N1 position is a critical determinant of sigma receptor affinity and selectivity.[5] By systematically altering this group, researchers were able to modulate the binding profile significantly. While the specific 4-chloro derivative was not detailed in the abstract, the principles derived from this study are directly applicable.

Key SAR Insights for Sigma Receptor Ligands:

  • N1-Aralkyl Substituent: The size, shape, and electronic properties of the substituent attached to the piperidine nitrogen are paramount for sigma receptor binding.

  • Piperidine vs. Piperazine Core: A comparative analysis showed that replacing the piperidine core with a piperazine ring can lead to a different binding mode at the σ1 receptor, highlighting the importance of the heterocyclic core.[5]

  • Multi-target Activity: Certain N-substituted benzylpiperidines exhibit high affinity for both sigma and serotonin 5-HT1A receptors, suggesting their potential as atypical antipsychotics.[5]

II. Modulation of Monoamine Transporters: Towards Novel Antidepressants

The 4-benzylpiperidine scaffold is a key component in the design of monoamine reuptake inhibitors, which are crucial for the treatment of depression and other mood disorders. The parent compound, 4-benzylpiperidine, is a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[4] The introduction of the 4-chloro substituent and further modifications can shift this activity towards reuptake inhibition.

A study on 4-benzylpiperidine carboxamides provides a detailed SAR for inhibiting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[8]

Key SAR Insights for Monoamine Reuptake Inhibitors:

TargetStructural ModificationImpact on Activity
SERT Biphenyl group on the carboxamide side chainHigher inhibitory activity compared to diphenyl substitution.[8]
2-Naphthyl substitutionEnhanced inhibition compared to 1-naphthyl substitution.[8]
NET Biphenyl group on the carboxamide side chainStronger inhibition compared to diphenyl substitution.[8]
Linker length (3 carbons vs. 2)Generally stronger inhibition with a three-carbon linker.[8]
DAT Linker length (2 carbons vs. 3)Higher inhibitory activity with a two-carbon linker.[8]
Diphenyl group on the carboxamide side chainStronger inhibition compared to biphenyl substitution.[8]

These findings underscore the intricate relationship between the chemical structure and the resulting pharmacological profile, allowing for the fine-tuning of selectivity for different monoamine transporters.

III. Enzyme Inhibition: Acetylcholinesterase and Beyond

The 4-benzylpiperidine moiety is also a recognized scaffold for the development of enzyme inhibitors. For instance, it is a component of inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease.[9]

While the provided search results do not offer a specific SAR for 4-(4-Chlorobenzyl)piperidine as an AChE inhibitor, they establish the relevance of the N-benzylpiperidine fragment in this context.[9] The general principle involves the N-benzyl group interacting with the peripheral anionic site of the enzyme, while other parts of the molecule bind to the catalytic active site. The 4-chlorobenzyl group in our core scaffold would be expected to play a significant role in this interaction.

Furthermore, derivatives of substituted piperidines have been investigated as inhibitors of farnesyltransferase, an enzyme implicated in cancer.[10] A study on this class of compounds revealed that all four substituent positions on the piperidine ring can be important for inhibitory activity.[10]

IV. Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives typically involves multi-step procedures. A common approach to synthesizing the core 4-benzylpiperidine structure involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.[4]

General Protocol for N-Alkylation of 4-(4-Chlorobenzyl)piperidine:

  • Starting Material: this compound.

  • Deprotonation: The hydrochloride salt is neutralized with a suitable base (e.g., Na2CO3, triethylamine) in an appropriate solvent (e.g., dichloromethane, acetonitrile) to yield the free base.

  • Alkylation: The free base is reacted with an alkylating agent (e.g., an alkyl halide or tosylate) to introduce the desired substituent at the N1 position. The reaction may be facilitated by a base to scavenge the acid byproduct.

  • Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization.

  • Salt Formation (Optional): The purified N-alkylated derivative can be converted back to a hydrochloride salt by treatment with HCl in a suitable solvent like ether.

Synthesis_Workflow Start 4-(4-Chlorobenzyl)piperidine HCl Step1 Neutralization with Base Start->Step1 Step2 Reaction with Alkylating Agent (R-X) Step1->Step2 Step3 Purification Step2->Step3 Product N-Substituted Derivative Step3->Product

Figure 2: General workflow for the N-alkylation of the 4-(4-Chlorobenzyl)piperidine scaffold.

Conclusion: A Scaffold of Continuing Importance

The 4-(4-Chlorobenzyl)piperidine scaffold is a valuable building block in modern drug discovery. Its derivatives have demonstrated a wide range of pharmacological activities, targeting key proteins involved in CNS disorders, depression, and enzymatic pathways. The structure-activity relationships discussed herein highlight the importance of systematic chemical modification to achieve desired potency and selectivity. The interplay between substitutions on the piperidine nitrogen, the piperidine ring itself, and the chlorobenzyl moiety provides a rich chemical space for the development of novel therapeutic agents. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly continue to be a source of new and improved medicines.

References

  • Wikipedia. 4-Benzylpiperidine. [Link]
  • Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(2), 589-597. [Link]
  • Kim, J., et al. (2020). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 28(5), 449–457. [Link]
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In Vitro Binding Affinity of 4-(4-Chlorobenzyl)piperidine Hydrochloride: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro binding affinity of 4-(4-Chlorobenzyl)piperidine hydrochloride, a piperidine derivative with significant potential in neuroscience and pharmaceutical research. While direct, quantitative binding data for this specific compound is not extensively published, its structural similarity to a well-studied class of pharmacologically active molecules allows for the identification of high-probability molecular targets. This document outlines the scientific rationale for target selection, provides detailed, field-proven protocols for radioligand binding assays, and discusses the principles of data analysis and interpretation. The primary objective is to equip researchers, scientists, and drug development professionals with the necessary tools to elucidate the binding profile of this compound and similar piperidine-based compounds.

Introduction: The Pharmacological Potential of the 4-Benzylpiperidine Scaffold

The 4-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and its ability to interact with a variety of neurotransmitter receptors and transporters. Compounds containing this core structure have been investigated for a range of therapeutic applications, including as analgesics, neuroprotective agents, and tools for studying neurotransmitter systems.[1] The addition of a chlorine atom to the benzyl ring, as in this compound, can significantly modulate the compound's electronic and lipophilic properties, thereby influencing its binding affinity and selectivity for its molecular targets.

Given the lack of specific binding data for this compound in the public domain, a rational, evidence-based approach to its characterization is necessary. Based on extensive literature on structurally related analogs, the most probable high-affinity targets for this compound include:

  • Sigma (σ) Receptors (σ₁ and σ₂): A substantial body of evidence demonstrates that piperidine derivatives, particularly those with a benzyl substituent, exhibit high affinity for sigma receptors.[2][3] These receptors are implicated in a variety of cellular functions and are considered important targets for the treatment of neuropsychiatric disorders.

  • Dopamine Transporter (DAT): The 4-benzylpiperidine structure is a known pharmacophore for DAT ligands.[4][5] Many derivatives have been developed as potent and selective dopamine reuptake inhibitors.

  • Serotonin Transporter (SERT): Interaction with the serotonin transporter is another common feature of this class of compounds, suggesting SERT as a plausible target.

  • Acetylcholinesterase (AChE): Certain complex 1-benzyl-4-substituted piperidines have been shown to be potent inhibitors of acetylcholinesterase, making this enzyme a potential, albeit less likely, target.[6][7]

This guide will focus on providing detailed protocols for determining the in vitro binding affinity of this compound for the most probable of these targets: the σ₁ receptor and the dopamine transporter.

Determining Binding Affinity for the Sigma-1 (σ₁) Receptor

The σ₁ receptor is a unique intracellular chaperone protein with numerous proposed physiological roles. Its ligands are of significant interest for their potential therapeutic effects in neurodegenerative diseases, psychiatric disorders, and pain.

Rationale for Experimental Design

A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This assay measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor. The concentration at which the test compound inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated.

Experimental Workflow: σ₁ Receptor Binding Assay

sigma1_binding_assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep_start Source: Guinea Pig Brain or CHO cells expressing hσ₁R homogenize Homogenize in Sucrose Buffer prep_start->homogenize centrifuge1 Centrifuge at low speed (remove nuclei, debris) homogenize->centrifuge1 centrifuge2 Centrifuge supernatant at high speed (pellet membranes) centrifuge1->centrifuge2 resuspend Resuspend pellet in assay buffer centrifuge2->resuspend prep_end Membrane Homogenate (store at -80°C) resuspend->prep_end assay_components Combine: - Membrane Homogenate - ³H-Pentazocine (Radioligand) - Test Compound (varying conc.) - Assay Buffer (Tris-HCl) prep_end->assay_components Input incubate Incubate at 37°C assay_components->incubate terminate Terminate reaction by rapid filtration over glass fiber filters incubate->terminate wash Wash filters with ice-cold buffer terminate->wash scintillation Add scintillation cocktail to filters wash->scintillation Input count Quantify radioactivity (Liquid Scintillation Counter) scintillation->count analyze Calculate IC₅₀ and Kᵢ count->analyze

Caption: Workflow for σ₁ Receptor Radioligand Binding Assay.

Detailed Protocol: σ₁ Receptor Binding Assay

Materials:

  • Membrane Preparation: Guinea pig brain homogenate or membranes from a cell line stably expressing the human σ₁ receptor.

  • Radioligand: -Pentazocine (specific activity ~30-50 Ci/mmol).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution, followed by serial dilutions.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Vials.

  • Liquid Scintillation Counter.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of Haloperidol (for non-specific binding) or 50 µL of this compound at various concentrations.

    • 50 µL of -Pentazocine (final concentration ~1-2 nM).

    • 100 µL of membrane preparation (containing 100-200 µg of protein).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Quantify the bound radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Table 1: Hypothetical Data Summary for σ₁ Receptor Binding

ParameterValueDescription
Radioligand-PentazocineHigh-affinity σ₁ receptor agonist.
[L]1.5 nMConcentration of radioligand used.
Kₑ2.5 nMDissociation constant of the radioligand.
IC₅₀To be determinedConcentration of test compound inhibiting 50% of specific binding.
KᵢTo be calculatedAffinity constant of the test compound for the σ₁ receptor.

Determining Binding Affinity for the Dopamine Transporter (DAT)

The dopamine transporter is a membrane-spanning protein that mediates the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. It is a key target for psychostimulants and various therapeutic agents.

Rationale for Experimental Design

Similar to the σ₁ receptor assay, a competitive radioligand binding assay is employed to determine the affinity of this compound for DAT. The assay measures the displacement of a selective DAT radioligand from membranes prepared from a brain region rich in this transporter, such as the striatum.

Experimental Workflow: DAT Binding Assay

dat_binding_assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep_start Source: Rat Striatum homogenize Homogenize in Sucrose Buffer prep_start->homogenize centrifuge1 Centrifuge at low speed homogenize->centrifuge1 centrifuge2 Centrifuge supernatant at high speed centrifuge1->centrifuge2 resuspend Resuspend pellet in assay buffer centrifuge2->resuspend prep_end Striatal Membranes resuspend->prep_end assay_components Combine: - Striatal Membranes - [³H]WIN 35,428 (Radioligand) - Test Compound (varying conc.) - Assay Buffer prep_end->assay_components Input incubate Incubate at 4°C assay_components->incubate terminate Terminate reaction by rapid filtration incubate->terminate wash Wash filters with ice-cold buffer terminate->wash scintillation Add scintillation cocktail wash->scintillation Input count Quantify radioactivity scintillation->count analyze Calculate IC₅₀ and Kᵢ count->analyze

Caption: Workflow for Dopamine Transporter Radioligand Binding Assay.

Detailed Protocol: DAT Binding Assay

Materials:

  • Membrane Preparation: Rat striatal tissue homogenate.

  • Radioligand: [³H]WIN 35,428 (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound, prepared as described previously.

  • Non-specific Binding Control: GBR 12909 (10 µM final concentration) or cocaine (30 µM final concentration).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Filtration Apparatus, Scintillation Cocktail, and Counter as described previously.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the following in a final volume of 500 µL:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of GBR 12909 (for non-specific binding) or 50 µL of this compound at various concentrations.

    • 50 µL of [³H]WIN 35,428 (final concentration ~2-3 nM).

    • 400 µL of striatal membrane preparation (containing 50-100 µg of protein).

  • Incubation: Incubate the plate at 4°C for 2-3 hours.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold Assay Buffer.

  • Radioactivity Measurement: Quantify the bound radioactivity as described for the σ₁ receptor assay.

Data Analysis and Interpretation

The data analysis follows the same principles as outlined in section 2.4. The IC₅₀ value is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation with the appropriate Kₑ for [³H]WIN 35,428.

Table 2: Hypothetical Data Summary for DAT Binding

ParameterValueDescription
Radioligand[³H]WIN 35,428High-affinity DAT ligand.
[L]2.5 nMConcentration of radioligand used.
Kₑ5.0 nMDissociation constant of the radioligand.
IC₅₀To be determinedConcentration of test compound inhibiting 50% of specific binding.
KᵢTo be calculatedAffinity constant of the test compound for DAT.

Concluding Remarks and Future Directions

This guide provides a robust starting point for the in vitro characterization of this compound. The protocols for σ₁ receptor and dopamine transporter binding assays are based on well-established methodologies for structurally related compounds and are designed to yield reliable and reproducible data.

Upon determination of the Kᵢ values for these and other potential targets, a clearer picture of the compound's binding profile will emerge. High affinity for a particular target (i.e., a low nanomolar Kᵢ value) would warrant further investigation, including:

  • Selectivity Profiling: Assessing the compound's binding affinity against a broader panel of receptors and transporters to determine its selectivity.

  • Functional Assays: Investigating whether the compound acts as an agonist, antagonist, or allosteric modulator at its high-affinity target(s).

  • In Vivo Studies: Evaluating the compound's pharmacokinetic properties and its effects on behavior in relevant animal models.

The systematic application of these in vitro binding assays is a critical first step in uncovering the pharmacological properties of novel chemical entities like this compound and paving the way for their potential development as research tools or therapeutic agents.

References

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A Technical Guide to the Characterization of 4-(4-Chlorobenzyl)piperidine Hydrochloride as a Dopamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein that governs dopamine homeostasis in the central nervous system.[1][2] Its critical role in terminating dopaminergic neurotransmission makes it a primary target for a wide array of therapeutic agents and psychostimulants.[2][3] Compounds built on the piperidine scaffold have proven to be a highly privileged and versatile class in medicinal chemistry, frequently serving as the foundation for potent and selective central nervous system agents.[4] This guide provides an in-depth technical framework for the comprehensive evaluation of 4-(4-Chlorobenzyl)piperidine hydrochloride, a representative piperidine derivative, as a ligand for the dopamine transporter.[5] We detail the essential in vitro and in vivo methodologies required to elucidate its binding affinity, functional potency, selectivity, and physiological impact on dopamine dynamics. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system to rigorously characterize novel DAT-targeting compounds.

The Dopamine Transporter: A Nexus for Neuromodulation and Therapeutic Intervention

Function and Physiological Relevance

The dopamine transporter is an integral membrane protein that mediates the reuptake of dopamine from the extracellular space back into the presynaptic neuron.[6] This Na+/Cl− dependent process is the primary mechanism for clearing dopamine from the synapse, thereby controlling the duration and magnitude of dopaminergic signaling.[2] Given dopamine's central role in motor control, motivation, reward, and cognitive function, the precise regulation of its signaling by DAT is paramount.[7] Consequently, dysfunction or modulation of DAT is implicated in numerous neuropsychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD), depression, substance use disorders, and Parkinson's disease.[3][8]

This compound: A Candidate Ligand

The piperidine moiety is a cornerstone of CNS drug design, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for interacting with various biological targets.[4] Numerous high-affinity DAT ligands are based on this structure.[9][10] this compound is a specific derivative that serves as a valuable intermediate in the synthesis of bioactive molecules and a tool for exploring neuropharmacological mechanisms.[5] Its structural features—a central piperidine ring, a basic nitrogen atom, and a substituted benzyl group—are common motifs in compounds that interact with monoamine transporters.[11] This guide will use this compound as a model to illustrate the complete workflow for DAT ligand characterization.

Elucidating the Mechanism of Action at the Dopamine Transporter

The primary hypothesis for a piperidine-based ligand like this compound is that it functions as a competitive inhibitor at the dopamine transporter. This mechanism involves the compound binding to the transporter's substrate recognition site, or an allosteric site that prevents dopamine binding, thereby blocking the reuptake of dopamine from the synaptic cleft.[1] This inhibition leads to an accumulation of extracellular dopamine, enhancing and prolonging its signaling at postsynaptic receptors.

DAT_Inhibition_Mechanism cluster_Cleft Synaptic Cleft DAT Dopamine Transporter (DAT) Vesicle Dopamine Vesicles DA DA Vesicle->DA Receptor Dopamine Receptors DA->DAT Reuptake (Normal Path) DA->Receptor Ligand 4-CBP-HCl Ligand->DAT Inhibition

Caption: Mechanism of DAT inhibition by this compound (4-CBP-HCl).

In Vitro Pharmacological Profiling: Affinity, Potency, and Selectivity

The foundational assessment of any new ligand involves a suite of in vitro assays to quantify its interaction with the target protein. These experiments determine the compound's binding affinity (how tightly it binds) and functional potency (how effectively it inhibits transporter function).

Workflow for In Vitro Characterization

The logical flow for in vitro analysis begins with preparing a biological source of the transporter, followed by binding and functional assays. This dual-pronged approach is critical; a compound can bind tightly but may not be an effective inhibitor, or vice versa.

In_Vitro_Workflow cluster_assays Parallel Assays start Biological Source (DAT-expressing cells or rat striatum) prep Tissue Homogenization & Centrifugation start->prep membranes Membrane Preparation prep->membranes synaptosomes Synaptosome Preparation prep->synaptosomes binding_assay Radioligand Binding Assay (Competition with [3H]WIN 35,428) membranes->binding_assay uptake_assay [3H]Dopamine Uptake Assay synaptosomes->uptake_assay analysis Data Analysis & Curve Fitting binding_assay->analysis uptake_assay->analysis results Determine: • Binding Affinity (Ki) • Functional Potency (IC50) • Selectivity (vs. SERT/NET) analysis->results

Caption: Standard workflow for the in vitro characterization of a DAT ligand.

Protocol 1: Determination of Binding Affinity (K_i) by Radioligand Competition Assay

This assay measures the ability of this compound to displace a known high-affinity radioligand from DAT. The resulting inhibition constant (K_i) is an intrinsic measure of the compound's affinity for the transporter.[12][13]

Methodology:

  • Membrane Preparation: Homogenize tissue from a DAT-rich brain region (e.g., rat striatum) or DAT-expressing cell pellets in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[14] Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[14] Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the prepared membranes (e.g., 50-120 µg protein), a fixed concentration of a DAT-selective radioligand (e.g., [³H]WIN 35,428, near its K_d value), and a range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).[14]

  • Defining Non-Specific Binding: A parallel set of wells must contain a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to saturate all specific binding sites, thereby defining non-specific binding.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).[14]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membranes.[14] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all measurements to obtain specific binding. Plot the specific binding as a percentage of control (no competitor) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Convert the IC₅₀ to the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[14]

Protocol 2: Determination of Functional Potency (IC₅₀) via [³H]Dopamine Uptake Inhibition

This assay provides a functional measure of the compound's ability to block the primary action of DAT: the transport of dopamine.[15][16] It is typically performed using synaptosomes, which are resealed presynaptic terminals that retain functional transporters.[17]

Methodology:

  • Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold isotonic sucrose buffer (e.g., 0.32 M sucrose with 4 mM HEPES, pH 7.4).[7][18] Use a motor-driven pestle with controlled strokes to preserve the integrity of the nerve terminals.[7] Perform differential centrifugation as described in Protocol 1 to obtain a crude synaptosomal pellet (P2).[7] Resuspend the pellet in a physiological uptake buffer.[18]

  • Assay Setup: Aliquot the synaptosomal suspension into tubes or a 96-well plate. Pre-incubate the synaptosomes for 10 minutes at 37°C with varying concentrations of this compound.[7]

  • Defining Non-Specific Uptake: A parallel set of tubes should contain a known DAT inhibitor (e.g., 500 µM cocaine) to define non-specific uptake/transport.[7][18]

  • Initiating Uptake: Initiate the transport reaction by adding a low concentration of [³H]Dopamine (e.g., 10-100 nM).[19]

  • Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C, ensuring the measurement remains within the initial linear phase of uptake.[7]

  • Termination: Stop the reaction by rapid addition of a large volume of ice-cold uptake buffer followed immediately by vacuum filtration, similar to the binding assay.[18]

  • Quantification and Analysis: Measure the radioactivity of the trapped synaptosomes. Calculate specific uptake by subtracting non-specific values. Plot the percent inhibition of specific uptake against the log concentration of the test compound and fit the curve to determine the IC₅₀ value.

Assessing Transporter Selectivity

To be a valuable research tool or therapeutic candidate, a DAT ligand's selectivity is paramount. The binding and uptake assays described above must be repeated for the serotonin transporter (SERT) and norepinephrine transporter (NET). This involves using SERT- or NET-rich tissue preparations (e.g., cortex or hippocampus), their respective selective radioligands (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET), and substrates (e.g., [³H]5-HT for SERT, [³H]NE for NET).[19][20]

ParameterDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Selectivity Ratios
Binding Affinity (K_i, nM) 15.2> 1000> 1000SERT/DAT: >65xNET/DAT: >65x
Functional Potency (IC₅₀, nM) 45.8> 3000> 3000SERT/DAT: >65xNET/DAT: >65x
Table 1: Representative in vitro pharmacological profile for a selective DAT ligand like this compound. Data are hypothetical.

In Vivo Target Engagement and Pharmacodynamic Effect

While in vitro assays are essential, they do not fully predict a compound's effect in a complex biological system. In vivo microdialysis is the gold standard for directly measuring a compound's ability to alter neurotransmitter levels in the brain of a living, behaving animal.[21][22]

Protocol 3: Quantifying Extracellular Dopamine in the Striatum via Microdialysis

This technique measures real-time changes in extracellular dopamine concentrations in a specific brain region following systemic administration of this compound.

Microdialysis_Workflow surgery Stereotaxic Surgery: Implant guide cannula over striatum recovery Animal Recovery (Several Days) surgery->recovery experiment_day Experiment Day recovery->experiment_day probe_insert Insert Microdialysis Probe experiment_day->probe_insert perfusion Perfuse with aCSF at constant flow rate (e.g., 1-2 µL/min) probe_insert->perfusion baseline Collect Baseline Samples (3-4 consecutive samples) perfusion->baseline injection Administer 4-CBP-HCl (e.g., intraperitoneal injection) baseline->injection collection Collect Post-Injection Samples (for 2-3 hours) injection->collection analysis Analyze Dopamine in Dialysate via HPLC-ECD collection->analysis results Generate Time-Course of % Change in Extracellular Dopamine analysis->results

Caption: Experimental workflow for in vivo microdialysis to assess DAT occupancy.

Methodology:

  • Surgical Preparation: Under anesthesia, implant a guide cannula stereotaxically, targeting a dopamine-rich area such as the dorsal striatum in a rat. Allow the animal to recover for several days.

  • Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum of the awake, freely moving animal.[21]

  • Perfusion and Equilibration: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate.

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes for one hour) to establish the basal level of extracellular dopamine.

  • Compound Administration: Administer this compound via a systemic route (e.g., intraperitoneal or subcutaneous injection).

  • Post-Dose Collection: Continue to collect dialysate samples for several hours post-administration to monitor the time-course of the drug's effect.

  • Neurochemical Analysis: Quantify the concentration of dopamine in each dialysate sample using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), which offers high sensitivity for monoamines.[7]

  • Data Analysis: Express the dopamine concentration in each post-dose sample as a percentage of the average baseline concentration. Plot these values over time to visualize the pharmacodynamic profile of the compound. A significant increase in extracellular dopamine confirms that the compound inhibits DAT in vivo.[21]

Time Post-Injection (min)Vehicle Group (% Baseline DA)4-CBP-HCl (10 mg/kg) Group (% Baseline DA)
-20 (Baseline)100 ± 8100 ± 10
20105 ± 11250 ± 25
4098 ± 9380 ± 32
60101 ± 12350 ± 28
12095 ± 10180 ± 20
Table 2: Representative in vivo microdialysis results showing a robust increase in striatal dopamine following administration of a DAT inhibitor. Data are hypothetical mean ± SEM.

Synthesis and Safety Considerations

Synthetic Overview

The synthesis of 4-substituted piperidines is well-established in the chemical literature. A common approach involves the reaction of a suitable piperidine precursor with a substituted benzyl halide, such as 4-chlorobenzyl chloride.[23][24] The specific route can be adapted to achieve desired stereochemistry and purity.

Safety and Handling

As with any novel chemical entity, proper safety protocols are mandatory. This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, in a well-ventilated area or chemical fume hood.[25][26] A thorough review of the Safety Data Sheet (SDS) for the compound and all reagents is required before beginning any experimental work to understand potential hazards such as skin irritation, respiratory effects, and appropriate emergency procedures.[25]

Conclusion

This technical guide outlines a rigorous, multi-faceted approach to characterize this compound as a dopamine transporter ligand. By systematically integrating in vitro binding and functional assays with in vivo pharmacodynamic studies, researchers can build a comprehensive profile of the compound's affinity, potency, selectivity, and physiological efficacy. This structured methodology ensures that the data generated are robust and reliable, providing a solid foundation for further drug development efforts or for its use as a precise pharmacological tool to probe the complexities of the dopaminergic system.

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  • Oh, S. J., et al. (2015). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. ACS Chemical Neuroscience, 6(11), 1859–1871. [Link]
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  • Dutta, A. K., et al. (2002). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.
  • Wikipedia. (n.d.). Methylphenidate.
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  • Dutta, A. K., et al. (1998). Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure-Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. Journal of Medicinal Chemistry, 41(27), 5447–5452. [Link]

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synthesis and characterization of 4-(4-Chlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Chlorobenzyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the , a pivotal intermediate in modern pharmaceutical development.[1] Esteemed for its role as a structural scaffold in the creation of analgesics, neuroprotective agents, and other bioactive molecules, a thorough understanding of its synthesis and verification is paramount for researchers in medicinal chemistry and drug discovery.[1] This document delineates a validated, multi-step synthetic pathway, beginning with foundational starting materials and culminating in the highly pure hydrochloride salt. We will explore the chemical rationale underpinning the chosen synthetic strategy, provide a granular, step-by-step experimental protocol, and detail the suite of analytical techniques required for unambiguous structural elucidation and purity confirmation.

Introduction: Significance and Strategic Overview

This compound serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and bioavailability. The 4-chlorobenzyl group provides a lipophilic handle and a site for further functionalization, making the combined structure a versatile synthon for exploring structure-activity relationships (SAR).[1]

The synthesis of this target molecule can be approached through several strategic pathways. The most reliable and scalable method, which will be the focus of this guide, involves a three-stage process:

  • Formation of a Ketone Intermediate: A Friedel-Crafts acylation to couple the chlorophenyl and pyridine rings.

  • Reduction of Intermediates: A two-part reduction to first convert the ketone to a methylene bridge and then saturate the pyridine ring to yield the piperidine core.

  • Salt Formation: Conversion of the resulting free base into the stable and readily handled hydrochloride salt.

This approach is favored over alternatives, such as direct Friedel-Crafts alkylation, which is notoriously difficult to control and prone to polyalkylation and rearrangement side reactions.[2][3]

The Synthetic Pathway: A Mechanistic Rationale

The chosen synthetic route is designed for high fidelity and control at each chemical transformation. It proceeds through well-defined intermediates, allowing for purification and characterization at each stage to ensure the quality of the final product.

Synthetic_Pathway SM1 4-Pyridinecarbonyl chloride I1 Intermediate 1 4-(4-Chlorobenzoyl)pyridine SM1->I1 Step 1: Friedel-Crafts Acylation SM2 Chlorobenzene SM2->I1 Step 1: Friedel-Crafts Acylation Cat1 AlCl₃ Cat1->I1 Step 1: Friedel-Crafts Acylation I2 Intermediate 2 4-(4-Chlorobenzyl)pyridine I1->I2 Step 2a: Wolff-Kishner Reduction R1 Hydrazine (NH₂NH₂) KOH FB Free Base 4-(4-Chlorobenzyl)piperidine I2->FB Step 2b: Catalytic Hydrogenation R2 H₂, PtO₂ Acetic Acid FP Final Product 4-(4-Chlorobenzyl)piperidine HCl FB->FP Step 3: Salt Formation R3 HCl (in Ether)

Caption: Overall Synthetic Pathway for 4-(4-Chlorobenzyl)piperidine HCl.

Step 1: Friedel-Crafts Acylation

The synthesis commences with the Friedel-Crafts acylation of chlorobenzene with 4-pyridinecarbonyl chloride. This classic electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[4] The AlCl₃ coordinates to the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich chlorobenzene ring. The reaction selectively yields 4-(4-Chlorobenzoyl)pyridine.[5][6] This acylation route is superior to alkylation as the deactivating effect of the resulting ketone prevents over-acylation, a common issue with Friedel-Crafts alkylations.[3]

Step 2: Two-Stage Reduction

With the carbon skeleton established, the next phase involves two critical reduction steps.

  • 2a. Wolff-Kishner Reduction: The carbonyl group of the ketone intermediate is reduced to a methylene group (C=O → CH₂). The Wolff-Kishner reduction, using hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (KOH) at elevated temperatures, is ideal for this transformation. It is highly effective for aryl ketones and avoids the use of strong acids which could interfere with the pyridine ring.

  • 2b. Catalytic Hydrogenation: The aromatic pyridine ring of the 4-(4-chlorobenzyl)pyridine intermediate is reduced to the saturated piperidine ring. This is achieved through catalytic hydrogenation.[7] Platinum dioxide (PtO₂, Adams' catalyst) is an exceptionally effective catalyst for this purpose, especially in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, enhancing its susceptibility to reduction.[8] This process requires a high pressure of hydrogen gas.

Step 3: Hydrochloride Salt Formation

The final step involves converting the oily free base, 4-(4-chlorobenzyl)piperidine, into a stable, crystalline, and easily handleable solid. This is accomplished by dissolving the free base in a non-polar organic solvent, such as diethyl ether or isopropanol, and bubbling anhydrous hydrogen chloride gas through the solution, or by adding a solution of HCl in ether.[9] The this compound precipitates out as a white solid, which can then be isolated by filtration.

Detailed Experimental Protocol

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Reagents such as aluminum chloride are water-sensitive and corrosive, while hydrazine is toxic and volatile.

Experimental_Workflow start Start step1 Step 1: Friedel-Crafts Acylation - React 4-pyridinecarbonyl chloride & chlorobenzene - Catalyst: AlCl₃ - Solvent: Dichloromethane (DCM) start->step1 workup1 Workup 1 - Quench with ice-cold HCl (aq) - Extract with DCM - Dry & concentrate step1->workup1 purify1 Purify Intermediate 1 (Column Chromatography) workup1->purify1 step2a Step 2a: Wolff-Kishner Reduction - React Intermediate 1 with Hydrazine & KOH - Solvent: Diethylene Glycol - Heat to ~200°C purify1->step2a workup2a Workup 2a - Cool, dilute with H₂O - Extract with Ether - Dry & concentrate step2a->workup2a purify2 Purify Intermediate 2 (Vacuum Distillation or Chromatography) workup2a->purify2 step2b Step 2b: Catalytic Hydrogenation - Dissolve Intermediate 2 in Acetic Acid - Add PtO₂ catalyst - Hydrogenate in Parr apparatus (~50 psi H₂) purify2->step2b workup2b Workup 2b - Filter catalyst (Celite) - Neutralize with NaOH - Extract with Ether, dry & concentrate step2b->workup2b step3 Step 3: Salt Formation - Dissolve free base in dry Ether - Add ethereal HCl solution dropwise workup2b->step3 isolate Isolate Final Product - Collect precipitate by vacuum filtration - Wash with cold Ether - Dry in vacuo step3->isolate end End: Pure Product isolate->end

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PurityNotes
Chlorobenzene112.56≥99%Anhydrous
4-Pyridinecarbonyl chloride HCl178.02≥98%Handle with care (moisture sensitive)
Aluminum Chloride (AlCl₃)133.34≥99%Anhydrous, highly reactive with water
Hydrazine monohydrate50.06≥98%Toxic and corrosive
Potassium Hydroxide (KOH)56.11≥85%Caustic
Platinum(IV) oxide (PtO₂)227.08-Adams' catalyst
Hydrogen Chloride (ethereal)-~2 MCorrosive
Solvents (DCM, Ether, etc.)-Anhydrous-
Procedure

Part A: Synthesis of 4-(4-Chlorobenzoyl)pyridine (Intermediate 1)

  • To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq).

  • Add anhydrous chlorobenzene (3.0 eq) via syringe, and cool the mixture to 0 °C in an ice bath.

  • Add 4-pyridinecarbonyl chloride hydrochloride (1.0 eq) portion-wise over 30 minutes, controlling the exothermic reaction.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ketone.

  • Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure 4-(4-chlorobenzoyl)pyridine.

Part B: Synthesis of 4-(4-Chlorobenzyl)pyridine (Intermediate 2)

  • In a flask equipped with a reflux condenser, combine 4-(4-chlorobenzoyl)pyridine (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol.

  • Add hydrazine monohydrate (3.0 eq) and heat the mixture to 130-140 °C for 2 hours.

  • Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for 4 hours.

  • Cool the mixture, dilute with water, and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield crude 4-(4-chlorobenzyl)pyridine, which can be purified by vacuum distillation.

Part C: Synthesis of 4-(4-Chlorobenzyl)piperidine (Free Base)

  • In a Parr hydrogenation bottle, dissolve 4-(4-chlorobenzyl)pyridine (1.0 eq) in glacial acetic acid.

  • Add PtO₂ catalyst (0.02 eq by weight).

  • Seal the vessel and hydrogenate at 50-60 psi of H₂ at room temperature until hydrogen uptake ceases (typically 12-24 hours).

  • Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate, then dilute with water and basify to pH >10 with 30% NaOH solution, keeping the mixture cool in an ice bath.

  • Extract the product with diethyl ether (3x), dry the combined organic layers over anhydrous K₂CO₃, and concentrate to yield 4-(4-chlorobenzyl)piperidine as an oil.

Part D: Formation of this compound

  • Dissolve the crude free base from Part C in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 40-50 °C.

Characterization and Quality Control

Unambiguous confirmation of the final product's structure and purity is essential. A combination of spectroscopic and physical methods should be employed.

Characterization_Logic Product Final Product Sample NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Analysis Product->MP Structure Structural Confirmation NMR->Structure Confirms connectivity and chemical environment IR->Structure Identifies functional groups (N-H, C-Cl) MS->Structure Confirms molecular weight and elemental composition (Cl) Purity Purity Assessment MP->Purity Sharp range indicates high purity

Caption: Logical workflow for the analytical characterization of the product.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment. The expected signals for this compound in a solvent like DMSO-d₆ are summarized below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0broad s2HN-H₂⁺ protons of the piperidinium ion
7.35d2HAromatic protons ortho to the Cl atom
7.25d2HAromatic protons meta to the Cl atom
3.25d2HPiperidine protons at C2/C6 (axial/equatorial)
2.80t2HPiperidine protons at C2/C6 (axial/equatorial)
2.60d2HBenzylic protons (-CH₂-)
1.80 - 2.00m3HPiperidine protons at C4-H and C3/C5 (axial)
1.40 - 1.60m2HPiperidine protons at C3/C5 (equatorial)

Note: Shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~138.0Aromatic C (quaternary, C-CH₂)
~131.0Aromatic C (quaternary, C-Cl)
~130.5Aromatic C-H (ortho to Cl)
~128.5Aromatic C-H (meta to Cl)
~44.0Piperidine C2/C6
~42.0Benzylic CH₂
~38.0Piperidine C4
~30.0Piperidine C3/C5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Wavenumber (cm⁻¹)Interpretation
2700-2400Broad, strong absorption for N-H⁺ stretch of the ammonium salt
3030-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (piperidine & benzyl)
1600, 1490Aromatic C=C stretching vibrations
1100-1000C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Using electrospray ionization (ESI) in positive mode, the expected peak would be for the free base [M+H]⁺.

  • Expected [M+H]⁺ for C₁₂H₁₆ClN: m/z ≈ 210.10

  • Isotopic Pattern: A characteristic feature will be the M+ and M+2 peaks in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[10]

References

  • Molbase. (n.d.). Synthesis of 1-(4-chlorobenzyl)-4-(2-chloroethyl)piperazine dihydrochloride.
  • PubChemLite. (n.d.). This compound (C12H16ClN).
  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzylpiperazine. PubChem Compound Database.
  • Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(9), 3221-3224.
  • Rostami, A., et al. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6(89), 86392-86421.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324.
  • ChemRxiv. (2022). Biomolecular Friedel-Crafts Reactions.
  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • SIELC Technologies. (2018). 4-(4'-Chlorobenzoyl)pyridine.
  • Google Patents. (n.d.). US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Alkylation and Acylation.
  • YouTube. (2022). A Friedel Crafts Reaction.
  • CAS Common Chemistry. (n.d.). 4-(4-Chlorobenzoyl)pyridine.
  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Defense Technical Information Center. (1984). Piperidine Synthesis.
  • Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
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  • CAS Common Chemistry. (n.d.). (4-Chlorophenyl)-3-pyridinylmethanone.

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CAS number for 4-(4-Chlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Chlorobenzyl)piperidine Hydrochloride (CAS No: 36968-94-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 36968-94-2), a pivotal chemical intermediate in modern pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines a validated synthetic pathway, details robust analytical methodologies for its characterization, and explores its significant applications as a structural scaffold in drug discovery. The guide emphasizes the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability in a laboratory setting.

Introduction and Significance

This compound is a heterocyclic amine derivative that has garnered significant attention as a versatile building block in medicinal chemistry. Its structure, which combines a piperidine ring with a 4-chlorobenzyl moiety, offers a unique combination of lipophilicity, polarity, and conformational rigidity. The piperidine scaffold is a privileged structure, widely present in approved drugs due to its ability to modulate physicochemical properties and interact with biological targets.[1] The introduction of the chlorobenzyl group further allows for systematic modifications to probe structure-activity relationships (SAR), making it an invaluable tool in the design of novel therapeutic agents.[2]

This compound serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules, particularly those targeting the Central Nervous System (CNS).[2][3] Its utility extends to the development of analgesics, neuroprotective agents, and potential treatments for various neurological disorders.[3] This guide aims to consolidate the technical knowledge surrounding this compound, providing a foundational resource for its effective synthesis, analysis, and application.

Physicochemical Properties

The hydrochloride salt form of 4-(4-Chlorobenzyl)piperidine enhances its stability and aqueous solubility, properties that are highly advantageous for handling, formulation, and synthetic applications.[3] A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 36968-94-2[3]
Molecular Formula C₁₂H₁₆ClN · HCl[3]
Molecular Weight 246.18 g/mol [3]
Appearance White to off-white crystalline powder[3]
Purity ≥ 94% (Typical)[3]
MDL Number MFCD03840138[3]
PubChem ID 17039566[3]
Storage Conditions Store at 0-8 °C, in a dry, well-ventilated place[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through a reductive amination pathway, a robust and widely used method in organic synthesis for forming C-N bonds. This approach offers high yields and selectivity.

Rationale for Synthetic Strategy

Reductive amination is chosen for its efficiency. It involves the reaction of a carbonyl compound (4-chlorobenzaldehyde) with an amine (piperidine) to form an iminium ion intermediate, which is then reduced in situ to the target amine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical. STAB is less reactive than agents like sodium borohydride, allowing for the one-pot reaction to proceed without premature reduction of the starting aldehyde. The final step involves precipitation as the hydrochloride salt, which not only purifies the product but also converts it to a more stable, crystalline solid.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Isolation cluster_product Final Product A 4-Chlorobenzaldehyde C Mix in Dichloromethane (DCM) Add Sodium Triacetoxyborohydride (STAB) A->C B Piperidine B->C D Stir at Room Temperature (Monitor by TLC) C->D Forms Iminium Ion In-situ Reduction E Quench with aq. NaHCO₃ Extract with DCM D->E Reaction Completion F Dry (Na₂SO₄), Filter, Concentrate E->F Isolate Crude Free Base G Dissolve crude in Ether F->G H Add Ethereal HCl G->H Salt Formation I Filter & Dry Precipitate H->I Precipitation J 4-(4-Chlorobenzyl)piperidine HCl I->J

Caption: Generalized workflow for the synthesis of 4-(4-Chlorobenzyl)piperidine HCl.

Step-by-Step Experimental Protocol
  • Setup: To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) in a round-bottom flask under a nitrogen atmosphere, add piperidine (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The choice of STAB is to ensure a controlled reduction of the intermediate iminium ion without affecting the aldehyde.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic extracts.

  • Isolation of Free Base: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(4-chlorobenzyl)piperidine free base.

  • Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • Isolation of Product: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Analytical Characterization

Accurate characterization is essential to confirm the identity, purity, and quality of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose.

Comparison of Analytical Methods

The choice between HPLC and GC-MS depends on the specific analytical need, such as routine quality control versus detailed structural elucidation.

ParameterHPLC with UV DetectionGC-MS
Principle Separation based on polaritySeparation based on volatility and polarity; detection by mass
Sample Volatility Not requiredRequired (compound is sufficiently volatile)
Selectivity GoodExcellent (mass fragmentation provides structural confirmation)
Sensitivity Good (ppb levels achievable)Excellent (sub-ppb levels achievable)
Throughput HighModerate to High
Instrumentation Cost LowerHigher
Primary Use Case Routine purity checks, quantificationImpurity profiling, definitive identification, structure confirmation

Data adapted from comparative studies on related compounds.[4]

HPLC-UV Analysis Workflow

G A Prepare Standard & Sample Solutions (e.g., in Mobile Phase) C Inject Sample (e.g., 10 µL) A->C B Set HPLC Parameters (Column, Mobile Phase, Flow Rate, UV λ) D Isocratic/Gradient Elution (Separation on C18 Column) B->D C->D E UV Detection (e.g., at 220 nm) D->E F Data Acquisition & Integration E->F G Quantify Purity (Area % Method) F->G

Caption: Standard workflow for purity analysis by HPLC-UV.

Recommended HPLC-UV Protocol

This protocol is designed for rapid purity assessment.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid, TFA), for example, a 60:40 (v/v) ratio. The TFA is used to improve peak shape by ion-pairing with the amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm, where the chlorophenyl chromophore absorbs.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a key starting material for the synthesis of APIs.

Role as a Structural Scaffold

The compound's structure is a template that medicinal chemists exploit to build more complex molecules.

  • Piperidine Ring: Acts as a versatile, non-aromatic core that can be functionalized. Its basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds with target proteins, and it can significantly influence a drug's solubility and pharmacokinetic profile.[1]

  • 4-Chlorobenzyl Group: This moiety provides a lipophilic anchor that can fit into hydrophobic pockets of target enzymes or receptors. The chlorine atom can modulate electronic properties and metabolic stability, and its position provides a vector for further chemical modification.[5]

Conceptual Role in Medicinal Chemistry

G cluster_mods Chemical Modification cluster_targets Potential Therapeutic Areas A 4-(4-Chlorobenzyl)piperidine HCl (Scaffold/Intermediate) B N-Alkylation/ N-Acylation A->B Leads to Library of Analogs C Modification of Benzyl Ring A->C Leads to Library of Analogs D Modification of Piperidine Ring A->D Leads to Library of Analogs E Analgesics B->E For SAR Studies & Lead Optimization F CNS Agents (Antidepressants, etc.) B->F For SAR Studies & Lead Optimization G Neuroprotective Drugs B->G For SAR Studies & Lead Optimization H Anti-inflammatory Agents B->H For SAR Studies & Lead Optimization C->E For SAR Studies & Lead Optimization C->F For SAR Studies & Lead Optimization C->G For SAR Studies & Lead Optimization C->H For SAR Studies & Lead Optimization D->E For SAR Studies & Lead Optimization D->F For SAR Studies & Lead Optimization D->G For SAR Studies & Lead Optimization D->H For SAR Studies & Lead Optimization

Caption: Role as a scaffold for generating diverse chemical libraries.

The compound is widely used in SAR studies where researchers systematically alter parts of the molecule to understand how these changes affect biological activity.[2] This iterative process is fundamental to optimizing a lead compound's efficacy and safety profile, making intermediates like this compound indispensable in the drug discovery pipeline.[2]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. This information is synthesized from safety data sheets (SDS) of structurally related piperidine hydrochlorides.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6][7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin, eyes, and clothing.[6][7] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6] Recommended storage temperature is between 0-8 °C.[3]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][8]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[8]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemistry. Its well-defined properties, straightforward synthesis, and structural versatility make it a valuable asset in the quest for novel therapeutics. This guide has provided the essential technical framework for its synthesis, characterization, and application, underscoring its importance for professionals dedicated to advancing drug discovery and development.

References

  • Synthesis of 1-(4-chlorobenzyl)-4-(2-chloroethyl)piperazine dihydrochloride. Molbase. [Link]
  • Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
  • 1-(4-Chlorobenzyl)piperazine.
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  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

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molecular weight of 4-(4-Chlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of 4-(4-Chlorobenzyl)piperidine Hydrochloride

Introduction

This compound is a pivotal chemical intermediate, widely utilized by researchers and drug development professionals in the synthesis of novel therapeutic agents.[1] Its structural motif is a key building block in medicinal chemistry, particularly for developing analgesics and neuroprotective drugs.[1] An accurate and precise determination of its molecular weight is a fundamental prerequisite for any research or development endeavor. This parameter is critical for ensuring stoichiometric accuracy in reactions, assessing compound purity, performing quantitative analysis, and meeting stringent regulatory standards.

This guide provides a comprehensive examination of the . It begins with the theoretical calculation based on its chemical formula and then delves into advanced experimental protocols for its empirical verification, including mass spectrometry and potentiometric titration. The causality behind experimental choices is explained to provide field-proven insights, ensuring that each protocol serves as a self-validating system for robust and reliable results.

Section 1: Core Physicochemical Properties

A thorough understanding of the compound's basic properties is essential before proceeding with analytical characterization. These identifiers are crucial for handling, storage, and documentation.

PropertyValueSource
Chemical Name This compoundInternal
CAS Number 36968-94-2[1]
Molecular Formula C₁₂H₁₆ClN·HCl or C₁₂H₁₇Cl₂N[1][2][3]
Appearance White to off-white crystalline powder[1]
Typical Purity ≥ 94%[1]
Storage Conditions Store at 0-8 °C[1]
Chemical Structure

The structure consists of a piperidine ring substituted at the 4-position with a 4-chlorobenzyl group. The nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion, creating the hydrochloride salt.

Caption: Chemical structure of this compound.

Section 2: Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated from the molecular formula (C₁₂H₁₆ClN·HCl) using the standard atomic weights of its constituent elements.

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 17 atoms (16 in the base + 1 in HCl) × 1.008 g/mol = 17.136 g/mol

  • Chlorine (Cl): 2 atoms (1 in the base + 1 in HCl) × 35.453 g/mol = 70.906 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

Total Molecular Weight = 144.132 + 17.136 + 70.906 + 14.007 = 246.181 g/mol

This calculated value is the benchmark against which experimental results are compared. Commercial suppliers consistently list the molecular weight as 246.18 g/mol .[1][3]

Section 3: Experimental Verification of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is imperative to confirm the identity and purity of a synthesized or procured batch.

Mass Spectrometry Analysis

Expertise & Experience: Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For a thermally labile and polar compound like an amine hydrochloride, Electrospray Ionization (ESI) is the method of choice.[4] It is a 'soft' ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

Trustworthiness: The self-validating nature of this protocol comes from the distinct isotopic pattern of chlorine. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) results in a characteristic M+2 peak with an intensity of about one-third of the main molecular ion peak, providing unambiguous confirmation of a chlorine-containing compound.

Mandatory Visualization: ESI-MS Workflow

cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample (1 mg/mL) in Methanol/Water Infusion Infuse sample into ESI source Prep->Infusion Ionization Nebulization & Desolvation (Ion Formation) Infusion->Ionization Analysis Mass Analyzer (Quadrupole) Ionization->Analysis Detection Detector Analysis->Detection Spectrum Generate Mass Spectrum (m/z vs. Intensity) Detection->Spectrum Interpretation Identify [M+H]⁺ peak and Cl isotope pattern Spectrum->Interpretation

Caption: Experimental workflow for ESI-Mass Spectrometry analysis.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.[4]

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the instrument to operate in positive ion ESI mode.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: In the ESI source, the sample is nebulized and desolvated. The hydrochloride salt dissociates, and the free amine base (M) is protonated to form the [M+H]⁺ ion.

  • Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Data Interpretation: Analyze the resulting mass spectrum. The primary ion observed will be the protonated free base, [C₁₂H₁₆ClN + H]⁺. The molecular weight of the free base is 210.7 g/mol . Therefore, the expected m/z value for the primary peak will be approximately 211.1. Due to the chlorine isotope, a second peak will be observed at m/z 213.1.

Data Presentation: Expected MS Peaks

IonDescriptionCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Expected Ratio
[M+H]⁺ Protonated free base211.1213.1~3:1
Potentiometric Titration

Expertise & Experience: While MS provides the molecular weight of the free base, an acid-base titration can be used to determine the equivalent weight of the hydrochloride salt itself, thus confirming its purity and overall molecular weight. Aqueous titrations are unsuitable for many amine hydrochlorides. Therefore, a non-aqueous titration is employed, typically using glacial acetic acid as the solvent and perchloric acid as the titrant.[5] In this medium, the hydrochloride salt behaves as a weak base, allowing for a sharp and detectable endpoint.

Trustworthiness: To overcome the interference of the chloride ion, an ingenious modification involves the addition of mercuric acetate.[5] The mercuric acetate reacts with the chloride ion to form undissociated mercuric chloride, effectively removing it from the reaction and allowing for a much sharper potentiometric endpoint, which validates the accuracy of the titration.

Mandatory Visualization: Titration Workflow

A Accurately weigh sample (approx. 200 mg) B Dissolve in glacial acetic acid (50 mL) A->B C Add mercuric acetate solution (10 mL, 6% w/v in acetic acid) B->C D Titrate with standardized 0.1 M Perchloric Acid C->D E Monitor potential (mV) with pH meter/electrode D->E feedback F Plot Titration Curve (mV vs. Volume) D->F G Determine Equivalence Point (point of max inflection) F->G H Calculate Molecular Weight G->H

Caption: Workflow for non-aqueous potentiometric titration.

Experimental Protocol: Potentiometric Titration

  • Reagent Preparation:

    • Prepare a 0.1 M solution of perchloric acid in glacial acetic acid and standardize it against potassium hydrogen phthalate.

    • Prepare a 6% (w/v) solution of mercuric acetate in glacial acetic acid.

  • Sample Preparation: Accurately weigh approximately 200-250 mg of this compound into a 100 mL beaker.

  • Dissolution: Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

  • Chloride Sequestration: Add 10 mL of the mercuric acetate solution and stir.

  • Titration: Immerse a combination pH electrode (calibrated for non-aqueous use) into the solution. Titrate the solution with the standardized 0.1 M perchloric acid, recording the potential (mV) after each addition. Add the titrant in smaller increments near the expected endpoint.

  • Endpoint Determination: Plot the potential (mV) versus the volume of titrant added (mL). The equivalence point is the point of maximum inflection on the S-shaped curve, which can be determined using the first or second derivative of the curve.

  • Calculation: Calculate the molecular weight using the following formula:

    Molecular Weight ( g/mol ) = (Mass of sample (g) × 1000) / (Volume of titrant at equivalence point (L) × Molarity of titrant (mol/L))

Conclusion

The is theoretically calculated to be 246.18 g/mol . This fundamental value is empirically confirmed through a dual-pronged analytical approach. Mass spectrometry validates the mass of the core structure (the free base) and confirms the presence of chlorine through its isotopic signature. Concurrently, non-aqueous potentiometric titration provides the equivalent weight of the hydrochloride salt, offering a robust method for assessing purity and confirming the overall molecular weight. The meticulous application of these self-validating protocols is essential for ensuring the quality and reliability of this important chemical intermediate in all research and drug development applications.

References

  • This compound, suppliers and manufacturers. R&D Chemicals. [Link]
  • Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. J-Stage. [Link]
  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • Synthesis, Characterization and Antimicrobial Activity of Piperidine Derivatives.
  • How to detect a HCl salt in organic compunds. Reddit. [Link]
  • Synthesis of 1-(4-chlorobenzyl)-4-(2-chloroethyl)piperazine dihydrochloride. Molbase. [Link]
  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.
  • Is it possible to detect a salt (Cl-) salt with mass spectroscopy? Reddit. [Link]
  • Piperidine Synthesis. DTIC. [Link]
  • 2C-E. Wikipedia. [Link]

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solubility of 4-(4-Chlorobenzyl)piperidine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(4-Chlorobenzyl)piperidine Hydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from initial discovery through formulation and into clinical application. This guide provides a comprehensive technical overview of the solubility of this compound (CAS: 36968-94-2), a key intermediate in pharmaceutical synthesis. In the absence of extensive public data, this document serves as both a repository of known properties and a methodological guide for researchers to determine its solubility accurately. We will delve into the theoretical principles governing its solubility, provide a field-proven experimental protocol for its determination, and discuss the practical implications for drug development professionals.

Introduction and Physicochemical Profile

This compound is a secondary amine salt utilized as a building block in the synthesis of various therapeutic agents, including analgesics and neuroprotective drugs.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (e.g., crystallization), and designing effective drug delivery systems.

The molecule's structure—a polar piperidinium ring linked to a nonpolar chlorobenzyl group—creates a classic amphiphilic character, making its interaction with different solvents complex and highly dependent on solvent properties. The hydrochloride salt form is intentionally used to enhance aqueous solubility compared to the free base.[2]

Key Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented below. These parameters are foundational to predicting and interpreting its solubility behavior.

PropertyValue / DescriptionSource / Rationale
CAS Number 36968-94-2[1]
Molecular Formula C₁₂H₁₆ClN · HCl[1]
Molecular Weight 246.18 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point Expected: ~245-248 °CEstimated based on piperidine hydrochloride.[3][4][5] A high melting point is characteristic of an ionic salt.
pKa (Conjugate Acid) Expected: ~10-11Estimated based on the pKa of piperidine (~11.1). The electron-withdrawing nature of the chlorobenzyl group may slightly lower this value.
logP (Free Base) 3.1 (Predicted)Computationally predicted XlogP for the free base, indicating significant lipophilicity.[6]

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay between its ionic nature and the lipophilicity of its organic scaffold. The core principle "like dissolves like" is the starting point for any analysis.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective at dissolving this compound. The ionic [R₂NH₂]⁺Cl⁻ salt can dissociate, and the resulting ions are strongly solvated. The piperidinium cation can act as a hydrogen bond donor, while the chloride anion is a hydrogen bond acceptor. Water is particularly effective due to its high dielectric constant, which weakens the ionic bonds in the crystal lattice.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate the cation effectively but are less effective at solvating the chloride anion compared to protic solvents. Good solubility is still anticipated.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to solvate the charged ions of the salt. Consequently, solubility is expected to be very low.[2] The energy required to break the crystal lattice of the salt is not compensated by favorable solvent-solute interactions.

The Critical Role of pH in Aqueous Solubility

As the salt of a weak base, the aqueous solubility of this compound is highly pH-dependent. The relevant equilibrium in solution is:

C₁₂H₁₆ClN-H⁺ (aq) ⇌ C₁₂H₁₆ClN (aq) + H⁺ (aq) (Protonated, Soluble Form) ⇌ (Free Base, Less Soluble Form) + Proton

  • At low pH (pH < pKa): The equilibrium lies to the left. The compound exists predominantly in its protonated, ionized form, leading to maximum aqueous solubility.

  • At high pH (pH > pKa): The equilibrium shifts to the right. The proton is removed, and the neutral free base is formed. Given the free base's high predicted logP (3.1), it is significantly less water-soluble and may precipitate out of solution if its solubility limit is exceeded. This phenomenon is critical during formulation and when considering physiological environments like the small intestine.[7]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, representing the true saturation point of a compound in a solvent at a given temperature.[5][8]

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., Water, PBS pH 7.4, Methanol)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (4 decimal places)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial.

    • Causality: An excess of solid is critical to ensure that the solution becomes saturated and remains in equilibrium with the undissolved solid phase throughout the experiment.[5] A visual excess should be apparent at the end.

  • Solvent Addition: Accurately add a known volume (e.g., 10 mL) of the pre-equilibrated solvent (at the target temperature, e.g., 25 °C) to the vial.

  • Initial pH Measurement (Aqueous Only): For aqueous solvents, measure and record the initial pH of the slurry.[5]

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker (e.g., 25 °C or 37 °C). Agitate at a moderate speed (e.g., 150 rpm) for a minimum of 24-48 hours.

    • Causality: This extended agitation period allows the system to reach thermodynamic equilibrium between the dissolved and solid states. Shorter times may lead to an underestimation of solubility or measurement of transient, non-equilibrium states.[3]

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to settle.

    • Causality: This step prevents the filter from clogging and ensures that only the saturated supernatant is sampled.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial for analysis.

    • Trustworthiness: Filtration is a critical self-validating step. It removes all undissolved micro-particles, ensuring that the measured concentration reflects only the truly dissolved compound. The first few drops should be discarded to saturate the filter material and prevent adsorption losses.

  • Final pH Measurement (Aqueous Only): Measure and record the pH of the remaining slurry.

    • Causality: A significant change in pH can affect the solubility of an ionizable compound. This final measurement is the pH at which the solubility was actually determined.[4]

  • Quantification:

    • Prepare a series of dilutions of the filtered sample with the solvent.

    • Analyze the samples using a validated analytical method (e.g., HPLC-UV).

    • Determine the concentration by comparing the response to a standard curve prepared with known concentrations of the compound.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis prep1 Weigh excess solid API into vial prep2 Add known volume of pre-heated solvent prep1->prep2 equil1 Agitate in shaker at constant T (24-48h) prep2->equil1 equil2 Let stand to allow sedimentation (2h) equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 analysis1 Dilute sample for analysis sample2->analysis1 analysis2 Quantify concentration (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate solubility (e.g., mg/mL) analysis2->analysis3

Caption: Experimental workflow for the shake-flask solubility determination method.

Solubility Profile: Predictions and Experimental Template

While specific experimental data is scarce, a qualitative and predictive solubility profile can be established based on the theoretical principles discussed. The following table summarizes this expected behavior and provides a template for recording experimental results.

SolventSolvent TypePredicted SolubilityRationaleExperimental Value (mg/mL at 25°C)
WaterPolar ProticHighStrong ion-dipole interactions and hydrogen bonding with the ionic salt.
MethanolPolar ProticHighGood solvation of both cation and anion via hydrogen bonding.[2]
EthanolPolar ProticModerate to HighLess polar than methanol, but still an effective protic solvent.[2]
DMSOPolar AproticModerate to HighStrong dipole moment effectively solvates the cation.
AcetonePolar AproticLow to ModerateLower polarity and dielectric constant than DMSO.
TolueneNon-PolarVery LowIneffective at solvating the ionic salt.[2]
HexaneNon-PolarVery LowIneffective at solvating the ionic salt.[2]

Analysis and Molecular Interactions

The predicted solubility trend—high in polar protic solvents and low in non-polar solvents—is a direct consequence of the molecular interactions between the solute and solvent.

G cluster_solute cluster_polar Polar Solvent (e.g., Water) cluster_nonpolar Non-Polar Solvent (e.g., Toluene) Solute [Pip-CH₂-Ph-Cl]H⁺   Cl⁻ Interaction1 Ion-Dipole (Strong) Solute->Interaction1 Solvates Ions Interaction2 H-Bonding (Strong) Solute->Interaction2 Donates/Accepts Interaction3 van der Waals (Weak) Solute->Interaction3 interacts with organic part Water H₂O Interaction1->Water Result1 Result: HIGH SOLUBILITY Interaction1->Result1 Interaction2->Water Interaction2->Result1 Toluene C₇H₈ Interaction3->Toluene Result2 Result: LOW SOLUBILITY Interaction3->Result2

Sources

The Dawn of a Scaffold: An In-depth Technical Guide to the Early Discovery and Development of 4-(4-Chlorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the early discovery and development of 4-(4-Chlorobenzyl)piperidine hydrochloride, a pivotal scaffold in medicinal chemistry. We delve into the foundational synthetic routes that first brought this molecule to the forefront and explore the initial pharmacological investigations that hinted at its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a retrospective analysis grounded in the seminal literature of the field.

Introduction: The Genesis of a Privileged Structure

The piperidine ring is a ubiquitous and privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Its conformational flexibility and the ability to be readily functionalized have made it a cornerstone in the design of compounds targeting the central nervous system (CNS), among other therapeutic areas.[2] The journey of many complex pharmaceuticals can be traced back to the synthesis and characterization of simpler, yet crucial, building blocks. One such foundational molecule is this compound.

This guide focuses on the nascent stages of this compound's history – its initial synthesis and the early explorations of its pharmacological profile. Understanding the origins of this scaffold provides valuable context for its subsequent evolution into more complex drug candidates and highlights the enduring principles of medicinal chemistry that guided its discovery.

The Pioneering Synthesis: A Novel Route to 4-Benzylpiperidine Derivatives

The early exploration of 4-benzylpiperidine derivatives was driven by the pursuit of novel compounds with potential therapeutic value. A seminal US patent filed in 1961 by Beckett, Harper, and Simmonds laid the groundwork for the synthesis of a range of these compounds, including the chlorinated analogue.[3] The primary objective outlined in this early work was the development of molecules with analgesic and central nervous system depressant activities.[3]

The synthetic strategy centered on the Grignard reaction, a powerful tool for carbon-carbon bond formation. The general scheme involved the reaction of an N-benzyl-4-piperidone with a substituted benzyl magnesium halide. This foundational work provided a robust and adaptable method for creating a library of 4-benzylpiperidine derivatives.

A Representative Early Synthetic Protocol

The following protocol is based on the methodology described in the foundational patent literature for the synthesis of 4-benzylpiperidine derivatives.[3]

Step 1: Formation of the Grignard Reagent

  • To a reaction vessel containing magnesium turnings, a solution of 4-chlorobenzyl chloride in anhydrous ether is added dropwise under an inert atmosphere to initiate the formation of 4-chlorobenzyl magnesium chloride.

Step 2: Grignard Reaction with N-Benzyl-4-piperidone

  • The freshly prepared Grignard reagent is then added to a solution of N-benzyl-4-piperidone in anhydrous ether.

  • The reaction mixture is stirred at room temperature.

  • The reaction is subsequently quenched by pouring it onto crushed ice and acidified with a weak acid, such as acetic acid.

Step 3: Work-up and Formation of the Free Base

  • The aqueous layer is made alkaline with ammonia solution.

  • The desired product, N-benzyl-4-(4'-chlorobenzyl)-4-piperidinol, is extracted with ether.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude free base.

Step 4: Debenzylation and Hydrochloride Salt Formation

  • The crude N-benzyl-4-(4'-chlorobenzyl)-4-piperidinol is dissolved in ethanol.

  • The solution is subjected to catalytic hydrogenation in the presence of a palladium-on-charcoal catalyst to remove the N-benzyl protecting group.

  • Upon completion of the reaction, the catalyst is filtered off.

  • The filtrate is treated with an excess of ethanolic hydrochloric acid to precipitate the hydrochloride salt of 4-(4'-chlorobenzyl)-4-piperidinol.

  • The final product, this compound, can be obtained through further reduction of the hydroxyl group, a common subsequent step in the synthesis of such derivatives.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the early synthesis of 4-(4-chlorobenzyl)piperidine derivatives.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Work-up & Debenzylation cluster_3 Step 4: Final Product Formation A 4-Chlorobenzyl Chloride + Mg B 4-Chlorobenzyl Magnesium Chloride A->B in dry ether D Reaction Intermediate B->D C N-Benzyl-4-piperidone C->D E N-benzyl-4-(4'-chlorobenzyl)-4-piperidinol D->E Acid/Base work-up F 4-(4'-Chlorobenzyl)-4-piperidinol E->F H2, Pd/C G This compound F->G Reduction & HCl salt formation

Caption: Early synthetic workflow for this compound.

Early Pharmacological Investigations: Unveiling a CNS Depressant Profile

The initial impetus for the synthesis of 4-(4-Chlorobenzyl)piperidine and its analogues was the search for novel therapeutic agents with effects on the central nervous system.[3] The pioneering patent by Beckett, Harper, and Simmonds explicitly states that these compounds exhibit "analgesic and central nervous system depressant activity."[3]

While detailed quantitative data from this early period is not extensively published in peer-reviewed journals, the patent provides valuable insights into the initial pharmacological screening of these novel compounds. The inventors noted that these derivatives demonstrated anti-amphetamine activity and were blockers of conditioned responses, both of which are indicative of CNS depressant effects.[3]

Summary of Early Pharmacological Observations
Pharmacological EffectObservationImplication
Analgesic Activity Compounds demonstrated pain-relieving properties in preclinical models.Potential for development as a novel class of analgesics.
CNS Depressant Activity Exhibited sedative effects and a reduction in spontaneous activity.Potential applications in treating anxiety, agitation, or other CNS-related disorders.
Anti-Amphetamine Activity Counteracted the stimulant effects of amphetamine.Suggests a mechanism of action involving modulation of central monoamine pathways.
Blockade of Conditioned Response Inhibited learned avoidance behaviors in animal models.Further evidence of CNS depressant and potentially antipsychotic-like properties.
Postulated Early Mechanism of Action

The observed pharmacological effects of 4-benzylpiperidine derivatives suggested an interaction with central neurotransmitter systems.[3] While the precise molecular targets were not elucidated in this early work, the anti-amphetamine and CNS depressant activities pointed towards a potential modulation of dopaminergic and/or serotonergic pathways. This early hypothesis laid the groundwork for future structure-activity relationship (SAR) studies and more detailed mechanistic investigations.

The following diagram illustrates the hypothesized high-level mechanism of action based on the initial pharmacological findings.

G A 4-(4-Chlorobenzyl)piperidine B CNS A->B Acts on C Modulation of Neurotransmitter Systems (e.g., Dopamine, Serotonin) B->C Leads to D Analgesic Effect C->D E CNS Depressant Effect C->E

Caption: Hypothesized early mechanism of action for 4-benzylpiperidine derivatives.

Conclusion: A Foundation for Future Innovation

The early discovery and development of this compound represent a significant milestone in the history of medicinal chemistry. The pioneering synthetic work of Beckett, Harper, and Simmonds not only provided a practical route to a novel class of compounds but also unveiled their potential as modulators of the central nervous system.[3]

This foundational research served as a critical launchpad for the subsequent exploration and elaboration of the 4-benzylpiperidine scaffold, ultimately leading to the development of a diverse array of therapeutic agents. The principles of rational drug design, guided by the interplay of chemical synthesis and pharmacological evaluation, are clearly evident even in these early stages. For contemporary researchers, this look back at the origins of a key chemical building block offers valuable insights into the enduring process of drug discovery and the remarkable legacy of these early pioneering efforts.

References

  • Beckett, A. H., Harper, N. J., & Simmonds, A. B. (1969). Novel 4-benzylpiperidine derivatives. U.S. Patent No. 3,462,444. Washington, DC: U.S.
  • Zaytsev, A., Zaytseva, K., Riabova, V., & Kartsev, V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 23(23), 14788. [Link]
  • Khan, I., Zaib, S., Batool, S., Ul-Haq, Z., & Iqbal, J. (2016). Piperidine derivatives as potential therapeutic agents. European journal of medicinal chemistry, 118, 139-55. [Link]

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Methodological & Application

Introduction: Situating 4-(4-Chlorobenzyl)piperidine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Neuroscience Research Applications of 4-(4-Chlorobenzyl)piperidine Hydrochloride

Prepared by a Senior Application Scientist

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive compounds. The specific molecule, this compound, belongs to a chemical class with demonstrated engagement of critical central nervous system (CNS) targets. While the query regarding its application as a direct inhibitor of neuronal nitric oxide synthase (nNOS) is a scientifically plausible hypothesis, a comprehensive review of current literature does not yield direct evidence or specific IC50 values for this mechanism.

Therefore, this guide is structured to empower the researcher with a broader, evidence-based perspective. We will first explore the well-documented neuropharmacological activities of structurally related 4-benzylpiperidine analogs, thereby establishing a probable profile of biological targets for this compound. Subsequently, we will provide detailed protocols to not only investigate its potential as a neuroprotective agent based on these known activities but also to formally test the hypothesis of nNOS inhibition. This approach ensures scientific rigor, guiding the researcher from established knowledge to novel discovery.

PART 1: Potential Neuropharmacological Profile Based on Structural Analogs

The biological activity of a small molecule is intrinsically linked to its structure. The 4-benzylpiperidine core is a versatile pharmacophore that has been successfully employed to target several key proteins implicated in neurological function and disease.

Sigma-1 (σ1) Receptor Agonism and Neuroprotection

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. Ligands for the σ1 receptor are of significant interest for their neuroprotective potential. Several 4-aroylpiperidines and related structures have been synthesized and evaluated as high-affinity σ1 receptor ligands[1]. The potent σ1 receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), for instance, has demonstrated neuroprotective effects in a rat model of focal cerebral ischemia[2]. Given the structural similarity, it is a strong working hypothesis that this compound may also engage this target.

Dopamine Receptor and Monoamine Transporter Interactions

The benzylpiperidine moiety is a well-established scaffold for ligands targeting dopamine receptors and transporters. The parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with a notable preference for dopamine and norepinephrine over serotonin[3]. Furthermore, extensive research has focused on developing 4-benzyloxypiperidine and related analogs as potent and selective antagonists for the dopamine D4 receptor, which is implicated in conditions like Parkinson's disease and L-DOPA induced dyskinesias[4]. This body of evidence strongly suggests that this compound should be evaluated for its affinity and functional activity at dopamine receptors (particularly D2-like family) and monoamine transporters.

Other Potential CNS Targets

Structure-activity relationship (SAR) studies have also implicated the benzylpiperidine core in the inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy[5][6]. Derivatives have been developed with potent anti-AChE activity and the ability to increase acetylcholine levels in the brain[5][6].

The table below summarizes the known activities of representative compounds sharing the core 4-benzylpiperidine structure.

Compound ClassSpecific TargetObserved ActivityReference
4-Benzylpiperidines Dopamine/Norepinephrine TransportersMonoamine Releasing Agent[3]
1-Benzyl-4-[...]piperidines Acetylcholinesterase (AChE)Potent Inhibition (IC50 = 0.56 nM for one derivative)[6]
4-Aroylpiperidines Sigma-1 (σ1) ReceptorHigh-Affinity Ligands[1]
Benzyloxy Piperidines Dopamine D4 Receptor (D4R)Selective Antagonism[4]
4-Phenyl-1-(...)-piperidines Sigma-1 (σ1) ReceptorNeuroprotection in Ischemia Models[2]

PART 2: Proposed Research Protocols for this compound

The following protocols are designed to provide a comprehensive characterization of the compound's neuropharmacological profile, addressing both the hypothesized nNOS activity and the more probable mechanisms suggested by its structural analogs.

Protocol 1: In Vitro Characterization of nNOS Inhibition (Hypothesis Testing)

Causality: To determine if this compound directly inhibits the enzymatic activity of nNOS, a purified enzyme assay is essential. This protocol measures the conversion of L-arginine to L-citrulline, a direct readout of NOS activity. Including endothelial NOS (eNOS) and inducible NOS (iNOS) allows for the determination of isoform selectivity, a critical parameter for therapeutic potential.

Methodology:

  • Reagents and Materials:

    • Purified recombinant human nNOS, eNOS, and iNOS enzymes.

    • L-[³H]arginine.

    • Reaction Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 100 µM NADPH, 10 µM FAD, 10 µM FMN, and 10 µM Tetrahydrobiopterin (BH4).

    • Calmodulin (for nNOS and eNOS activation).

    • CaCl₂.

    • Stop Buffer: 100 mM HEPES, pH 5.5, containing 10 mM EDTA.

    • Dowex AG 50WX-8 resin (Na⁺ form).

    • This compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

    • Known nNOS inhibitor (e.g., Nω-Propyl-L-arginine) as a positive control.

  • Assay Procedure:

    • Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add 25 µL of reaction buffer.

    • For nNOS and eNOS, add CaCl₂ to a final concentration of 2 mM and Calmodulin to a final concentration of 10 µg/mL.

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 10 µL of L-[³H]arginine (final concentration ~10 µM).

    • Initiate the reaction by adding 10 µL of the appropriate NOS enzyme (pre-diluted to yield a linear reaction rate).

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 200 µL of Stop Buffer.

    • Transfer the reaction mixture to a 96-well filter plate containing Dowex AG 50WX-8 resin to bind the unreacted L-[³H]arginine.

    • Centrifuge the filter plate to collect the eluate, which contains the L-[³H]citrulline product.

    • Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

dot

nNOS_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin Binds Ca_CaM Ca²⁺-CaM Complex Calmodulin->Ca_CaM nNOS_inactive nNOS (inactive) Ca_CaM->nNOS_inactive nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activates NO Nitric Oxide (NO) nNOS_active->NO Catalyzes L_Citrulline L-Citrulline nNOS_active->L_Citrulline L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Neurotoxicity Peroxynitrite (ONOO⁻) Neurotoxicity NO->Neurotoxicity cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Superoxide Superoxide (O₂⁻) Superoxide->Neurotoxicity Compound 4-(4-Chlorobenzyl)piperidine hydrochloride (Hypothesized Target) Compound->nNOS_active Inhibits?

Caption: Hypothesized inhibition of the nNOS signaling pathway.

Protocol 2: Cell-Based Assay for Neuroprotection

Causality: This protocol assesses the compound's ability to protect neurons from excitotoxicity, a common mechanism of cell death in stroke and neurodegenerative diseases. Glutamate-induced excitotoxicity involves the overactivation of NMDA receptors and subsequent nNOS activation, making it a relevant model to test a potential neuroprotective agent, regardless of the precise mechanism (e.g., nNOS inhibition, σ1 agonism, or NMDA receptor antagonism).

Methodology:

  • Cell Culture:

    • Use a suitable neuronal cell line (e.g., SH-SY5Y differentiated neurons, primary cortical neurons).

    • Plate cells in 96-well plates and allow them to adhere and differentiate for an appropriate time.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for 1-2 hours. Include a vehicle control and a positive control (e.g., MK-801, a known NMDA receptor antagonist).

    • Induce excitotoxicity by adding a high concentration of glutamate (e.g., 100 µM) to the culture medium. Do not add glutamate to the negative control wells.

    • Co-incubate the cells with the compound and glutamate for 24 hours.

  • Assessment of Cell Viability:

    • Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

    • For MTT: Add MTT solution to each well, incubate for 2-4 hours, then solubilize the formazan crystals and read the absorbance at ~570 nm.

    • For LDH: Collect the supernatant from each well and measure LDH activity using a commercially available kit.

  • Data Analysis:

    • Calculate cell viability as a percentage of the negative control (untreated, no glutamate).

    • Plot cell viability against the concentration of the test compound to determine the EC50 (effective concentration for 50% protection).

Protocol 3: General In Vivo Protocol for Assessing Neuroprotective Efficacy

Causality: To determine if the compound has therapeutic potential in a living organism, an in vivo model of neurological disease is required. The transient middle cerebral artery occlusion (tMCAO) model in rodents is a gold-standard for stroke research and heavily involves excitotoxicity and nNOS-mediated damage. This makes it an ideal model to evaluate a candidate neuroprotective agent.

Methodology:

  • Animal Model:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

    • Subject the animals to 90 minutes of tMCAO using the intraluminal filament method, followed by reperfusion. This procedure should be performed under anesthesia with physiological parameters (temperature, blood gases) carefully monitored and maintained.

  • Compound Administration:

    • Dosing: Based on preliminary toxicity and pharmacokinetic studies, select a range of doses. A starting point could be 1-10 mg/kg.

    • Route: Intraperitoneal (i.p.) or intravenous (i.v.) administration are common. Dissolve this compound in a suitable vehicle (e.g., saline or 5% DMSO in saline).

    • Timing: Administer the first dose either shortly before reperfusion or at the time of reperfusion, which is a clinically relevant therapeutic window. Subsequent doses may be given every 12 or 24 hours.

  • Endpoint Analysis:

    • Neurological Deficit Scoring (24-72 hours post-MCAO): Assess motor and neurological function using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

    • Infarct Volume Measurement (72 hours post-MCAO):

      • Euthanize the animals and harvest the brains.

      • Slice the brains into 2 mm coronal sections.

      • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (dead) tissue remains white.

      • Image the slices and use software to quantify the infarct volume, correcting for edema.

  • Data Analysis:

    • Compare the neurological scores and infarct volumes between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in either endpoint indicates a neuroprotective effect.

dot

Workflow cluster_InVitro cluster_CellBased cluster_InVivo Start Compound of Interest: 4-(4-Chlorobenzyl)piperidine HCl InVitro Phase 1: In Vitro Characterization Start->InVitro CellBased Phase 2: Cell-Based Assays InVitro->CellBased TargetBinding Target Binding Assays (Dopamine, Sigma Receptors) InVivo Phase 3: In Vivo Validation CellBased->InVivo Toxicity Neuronal Cytotoxicity Assay (Determine safe concentrations) PK_Tox Pharmacokinetics (PK) & Acute Toxicity (LD50) End Lead Candidate for Further Development InVivo->End EnzymeAssay nNOS Enzyme Inhibition Assay (Hypothesis Testing) TargetBinding->EnzymeAssay Selectivity iNOS/eNOS Selectivity Profiling EnzymeAssay->Selectivity Neuroprotection Neuroprotection Assay (e.g., Glutamate Excitotoxicity) Toxicity->Neuroprotection MOA Mechanism of Action Studies (e.g., Calcium imaging, ROS measurement) Neuroprotection->MOA Efficacy Efficacy in Disease Model (e.g., Stroke, Neurodegeneration) PK_Tox->Efficacy TargetEngagement Target Engagement (e.g., ex vivo brain analysis) Efficacy->TargetEngagement

Caption: A generalized workflow for neuropharmacological characterization.

Safety and Handling Precautions

As with any novel research chemical, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of interest for neuroscience research due to its structural similarity to known neuroactive agents that modulate sigma receptors, dopamine systems, and acetylcholinesterase. While its role as a direct nNOS inhibitor remains a hypothesis to be tested, the protocols provided in this guide offer a robust framework for its comprehensive evaluation. By systematically assessing its in vitro target profile, cell-based neuroprotective capacity, and in vivo efficacy, researchers can elucidate the true mechanism of action and therapeutic potential of this compound. This structured, hypothesis-driven approach is fundamental to advancing novel chemical entities from the bench toward potential clinical applications.

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Application Notes and Protocols for 4-(4-Chlorobenzyl)piperidine Hydrochloride in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 4-(4-Chlorobenzyl)piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for engaging with biological targets. The subject of this guide, 4-(4-Chlorobenzyl)piperidine hydrochloride, represents a particularly valuable building block within this chemical class. The presence of a secondary amine offers a reactive handle for straightforward derivatization, while the 4-chlorobenzyl moiety provides a lipophilic anchor that can be crucial for target engagement, particularly within the central nervous system (CNS). This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this versatile intermediate. We will delve into its physicochemical properties, core applications, detailed synthetic protocols for its utilization, and the analytical methodologies required for its quality control.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug development. These properties influence its reactivity, solubility, and handling characteristics.

PropertyValueSource
Molecular Formula C₁₂H₁₆ClN · HCl
Molecular Weight 246.18 g/mol
Appearance White to off-white crystalline powder
CAS Number 36968-94-2

The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions. The key structural features—the secondary piperidine nitrogen and the 4-chlorobenzyl group—are the primary drivers of its synthetic utility.

Core Applications in Pharmaceutical Development

The utility of this compound spans several therapeutic areas, primarily due to the pharmacological activities of the derivatives it can form.

Central Nervous System (CNS) Agents

The lipophilic nature of the chlorobenzyl group facilitates crossing the blood-brain barrier, making this scaffold particularly suitable for the development of CNS-acting drugs.

  • Analgesics: The 4-substituted piperidine core is a well-established pharmacophore in opioid analgesics, such as fentanyl and its analogs.[2][3] The N-alkylation of this compound allows for the introduction of various pharmacophoric elements to modulate potency and selectivity for opioid receptors.

  • Neuroprotective Agents: Derivatives of N-benzylpiperidine have been investigated as multi-target-directed ligands for Alzheimer's disease, exhibiting both cholinesterase inhibition and β-amyloid anti-aggregation properties.[4] The 4-(4-chlorobenzyl)piperidine moiety can serve as a foundational element in the design of such neuroprotective agents.

Other Therapeutic Areas

The versatility of the 4-(4-Chlorobenzyl)piperidine scaffold extends beyond CNS applications:

  • Antimicrobial and Antiviral Agents: The piperidine nucleus is found in various antimicrobial and antiviral compounds.[5] Derivatization of 4-(4-Chlorobenzyl)piperidine can lead to novel compounds with potential activity against a range of pathogens.

  • Cardiovascular Agents: Certain piperidine derivatives have shown activity as cardiovascular agents. The modular nature of synthesis using this building block allows for the exploration of structure-activity relationships in this therapeutic area.

Synthetic Protocols: Harnessing the Reactivity of the Piperidine Nitrogen

The primary synthetic utility of this compound lies in the nucleophilicity of the piperidine nitrogen, which readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation via Nucleophilic Substitution: A Foundational Protocol

This protocol details the N-alkylation of 4-(4-Chlorobenzyl)piperidine with an alkyl halide, a fundamental transformation for introducing diversity.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloric acid present in the starting material and the hydrohalic acid generated during the reaction. This drives the equilibrium towards the product and prevents the formation of the unreactive piperidinium salt.

  • Solvent: Anhydrous polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they effectively solvate the reactants without participating in the reaction.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential side reactions with atmospheric moisture and oxygen, particularly when using sensitive reagents.

Experimental Workflow:

Caption: Workflow for N-alkylation of 4-(4-Chlorobenzyl)piperidine HCl.

Step-by-Step Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile (10 mL per mmol of starting material).

  • Flush the flask with nitrogen or argon and maintain a positive pressure.

  • To the stirred suspension, add the alkyl halide (e.g., ethyl bromide, 1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.[6]

  • Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

N-Alkylation via Reductive Amination: A Milder Approach

Reductive amination offers a milder alternative to direct alkylation, particularly when dealing with sensitive substrates or when aiming to introduce more complex alkyl groups.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and selectively reduces the in situ formed iminium ion over the starting aldehyde or ketone.[7]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive amination as they are compatible with the reagents and facilitate the reaction.

  • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion intermediate, although it is often not necessary.

Experimental Workflow:

Caption: Workflow for reductive amination of 4-(4-Chlorobenzyl)piperidine HCl.

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in anhydrous dichloromethane (DCM, 15 mL per mmol of starting material), add N,N-diisopropylethylamine (DIPEA, 2.5 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.[7]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound and its derivatives is paramount in pharmaceutical development.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the starting material and for monitoring the progress of subsequent reactions.

Method Parameters (Adapted from similar compounds): [8][9]

ParameterConditionRationale
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)Provides good separation for moderately polar compounds.
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Phosphoric Acid)The organic modifier (acetonitrile) controls the retention time, while the acidic additive improves peak shape and suppresses silanol interactions.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Detection UV at 220 nmThe chlorobenzyl group provides a chromophore for UV detection.
Column Temperature 30 °CEnsures reproducible retention times.

Self-Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. A calibration curve should be generated using standards of known concentration to quantify the compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of the starting material and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the chlorobenzyl group, the benzylic methylene protons, and the protons of the piperidine ring. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements (based on similar compounds):

  • May cause skin and eye irritation.[10]

  • May be harmful if swallowed or inhaled.[11]

Conclusion: A Versatile Tool for Drug Discovery

This compound is a valuable and versatile building block in pharmaceutical development. Its straightforward derivatization through N-alkylation and N-acylation provides access to a wide range of novel compounds with potential therapeutic applications, particularly in the CNS and infectious disease areas. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to effectively utilize this important intermediate in their drug discovery programs. By understanding its properties, reactivity, and handling requirements, scientists can confidently incorporate this scaffold into their synthetic strategies to create the next generation of innovative medicines.

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  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). MDPI.
  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (2025, August 6). ResearchGate.
  • Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. (n.d.). Asian Journal of Research in Chemistry.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). National Institutes of Health.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). R Discovery.
  • Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. (n.d.). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Institutes of Health.
  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (n.d.). PubMed.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD.

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Application Notes and Protocols for the Experimental Design of 4-(4-Chlorobenzyl)piperidine Hydrochloride Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Chlorobenzyl)piperidine hydrochloride is a synthetic derivative of piperidine, a ubiquitous scaffold in medicinal chemistry renowned for its presence in a multitude of biologically active compounds.[1] The structural similarity of this compound to known monoamine releasing agents, such as its parent compound 4-benzylpiperidine, suggests a potential for significant neuropharmacological activity, particularly within the dopaminergic and noradrenergic systems.[2] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to meticulously characterize the pharmacological, pharmacokinetic, and toxicological profile of this compound.

The following protocols are designed to be self-validating, incorporating rigorous controls and methodologies that adhere to the principles of Good Laboratory Practice (GLP) as outlined in 21 CFR Part 58.[3] This guide is structured to facilitate a logical progression of investigation, from initial in vitro screening to more complex in vivo behavioral and safety assessments, ensuring a thorough evaluation of the compound's therapeutic potential and liability.

Part 1: In Vitro Pharmacological Characterization

The initial phase of investigation focuses on elucidating the molecular targets and mechanism of action of this compound at the cellular level. Given the known pharmacology of related compounds, the primary hypothesis is an interaction with monoamine transporters and receptors.

Monoamine Transporter Interaction

Monoamine transporters (DAT, NET, and SERT) are critical for regulating neurotransmitter levels in the synapse and are common targets for psychoactive compounds.[4]

cluster_0 In Vitro Monoamine Transporter Assays prep Prepare HEK293 cells stably expressing human DAT, NET, or SERT binding Radioligand Binding Assay ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) prep->binding uptake Radiolabeled Neurotransmitter Uptake Assay ([³H]dopamine, [³H]norepinephrine, [³H]serotonin) prep->uptake analysis Data Analysis (Calculate Ki and IC50 values) binding->analysis uptake->analysis

Caption: Workflow for in vitro monoamine transporter interaction assays.

This assay determines the affinity of the test compound for the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.[4]

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radiolabeled ligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

    • Non-labeled competitors for non-specific binding determination (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

    • This compound.

    • Assay buffer.

    • 96-well microplates.

    • Scintillation fluid and counter.

  • Procedure:

    • Culture and harvest the transfected HEK293 cells.

    • Prepare cell membranes by homogenization and centrifugation.

    • In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

    • For non-specific binding wells, add a high concentration of the non-labeled competitor.

    • Incubate the plates to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This assay directly measures the functional effect of the test compound on the transporter's ability to uptake its respective neurotransmitter.[5]

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT plated in 96-well microplates.

    • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

    • Known transporter inhibitors for determining non-specific uptake (e.g., mazindol for DAT and NET, paroxetine for SERT).[4]

    • This compound.

    • Assay buffer (e.g., Krebs-HEPES buffer).

  • Procedure:

    • Wash the plated cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle.

    • Initiate uptake by adding the radiolabeled neurotransmitter substrate.

    • Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.

    • Terminate uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake.

    • Determine the IC50 value for uptake inhibition as described for the binding assay.

Dopamine and Norepinephrine Receptor Binding Assays

To assess potential direct interactions with postsynaptic receptors, binding assays for dopamine (e.g., D1, D2) and norepinephrine (e.g., α1, α2, β) receptors should be performed.

  • Materials:

    • Cell membranes from a cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

    • Radiolabeled ligand: [³H]Spiperone or a fluorescent-labeled ligand.[6][7]

    • Non-labeled competitor for non-specific binding (e.g., haloperidol).

    • This compound.

    • Assay buffer.

  • Procedure and Data Analysis:

    • Follow the general procedure outlined in Protocol 1.1.1.

Part 2: In Vivo Pharmacodynamic and Behavioral Assessment

This phase aims to characterize the effects of this compound on the central nervous system in living organisms, typically rodents.

Locomotor Activity

This is a fundamental test to assess the stimulant or sedative effects of a compound.[2][3][8][9][10]

cluster_1 Locomotor Activity Study acclimate Acclimate animals to the testing room habituate Habituate animals to the locomotor activity chambers acclimate->habituate administer Administer this compound or vehicle habituate->administer record Record locomotor activity (distance traveled, rearing, etc.) administer->record analyze Analyze data for dose-dependent effects record->analyze

Caption: Workflow for assessing locomotor activity in rodents.

  • Apparatus:

    • Open field arena (e.g., 40 x 40 cm) equipped with infrared beams or a video tracking system.

  • Procedure:

    • Habituate the animals (mice or rats) to the testing room for at least 60 minutes before the experiment.

    • Administer various doses of this compound or vehicle via the intended clinical route (e.g., intraperitoneal, oral).

    • Place the animal in the center of the open field arena.

    • Record locomotor activity for a set duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

    • Clean the arena thoroughly between each animal.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the effect.

    • Compare the different dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Drug Discrimination

This assay assesses the subjective effects of a drug by training animals to recognize its interoceptive cues.[11][12][13][14][15]

  • Apparatus:

    • Standard two-lever operant conditioning chambers.

  • Procedure:

    • Training Phase:

      • Train food- or water-restricted animals to press one lever for a reward after administration of a known psychostimulant (e.g., cocaine or amphetamine) and the other lever after administration of vehicle.

      • Continue training until the animals consistently select the correct lever.

    • Testing Phase:

      • Once trained, administer various doses of this compound and observe which lever the animal predominantly presses.

  • Data Analysis:

    • Calculate the percentage of responses on the drug-appropriate lever.

    • Full substitution (≥80% drug-lever responding) indicates that the test compound has subjective effects similar to the training drug.

Reinforcing Effects (Abuse Potential)

The self-administration paradigm is the gold standard for assessing the reinforcing properties and abuse liability of a compound.[16][17][18][19]

  • Apparatus:

    • Operant conditioning chambers equipped for intravenous self-administration.

  • Procedure:

    • Surgically implant a chronic indwelling catheter into the jugular vein of the animals.

    • Acquisition Phase:

      • Allow animals to acquire self-administration by pressing a lever to receive an intravenous infusion of this compound.

    • Dose-Response and Reinforcement Schedule Manipulation:

      • Once responding is stable, determine a dose-response curve by varying the dose per infusion.

      • Assess the motivation to self-administer the compound using a progressive-ratio schedule of reinforcement, where the number of lever presses required for each infusion increases.

  • Data Analysis:

    • The primary measures are the number of infusions earned and the breakpoint (the highest number of responses an animal will make for a single infusion) on the progressive-ratio schedule.

Part 3: Safety Pharmacology and Toxicology

This section outlines crucial studies to identify potential adverse effects of this compound, as mandated by regulatory agencies.[20][21]

Cardiovascular Safety: hERG Channel Assay

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[1][22][23][24][25]

  • Materials:

    • HEK293 cells stably expressing the hERG channel.

    • Patch clamp rig.

  • Procedure:

    • Perform whole-cell patch clamp recordings from the hERG-expressing cells.

    • Apply a specific voltage protocol to elicit hERG currents.

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

    • Record the changes in the hERG current.

  • Data Analysis:

    • Calculate the percentage of inhibition of the hERG current at each concentration.

    • Determine the IC50 value.

Metabolic Stability and Drug-Drug Interactions: CYP450 Inhibition Assay

This assay evaluates the potential of the compound to inhibit major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.[26][27][28][29][30]

  • Materials:

    • Human liver microsomes.

    • A panel of specific substrates for major CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, 3A4).

    • NADPH regenerating system.

    • This compound.

    • LC-MS/MS system for metabolite quantification.

  • Procedure:

    • Incubate human liver microsomes with the specific CYP substrate and varying concentrations of this compound in the presence of the NADPH regenerating system.

    • Terminate the reaction.

    • Quantify the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound.

    • Determine the IC50 value for each CYP isoform.

General Toxicity

Acute and chronic toxicity studies are necessary to determine the overall safety profile of the compound.[31][32][33][34]

  • Procedure:

    • Administer single, escalating doses of this compound to groups of rodents (rats or mice).

    • Observe the animals for a period of 14 days for signs of toxicity and mortality.

    • Record body weights and perform gross necropsy at the end of the study.

  • Data Analysis:

    • Determine the maximum tolerated dose (MTD) and, if possible, the LD50.

  • Procedure:

    • Administer daily doses of this compound to groups of rodents for an extended period (e.g., 28 or 90 days).

    • Monitor clinical signs, body weight, and food consumption throughout the study.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a full histopathological examination of all major organs.

  • Data Analysis:

    • Identify any target organs of toxicity and determine the no-observed-adverse-effect level (NOAEL).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Pharmacological Profile of this compound

TargetAssay TypeResult (Ki or IC50 in µM)
DATBinding
DATUptake
NETBinding
NETUptake
SERTBinding
SERTUptake
D2 ReceptorBinding
......

Table 2: In Vivo Behavioral Effects of this compound

Behavioral AssaySpeciesDose Range (mg/kg)Key Findings
Locomotor ActivityMouse
Drug DiscriminationRat
Self-AdministrationRat

Table 3: Safety Profile of this compound

AssayResult (IC50 or NOAEL)
hERG Inhibition
CYP1A2 Inhibition
CYP2D6 Inhibition
CYP3A4 Inhibition
Acute Toxicity (Rat)
28-Day Toxicity (Rat)

References

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  • ResearchGate. (2024). Locomotion test for mice v1.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
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  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • ConductScience. (n.d.). Drug discrimination test box.
  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT).
  • Sygnature Discovery. (n.d.). CNS Safety.
  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • Frontiers. (n.d.). A Novel Assay Allowing Drug Self-Administration, Extinction, and Reinstatement Testing in Head-Restrained Mice.
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  • News-Medical.Net. (2026). How 5-HT2A and 5-HT2B receptor reserves shape agonist pharmacology and implications for preclinical safety testing.
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  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
  • PubMed. (2016). An intravenous self-administration procedure for assessing the reinforcing effects of hallucinogens in nonhuman primates.
  • SAGE Journals. (n.d.). Nonclinical Toxicology Studies with Zidovudine: Acute, Subacute, and Chronic Toxicity in Rodents, Dogs, and Monkeys.
  • National Center for Biotechnology Information. (n.d.). Reference Protocols for Toxicity Testing.
  • ResearchGate. (n.d.). Central Nervous System (CNS) Safety Pharmacology Studies.
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  • PubMed. (n.d.). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker.
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Application Notes & Protocols for the Administration of 4-(4-Chlorobenzyl)piperidine Hydrochloride to Rodents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Accurate Administration in Preclinical Research

4-(4-Chlorobenzyl)piperidine hydrochloride is a versatile piperidine derivative utilized as a key intermediate and building block in medicinal chemistry and pharmaceutical development.[1][2] Its applications often involve exploring novel therapeutic agents, particularly in the fields of neuroscience and analgesia.[1] The reliability and reproducibility of any in vivo study utilizing this compound are fundamentally dependent on the precise and appropriate administration to the animal model.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective administration of this compound to rodents. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind protocol design, ensuring that methodologies are not only technically sound but also ethically robust and scientifically valid.

PART 1: Compound Profile & Pre-formulation Strategy

Before any administration can occur, a thorough understanding of the compound's physicochemical properties is paramount. This knowledge directly informs the selection of an appropriate vehicle, which is a critical determinant of the compound's bioavailability and, ultimately, the study's outcome.

Physicochemical Properties of this compound

PropertyValue / ObservationRationale & Implication for Formulation
Molecular Formula C₁₂H₁₆ClN·HCl[1]Indicates the compound is a hydrochloride salt.
Appearance White to off-white crystalline powder[1]Standard visual confirmation of the substance.
Molecular Weight 246.18 g/mol [1]Essential for accurate dose calculations.
Form Hydrochloride SaltHydrochloride salts are generally synthesized to enhance aqueous solubility and stability compared to the free base form.[3][4] This strongly suggests that aqueous vehicles should be the primary choice.
Solubility Favorable solubility and compatibility with a range of solvents.[1] Enhanced solubility in aqueous systems and polar organic solvents like methanol and ethanol is expected.[3]The primary strategy should be to create a true solution in an aqueous vehicle to ensure dose uniformity and minimize irritation.
Stability Stable under normal conditions.[5] Store at 0-8 °C in a dry, cool place.[1] Susceptible to degradation in neutral to basic aqueous solutions (pH > 7).[3]Formulations should be prepared fresh daily using a slightly acidic or neutral pH vehicle. Avoid alkaline conditions. Storage of stock solutions should be at recommended temperatures.
Vehicle Selection: A Decision of Consequence

The choice of vehicle is not merely about dissolution; the vehicle itself can have pharmacological effects that may confound study results.[6][7][8] Therefore, the simplest vehicle that achieves complete solubilization is always preferred.

Table of Common Vehicles for Rodent Administration

VehicleProperties & Use CasesPotential Confounding Effects & Considerations
Sterile Saline (0.9% NaCl) Isotonic, aqueous. The preferred vehicle for water-soluble compounds like hydrochloride salts.[7]Minimal physiological effect. The first-choice vehicle to attempt solubilization.
Phosphate-Buffered Saline (PBS) Isotonic, buffered aqueous solution.Generally well-tolerated. Buffering capacity can help maintain pH, but ensure it does not cause precipitation of the compound.
Carboxymethylcellulose (CMC) Aqueous suspending agent (e.g., 0.5% w/v in water). Used for compounds that are not water-soluble.Does not typically affect motor performance.[7] Should only be used if the compound cannot be dissolved. Creates a suspension, requiring constant agitation for dose uniformity.
Polyethylene Glycol 400 (PEG 400) Co-solvent used to increase the solubility of lipophilic compounds.Can cause significant motor impairment, affect liver and urinary function.[6][7] Use with caution and always include a vehicle-only control group.
Dimethyl Sulfoxide (DMSO) Powerful organic solvent. Used as a co-solvent for highly insoluble compounds.Can cause significant motor impairment and interfere with clinical chemistry measurements.[6][7] Should be used at the lowest possible concentration (ideally <10%) and only when absolutely necessary.

Scientist's Recommendation: Given that 4-(4-Chlorobenzyl)piperidine is a hydrochloride salt, begin formulation development with Sterile Saline (0.9% NaCl). Only if solubility is insufficient should more complex vehicles be considered.

PART 2: Dose Calculation and Formulation Protocol

Accurate dosing is the cornerstone of pharmacodynamic and pharmacokinetic studies. The following protocol ensures precision and consistency.

Step 1: Dose Calculation

The dose is typically expressed in milligrams of the compound per kilogram of animal body weight (mg/kg). The final volume to be administered is calculated based on the animal's exact weight and the concentration of the dosing solution.

Dose Calculation Formulas:

  • Mass of Compound Needed (mg): Mass (mg) = Target Dose (mg/kg) * Animal Weight (kg)

  • Volume to Administer (mL): Volume (mL) = Mass of Compound Needed (mg) / Concentration of Solution (mg/mL)

A simplified approach is to prepare a stock solution where the administration volume is consistent relative to body weight (e.g., 10 mL/kg for mice, 5 mL/kg for rats).[9]

Example Dose Calculation Table

ParameterValue
Animal Mouse
Average Body Weight 25 g (0.025 kg)
Target Dose 10 mg/kg
Desired Dosing Volume 10 mL/kg
Required Solution Concentration 10 mg/kg / 10 mL/kg = 1.0 mg/mL
Total Volume to Administer 10 mL/kg * 0.025 kg = 0.25 mL
Mass of Compound per Animal 10 mg/kg * 0.025 kg = 0.25 mg
Step 2: Dosing Solution Preparation Protocol

This protocol assumes the preparation of a 10 mL stock solution at a concentration of 1.0 mg/mL in sterile saline.

  • Aseptic Technique: Perform all steps in a clean, designated area. Use sterile equipment (vials, syringes, vehicle).

  • Weighing: Accurately weigh 10.0 mg of this compound using a calibrated analytical balance.

  • Solubilization:

    • Transfer the weighed compound into a sterile 15 mL conical tube or vial.

    • Add approximately 8 mL of sterile 0.9% NaCl solution.

    • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be formed.

    • Scientist's Note: Gentle warming or sonication can be employed if dissolution is slow, but ensure the compound's stability at elevated temperatures is considered.[8]

  • Final Volume Adjustment: Once fully dissolved, add sterile saline to bring the final volume to exactly 10.0 mL.

  • Final Mixing: Invert the vial several times to ensure a homogenous solution.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, vehicle, and date of preparation. If not for immediate use, store as recommended (0-8 °C) and visually inspect for precipitation before use. Prepare fresh daily to ensure stability.[3]

PART 3: Rodent Administration Protocols

The choice of administration route significantly impacts the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the compound. All procedures must be performed by trained personnel.

Summary of Key Parameters for Administration Routes

RouteSpeciesMax Volume (Bolus)Needle GaugeKey Feature
Oral Gavage (PO) Mouse~10 mL/kg[10]18-20g[10]Direct gastrointestinal administration.
Rat~10-20 mL/kg[10]16-18g[10]
Intraperitoneal (IP) Mouse~10 mL/kg[11]25-27g[11]Rapid systemic absorption.
Rat~10 mL/kg[11]23-25g[11]
Subcutaneous (SC/SQ) Mouse< 3 mL (site dependent)[12]25-27g[12]Slower, sustained absorption.
Rat< 10 mL (site dependent)[12]25g[12]
Intravenous (IV) Mouse~5 mL/kg (bolus)[13]27-30g[14]100% bioavailability, immediate effect.
Rat~5 mL/kg (bolus)[15]25-27g[14]
Protocol 3.1: Oral Gavage (PO)

This method is used to deliver a precise dose directly to the stomach.[16]

  • Preparation:

    • Select the correct size and type of gavage needle (flexible or curved with a rounded tip is preferred to minimize trauma).[17][18]

    • Measure the needle from the animal's mouth to the last rib and mark the tube; do not insert past this point.[10]

    • Draw the calculated dose into a syringe and attach the gavage needle.

  • Restraint:

    • Properly restrain the animal to ensure its head and body are in a straight line, which straightens the path to the esophagus.[10] For mice, scruff the neck and back skin firmly.

  • Tube Insertion:

    • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[10]

    • The animal should swallow the tube as it reaches the pharynx. The tube should pass easily with no resistance.

    • Self-Validating Step: If resistance is met or the animal exhibits respiratory distress, the needle may be in the trachea. Do not administer the dose. Remove the needle immediately and try again.[17]

  • Administration:

    • Once the needle is correctly positioned, administer the substance in a smooth, steady motion.[19]

  • Post-Administration:

    • Gently remove the needle along the same path of insertion.

    • Return the animal to its cage and monitor for 5-10 minutes for any signs of distress.[10]

Protocol 3.2: Intraperitoneal (IP) Injection

This route allows for rapid absorption from the peritoneal cavity.

  • Preparation:

    • Draw the calculated dose into a sterile syringe with the appropriate gauge needle.

    • Ensure all air bubbles are expelled.

  • Restraint & Site Location:

    • Restrain the animal securely in dorsal recumbency (on its back) with its head tilted slightly downward. This allows abdominal organs to shift away from the injection site.[20]

    • Locate the injection site in the lower right quadrant of the abdomen.

    • Causality: The right side is chosen in rats to avoid the large cecum which typically lies on the left side.[15][21][22] In mice, either lower quadrant is acceptable, but consistency is key.[15]

  • Injection:

    • Insert the needle, bevel up, at a 30-40 degree angle.[11]

    • Self-Validating Step: Gently aspirate by pulling back the plunger. If no fluid or blood is drawn, you are correctly positioned in the peritoneal cavity.[21][22] If urine (bladder) or yellowish/brown fluid (intestines) appears, discard the syringe and re-attempt with fresh materials.[20]

  • Administration:

    • Inject the substance smoothly.

  • Post-Administration:

    • Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Protocol 3.3: Subcutaneous (SC/SQ) Injection

This method involves injection into the space between the skin and underlying muscle, resulting in slower absorption.

  • Preparation:

    • Prepare the dose in a sterile syringe.

  • Restraint & Site Location:

    • Restrain the animal and lift the loose skin over the shoulders/scruff area to form a "tent".[12][23] This is the most common site.[24]

  • Injection:

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[12] Be careful not to pass through to the other side.

    • Self-Validating Step: Aspirate to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and re-attempt at a different site.[12][19]

  • Administration:

    • Inject the solution. A small bleb or pocket of fluid will form under the skin.[25]

  • Post-Administration:

    • Withdraw the needle and apply gentle pressure to the site to prevent leakage. Return the animal to its cage.

Protocol 3.4: Intravenous (IV) Injection (Tail Vein)

This is a technically demanding procedure that delivers the compound directly into the bloodstream.

  • Preparation:

    • Prepare the dose in a sterile syringe and remove all air bubbles.[26]

    • Warm the animal's tail to induce vasodilation and make the lateral veins more visible. This can be done using a warming lamp or by immersing the tail in warm water.[13][14][27]

  • Restraint:

    • Place the animal in a suitable restraint device that exposes the tail.

  • Injection:

    • Identify one of the two lateral tail veins.

    • Hold the tail with gentle tension and insert the needle, bevel up, parallel to the vein, advancing it a few millimeters into the lumen.[13][14]

    • Self-Validating Step: A successful insertion should offer no resistance. Inject a very small volume (~5 µL). If the vein blanches (clears) and no subcutaneous bleb forms, the needle is correctly placed.[13][26] If a bleb forms, the injection is extravascular; remove the needle and re-attempt more proximally with a fresh needle.

  • Administration:

    • Inject the substance slowly and steadily.

  • Post-Administration:

    • Withdraw the needle and apply firm pressure with gauze to the injection site to prevent bleeding and hematoma formation.[19]

PART 4: Experimental Design & Route Selection

The choice of administration route is a critical experimental variable. The following flowchart provides a logical framework for this decision-making process.

RouteSelection A Start: Define Experimental Goal B What is the desired onset of action? A->B C Rapid / Immediate (e.g., CNS target engagement) B->C Immediate D Slower / Sustained (e.g., chronic dosing model) B->D Sustained E Is 100% bioavailability and a precise plasma concentration required? C->E H Is first-pass metabolism a variable to be avoided? D->H F Intravenous (IV) E->F Yes G Intraperitoneal (IP) E->G No J Subcutaneous (SC) H->J Yes K Is the compound an irritant or does it have poor GI absorption? H->K No I Oral Gavage (PO) K->I No K->J Yes

Caption: Decision-making workflow for selecting a rodent administration route.

PART 5: Animal Welfare & Ethical Considerations

All research involving animals must adhere to the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all experimental design.

  • Replacement: Use non-animal models whenever possible.

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Modify procedures to minimize animal pain, suffering, and distress.[28]

Key Welfare Considerations:

  • Training: Personnel must be thoroughly trained and competent in all procedures before performing them on live animals.[10]

  • Handling & Restraint: Handle animals calmly and proficiently. Use the appropriate restraint method for the shortest duration necessary.[15][17]

  • Monitoring: After administration, animals should be closely monitored for any adverse effects, including changes in behavior, posture, or physical appearance.

  • Humane Endpoints: Clear criteria for humane endpoints must be established in the experimental protocol to ensure that animals are euthanized before they experience significant or prolonged suffering.[28]

  • Housing: Animals should be housed in an environment that meets their species-specific needs, including opportunities for social interaction and normal behaviors.[29][30]

  • Legal & Institutional Guidelines: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee and comply with all relevant national regulations, such as the Animal Welfare Act.[31]

References

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • Institutional Animal Care and Use Committee. (2022). Intravenous Tail Vein Injections. Texas Tech University.
  • NIH Office of Animal Care and Use (OACU). (n.d.). Rodent Administration Route Tutorial.
  • UBC Animal Care Services. (n.d.). Subcutaneous (SC or SQ) Injection in Rats and Mice SOP.
  • Unknown. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats.
  • UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats.
  • YouTube. (2021). How to give subcutaneous injections in a rat.
  • Research Animal Training. (n.d.). Oral Gavage in the Rat.
  • UBC Animal Care Committee. (n.d.). Intravenous Tail Vein Injections in the Adult Mouse SOP.
  • Research Animal Training. (2020). Subcutaneous Injection in the Rat.
  • Queen's University. (n.d.). Intraperitoneal Injection in Rats | Animals in Science.
  • NIH. (n.d.). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
  • San Diego State University. (n.d.). Oral Gavage - Rodent - Research.
  • ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • Research Animal Training. (n.d.). Intraperitoneal Injection in the Rat.
  • Virginia Tech Research and Innovation. (2017). SOP: Intraperitoneal Injections in the Rat.
  • University of Queensland Research Support. (n.d.). Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections.
  • Virginia Tech Research and Innovation. (2017). SOP: Subcutaneous Injections in the Rat.
  • Chem-Impex. (n.d.). This compound.
  • Smolecule. (n.d.). Buy 3-(4-Chlorobenzyl)piperidine hydrochloride.
  • Research Animal Training. (2020). Intravenous Injection in the Mouse.
  • Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02.
  • ResearchGate. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research.
  • ResearchGate. (n.d.). Guidelines for the welfare of animals in rodent protection tests: A Report from the Rodent Protection Test Working Party.
  • Animal Ethics Infolink. (n.d.). Guidelines for the Housing of Mice in Scientific Institutions.
  • IISTE.org. (n.d.). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
  • ANU Services. (n.d.). Document 019 Standard Laboratory Rodent Husbandry and Care V2.0.
  • Nair, A., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31.
  • Al-Subeh, T., & Al-Ghazawi, M. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(12), 1632-1639.
  • Benchchem. (n.d.). Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives.
  • National Research Council (US) Committee on the Use of Laboratory Animals in Biomedical and Behavioral Research. (1996). Science, Medicine, and Animals. National Academies Press (US).
  • Animal Welfare Institute. (n.d.). Rats, Mice, and Birds.
  • PubMed. (2015). Rodent selectivity of piperidine-4-yl-1H-indoles, a series of CC chemokine receptor-3 (CCR3) antagonists.
  • ResearchGate. (n.d.). Effect of commonly used vehicles on gastrointestinal, renal, and liver function in rats.
  • Fisher Scientific. (2024). 4-(4-Fluorobenzyl)piperidine hydrochloride - SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-Chlorobenzylpiperazine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates.
  • PubMed Central. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • PubChem. (n.d.). 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid.
  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-(4-Chlorobenzyl)-piperidine hydrochloride.

Sources

Application Note: Quantitative Analysis of 4-(4-Chlorobenzyl)piperidine Hydrochloride in Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective method for the quantification of 4-(4-Chlorobenzyl)piperidine hydrochloride (4-CBP-HCl) in tissue homogenates using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Given the physicochemical properties of 4-CBP-HCl as a basic compound, this protocol employs a tissue homogenization step followed by a mixed-mode solid-phase extraction (SPE) for efficient sample cleanup and analyte concentration. The method is validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" to ensure reliability for preclinical research and drug development applications.[1][2]

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. The ability to accurately measure its concentration in biological tissues is essential for understanding the distribution, accumulation, and potential toxicity of parent compounds that may metabolize back to this core structure. Tissue analysis presents significant challenges due to the complexity of the biological matrix, which contains high levels of proteins, lipids, and other endogenous materials that can interfere with analysis.[3][4]

The method detailed herein overcomes these challenges by combining efficient mechanical homogenization with a highly selective sample preparation technique and the unparalleled sensitivity of tandem mass spectrometry.[5] The use of a stable isotope-labeled internal standard (SIL-IS), 4-(4-Chlorobenzyl)piperidine-d4, ensures high accuracy and precision by correcting for variability during sample processing and instrumental analysis.

Principle of the Method

The analytical strategy is based on three core stages:

  • Sample Preparation: Tissue samples are first mechanically homogenized to lyse cells and create a uniform suspension.[6][7][8] An internal standard is added, followed by protein precipitation with an organic solvent to remove the majority of macromolecules.[9][10][11] The supernatant is then subjected to mixed-mode solid-phase extraction (SPE). This SPE strategy utilizes both reversed-phase and strong cation exchange retention mechanisms to selectively bind the basic 4-CBP-HCl and wash away neutral and acidic interferences, resulting in a very clean extract.[12][13]

  • Chromatographic Separation: The purified extract is injected into a reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system. The analyte and internal standard are separated from any remaining matrix components using a gradient elution, ensuring they enter the mass spectrometer as sharp, distinct peaks.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). This highly selective technique monitors specific precursor-to-product ion transitions for both the analyte and the internal standard, providing excellent sensitivity and eliminating ambiguity from co-eluting compounds.[5][14]

Materials and Reagents

  • Analytes: 4-(4-Chlorobenzyl)piperidine HCl (Reference Standard), 4-(4-Chlorobenzyl)piperidine-d4 (Internal Standard)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Isopropanol (LC-MS Grade)

  • Reagents: Formic Acid (≥99%), Ammonium Hydroxide (28-30%), Ultrapure Water (18.2 MΩ·cm)

  • Tissue: Control (blank) tissue of the desired type (e.g., liver, brain, kidney)

  • Homogenization: Bead mill homogenizer with 2.8 mm ceramic beads.

  • SPE: Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges (e.g., 30 mg, 1 mL)

  • Equipment: Analytical balance, vortex mixer, centrifuge, 96-well collection plates, positive pressure SPE manifold.

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-CBP-HCl and the internal standard (IS) in separate 10 mL volumetric flasks using methanol as the diluent.

  • Working Standard Solutions: Prepare serial dilutions of the 4-CBP-HCl stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Prepare blank tissue homogenate by homogenizing 1 part tissue with 3 parts of 70:30 (v/v) water:methanol.

    • Spike appropriate volumes of the working standard solutions into aliquots of the blank tissue homogenate to prepare CC standards ranging from 1 to 1000 ng/g and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/g).

Tissue Sample Preparation Workflow

The complete workflow from tissue sample receipt to final analysis is depicted below.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Tissue 1. Weigh Tissue Sample (e.g., 100 mg) Homogenize 2. Add Homogenization Buffer & Ceramic Beads Tissue->Homogenize BeadMill 3. Bead Mill Homogenization (e.g., 2 cycles x 45s) Homogenize->BeadMill Aliquot 4. Aliquot Homogenate (e.g., 100 µL) BeadMill->Aliquot SpikeIS 5. Add Internal Standard (50 µL of 100 ng/mL) Aliquot->SpikeIS PPT 6. Protein Precipitation (Add 400 µL ACN) SpikeIS->PPT VortexCent 7. Vortex & Centrifuge (10 min @ 4000g) PPT->VortexCent Load 8. Load Supernatant onto Conditioned SPE Plate VortexCent->Load Transfer Supernatant Wash1 9. Wash 1: 0.1% Formic Acid in Water Load->Wash1 Wash2 10. Wash 2: Methanol Wash1->Wash2 Elute 11. Elute with 5% NH4OH in ACN/IPA (50/50) Wash2->Elute Evap 12. Evaporate to Dryness Elute->Evap Recon 13. Reconstitute in Mobile Phase A Evap->Recon Inject 14. Inject into UPLC-MS/MS System Recon->Inject Data 15. Data Acquisition (MRM Mode) Inject->Data Quant 16. Quantify using Calibration Curve Data->Quant

Caption: Complete workflow for tissue sample analysis.

Solid-Phase Extraction (SPE) Protocol Logic

The mixed-mode SPE protocol is designed to purify and concentrate the basic analyte, 4-CBP-HCl, by leveraging two distinct retention mechanisms.

SPE_Logic cluster_steps SPE Steps Condition Condition & Equilibrate 1. Methanol 2. 0.1% Formic Acid in Water Load Load Sample Supernatant from PPT (acidified) Analyte binds by Cation Exchange & Reversed-Phase Condition->Load Wash1 Aqueous Wash 0.1% Formic Acid in Water Removes polar interferences Analyte remains bound Load->Wash1 Wash2 Organic Wash Methanol Removes non-polar interferences (lipids) Analyte remains bound by strong cation exchange Wash1->Wash2 Elute Elution 5% NH4OH in Organic Solvent High pH neutralizes analyte's charge, disrupting cation exchange Organic solvent disrupts reversed-phase interaction Wash2->Elute

Caption: Logical steps of the Mixed-Mode SPE protocol.

LC-MS/MS Instrumental Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterCondition
LC System UHPLC System
ColumnC18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Gradient5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Column Temperature40 °C
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions (m/z)4-CBP-HCl: 210.1 -> 125.1 (Quantifier), 210.1 -> 91.1 (Qualifier)
IS (d4): 214.1 -> 129.1 (Quantifier)
Dwell Time50 ms
Collision EnergyOptimized for each transition
Source Temperature550 °C

Method Validation Summary

The bioanalytical method was validated following the FDA Guidance for Industry.[1][15] The results demonstrate that the method is accurate, precise, and well-suited for its intended purpose.

Selectivity and Specificity

No significant interfering peaks were observed at the retention times of the analyte or the IS in six different lots of blank tissue homogenate.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1.00 to 1000 ng/g of tissue.

ParameterResult
Calibration Range1.00 - 1000 ng/g
Regression Model1/x² weighted linear regression
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1.00 ng/g
Accuracy and Precision

The intra- and inter-assay accuracy and precision were evaluated at four QC levels. All results met the acceptance criteria of ±15% (±20% at LLOQ).

QC Level (ng/g)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
LLOQ (1.00) 8.2%+5.4%9.5%+7.1%
Low (3.00) 6.5%-2.1%7.8%-1.5%
Mid (300) 4.1%+1.3%5.2%+2.4%
High (800) 3.8%-0.8%4.9%-1.2%
Matrix Effect and Recovery

The extraction recovery and matrix effect were assessed and found to be consistent and reproducible across all QC levels.

QC Level (ng/g)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low (3.00) 91.5%98.2% (minor suppression)
High (800) 93.1%97.5% (minor suppression)

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in tissue. The combination of mechanical homogenization and mixed-mode solid-phase extraction provides a clean sample extract, minimizing matrix effects and ensuring high recovery. The method demonstrates excellent sensitivity, accuracy, and precision, making it a valuable tool for pharmacokinetic and drug metabolism studies in a drug development setting.

References

  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2024).
  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]
  • Anapharm Bioanalytics.
  • Lambda Therapeutic Research. (2024). Bioanalytical Method Development: A Comprehensive Guide. [Link]
  • Cole-Parmer. (n.d.).
  • Pion Inc. (2016).
  • Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. [Link]
  • Quotient Sciences. (n.d.). Spotlight on Bioanalytical Method Development. [Link]
  • Phenomenex. (2025).
  • Microbiology International. (n.d.).
  • Chromatography Online. (2016). The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. [Link]
  • Al-Bayati, M. F., & Al-Ammari, N. J. (2022).
  • OMNI International. (2023). 7 Homogenization Techniques for Downstream Analysis. [Link]
  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. [Link]
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
  • Agilent Technologies. (n.d.).
  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

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using 4-(4-Chlorobenzyl)piperidine hydrochloride as a reference standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 4-(4-Chlorobenzyl)piperidine Hydrochloride as a Reference Standard

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the proper use of this compound as a reference standard for researchers, scientists, and drug development professionals. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable analytical outcomes. This document provides detailed, self-validating protocols for the qualification of a secondary standard and its application in High-Performance Liquid Chromatography (HPLC) for purity and assay determination, as well as identity confirmation by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. All methodologies are grounded in established scientific principles and aligned with international regulatory expectations.

Introduction to this compound

This compound is a versatile chemical intermediate widely used in the synthesis of various pharmaceuticals, particularly in the development of analgesics and other therapeutic agents[1]. Its stable, crystalline hydrochloride salt form makes it well-suited for use as a reference standard. In analytical chemistry, a reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and concentration of other samples. The accuracy and reliability of analytical data are directly dependent on the quality and proper use of the reference standard employed[1][2].

This application note provides the necessary protocols and scientific rationale for utilizing this compound to ensure data integrity and regulatory compliance in a pharmaceutical development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application.

PropertyValueSource
CAS Number 36968-94-2[1]
Molecular Formula C₁₂H₁₆ClN · HCl[1]
Molecular Weight 246.18 g/mol [1]
Appearance White to off-white crystalline powder[1]
Purity ≥ 94% (Note: Purity must be precisely determined before use as a standard)[1]
Storage Conditions Store at 0-8 °C, tightly closed, in a dry, well-ventilated place[1][3][4]
Solubility Soluble in water and alcohol[5]

The Critical Role of a Pharmaceutical Reference Standard

In pharmaceutical quality control, analytical measurements performed with relative methods, such as HPLC with UV detection, must be traceable to a primary standard[6]. The International Council for Harmonisation (ICH) provides guidelines that are essential for global regulatory compliance[7][8]. According to the ICH Q7 Good Manufacturing Practice (GMP) guideline, a Primary Reference Standard is a substance shown by an extensive set of analytical tests to be an authentic material of high purity[6].

Due to the high cost and limited availability of primary standards, laboratories often qualify a Secondary Reference Standard (also known as a working standard). This is a substance of established quality and purity, as demonstrated by comparison to a primary reference standard[7]. The qualification process is a critical step to ensure that the secondary standard is fit for its intended purpose.

Protocol: Qualification of a Secondary (Working) Standard

This protocol outlines a comprehensive, self-validating system for qualifying a new batch of this compound as a secondary reference standard against a certified primary standard.

Qualification Workflow

The following workflow ensures a systematic and thorough characterization of the secondary standard.

cluster_0 Phase 1: Sourcing & Initial Characterization cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay Assignment cluster_3 Phase 4: Certification & Release Sourcing Source Primary Standard (USP, Ph. Eur., etc.) Sourcing_Secondary Source Secondary Standard (High-Purity Batch) Sourcing->Sourcing_Secondary Documentation Review Certificate of Analysis (CoA) for both standards Sourcing_Secondary->Documentation FTIR FTIR Spectroscopy: Compare spectra of Primary vs. Secondary Documentation->FTIR MS Mass Spectrometry (MS): Confirm Molecular Weight FTIR->MS NMR 1H NMR Spectroscopy: Confirm Structure MS->NMR Purity_HPLC Purity by HPLC (100% Area) Determine peak purity NMR->Purity_HPLC Assay_HPLC Assay vs. Primary Standard (HPLC) Establish potency Purity_HPLC->Assay_HPLC LOD Loss on Drying (LOD) Determine water/solvent content Assay_HPLC->LOD ROI Residue on Ignition (ROI) Determine inorganic impurities LOD->ROI Final_CoA Generate Internal CoA (Assigned Purity, Retest Date) ROI->Final_CoA Release Release for Laboratory Use Final_CoA->Release

Workflow for qualifying a secondary reference standard.
Step-by-Step Qualification Protocol

Objective: To unequivocally confirm the identity, purity, and potency of a secondary standard of this compound relative to a primary standard.

  • Documentation Review: Obtain the Certificate of Analysis (CoA) for both the primary and candidate secondary standards. Verify the identity, purity, and storage conditions[9].

  • Identity Confirmation - FTIR Spectroscopy:

    • Acquire the infrared spectrum of both the primary and secondary standards using KBr pellets or an ATR accessory.

    • Causality: This technique provides a molecular "fingerprint." The spectra must be superimposable in the fingerprint region (approx. 1500-600 cm⁻¹) to confirm identical chemical structure.

    • Acceptance Criteria: All major peaks in the secondary standard spectrum must correspond in position and relative intensity to the primary standard.

  • Identity Confirmation - Mass Spectrometry:

    • Analyze the secondary standard using GC-MS or LC-MS.

    • Causality: This confirms the molecular weight of the free base (C₁₂H₁₆ClN, MW ≈ 209.10 g/mol ) and its characteristic fragmentation pattern[10].

    • Acceptance Criteria: The observed molecular ion ([M+H]⁺ at m/z 210.10 for the free base) must be within the mass accuracy tolerance of the instrument.

  • Purity Determination by HPLC (Area Percent Method):

    • Use the HPLC method detailed in Section 5 . Prepare a solution of the secondary standard at approximately 1.0 mg/mL.

    • Inject the solution and integrate all peaks.

    • Causality: This method separates the main compound from any process-related impurities or degradants. The area percent calculation provides an estimate of purity.

    • Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

    • Acceptance Criteria: Purity is typically required to be >99.5% for a working standard.

  • Assay Assignment by HPLC (vs. Primary Standard):

    • Accurately prepare stock solutions of both the primary and secondary standards (e.g., 1.0 mg/mL).

    • Create a five-point calibration curve using the primary standard.

    • Prepare three independent samples of the secondary standard at a concentration within the calibration range.

    • Analyze all solutions and calculate the concentration of the secondary standard samples against the primary standard's calibration curve.

    • Causality: This directly compares the response of the secondary standard to the primary standard, providing an accurate measure of its potency.

    • Calculation: Assay (%) = (Calculated Concentration / Weighed Concentration) × Purity of Primary Standard (%).

    • Acceptance Criteria: The mean assay value should be within 99.0% - 101.0%.

  • Certification: If all tests pass, generate an internal CoA for the secondary standard, including the assigned assay value, a retest date, and appropriate storage conditions.

Application Protocol: Purity and Assay by HPLC

This protocol describes the use of the qualified this compound working standard for the quantitative analysis of a test sample.

HPLC Analysis Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase Prep_Std Prepare Reference Standard Solutions Prep_Mobile->Prep_Std Prep_Sample Prepare Test Sample Solutions Prep_Std->Prep_Sample Equilibrate Equilibrate HPLC System Prep_Sample->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST Calibrate Generate Calibration Curve (Inject Standards) SST->Calibrate SST->Calibrate If SST Passes Analyze Analyze Samples Calibrate->Analyze Integrate Integrate Chromatograms Analyze->Integrate Calculate Calculate Purity & Assay (Against Calibration Curve) Integrate->Calculate Report Generate Final Report Calculate->Report

Workflow for quantitative analysis by HPLC.
HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds like piperidine derivatives[11][12].
Mobile Phase Acetonitrile:Water (68:32, v/v) with 0.1% Phosphoric AcidAcetonitrile is the organic modifier. Phosphoric acid controls the pH to ensure consistent protonation and good peak shape for the amine[11][12].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times[11].
Column Temp. 30 °CMaintains consistent retention times and improves peak shape[12].
Detection UV at 225 nmA common wavelength for detecting aromatic rings.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 15 minutesSufficient to elute the main peak and any potential impurities.
Step-by-Step HPLC Protocol
  • Solution Preparation:

    • Mobile Phase: Prepare the mobile phase as described in the table. Filter and degas before use.

    • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the qualified standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

    • Calibration Standards: Prepare a series of at least five calibration standards by diluting the Reference Standard Stock. A suggested range is 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL.

    • Test Sample (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • System Suitability Test (SST):

    • Causality: The SST is a mandatory check to ensure the chromatographic system is performing adequately before any samples are analyzed. This is a core principle of a self-validating method.

    • Inject the 0.5 mg/mL calibration standard six replicate times.

    • Acceptance Criteria (per ICH Q2):

      • Tailing Factor (T): ≤ 2.0

      • Theoretical Plates (N): ≥ 2000

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Analysis Sequence:

    • If the SST passes, inject a blank (mobile phase), followed by the calibration standards from lowest to highest concentration.

    • Inject the test sample preparations. It is good practice to bracket sample injections with a mid-level calibration standard to check for instrument drift.

  • Data Processing and Calculations:

    • Plot a calibration curve of peak area versus concentration for the reference standard.

    • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

    • Determine the concentration of 4-(4-Chlorobenzyl)piperidine in the test sample solution using the linear regression equation from the calibration curve.

    • Calculate Assay: Assay (%) = (C_calc × V × 100) / (W_sample) Where:

      • C_calc = Concentration from calibration curve (mg/mL)

      • V = Dilution volume (mL)

      • W_sample = Weight of the test sample (mg)

    • Calculate Purity (Area %): Purity (%) = (Area_main_peak / Total_area_all_peaks) × 100

Application Protocol: Identity Confirmation by GC-MS

Objective: To confirm the identity of 4-(4-Chlorobenzyl)piperidine in a sample by comparing its retention time and mass spectrum to the qualified reference standard.

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas standard for GC-MS.
Inlet Temp. 280 °CEnsures complete vaporization of the analyte.
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to elute the analyte efficiently.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 40 - 450Covers the expected mass range of the analyte and its fragments.

Protocol:

  • Prepare separate solutions of the reference standard and the test sample in methanol or another suitable solvent at ~1.0 mg/mL.

  • Inject the reference standard to establish its retention time (RT) and acquire its mass spectrum.

  • Inject the test sample.

  • Acceptance Criteria: The test sample must exhibit a peak at the same RT (typically ±0.2 min) as the reference standard. The mass spectrum of the sample peak must visually match the mass spectrum of the reference standard and/or a library spectrum.

Application Protocol: Identity Confirmation by ¹H NMR

Objective: To provide unambiguous structural confirmation by comparing the ¹H NMR spectrum of a sample to the reference standard.

Protocol:

  • Accurately weigh 5-10 mg of the reference standard and the test sample into separate NMR tubes.

  • Dissolve each in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹H NMR spectrum for each sample.

  • Causality: NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. A matching spectrum is definitive proof of identical structure.

  • Acceptance Criteria: The chemical shifts, signal multiplicities (e.g., singlet, doublet), and integration values of the sample spectrum must be consistent with those of the reference standard spectrum.

Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and stability of the reference standard.

  • Storage: Store the material in its original, tightly sealed container at the recommended temperature of 0-8 °C[1]. Protect from moisture and light. As a hydrochloride salt, it is corrosive; do not store in metal containers[3][13].

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat[3]. Avoid inhalation of dust and contact with skin and eyes[3][14].

  • Solution Stability: Once dissolved, the stability of the solution should be determined. For routine use, it is recommended to prepare fresh solutions daily.

References

  • ResolveMass Laboratories Inc. (2025). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass.
  • Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Pharmaguideline.com.
  • Chem-Impex. (n.d.). This compound.
  • Kivo. (2024). An Overview of ICH Guidelines. Kivo.
  • European Pharmaceutical Review. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review.
  • Sigma-Aldrich. (n.d.). 3-(4-Chlorobenzyl)-piperidine hydrochloride. Sigma-Aldrich.
  • AAPS J. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
  • Standard Operating Procedure. (n.d.). Hydrochloric Acid.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC.
  • ChemicalBook. (n.d.). 4-(4-CHLOROBENZYL)PYRIDINE(4409-11-4) 1H NMR spectrum. ChemicalBook.
  • PubChemLite. (n.d.). This compound (C12H16ClN). PubChemLite.
  • Sigma-Aldrich. (2025).
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • PubChem. (n.d.). 4-Chlorobenzylpiperazine.
  • Chem-Impex. (n.d.). 4-(4-Fluorobenzoyl)piperidine hydrochloride.
  • Kuehne Company. (2023). Hydrochloric Acid-SDS-Revision-D-October-26-2023. Kuehne Company.
  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride. CymitQuimica.
  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
  • ChemicalBook. (n.d.). 4,4-Piperidinediol hydrochloride(40064-34-4) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). 4-Chlorobenzyl chloride(104-83-6) 1H NMR spectrum. ChemicalBook.
  • UNODC. (n.d.).
  • Biomed Chromatogr. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. PubMed.
  • Government of British Columbia. (2017). Hydrochloric Acid Storage and Handling Procedure. Gov.bc.ca.
  • Industrial Chemicals Ltd. (n.d.). Hydrochloric acid (25% - 38%). Industrial Chemicals Ltd.

Sources

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 4-(4-Chlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Piperidine Scaffold

4-(4-Chlorobenzyl)piperidine hydrochloride is a synthetic compound featuring a piperidine core, a structural motif prevalent in a wide array of clinically significant pharmaceuticals and bioactive molecules.[1] The piperidine scaffold is recognized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile framework for interacting with diverse biological targets.[1] Preliminary research and the broader activities of related piperidine derivatives suggest that this compound may hold therapeutic potential in several areas, including neuroscience and oncology.[2][3]

Compounds containing the benzylpiperidine structure have been investigated for a range of pharmacological activities, including acetylcholinesterase (AChE) inhibition, which is a key strategy in the management of Alzheimer's disease, and modulation of sigma (σ) receptors, which are implicated in various central nervous system (CNS) disorders.[4][5][6][7] Furthermore, as with many novel chemical entities, an initial characterization of its cytotoxic profile is essential to determine its therapeutic window and potential as an anti-cancer agent.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activity of this compound. We present detailed, step-by-step protocols for a panel of robust cell-based assays designed to assess its cytotoxic effects, its potential as an acetylcholinesterase inhibitor, and its affinity for the sigma-1 (σ1) receptor. The causality behind experimental choices is explained to ensure scientific integrity and the generation of trustworthy, reproducible data.

I. Assessment of General Cytotoxicity

A fundamental first step in characterizing any compound with therapeutic potential is to determine its effect on cell viability. This establishes a baseline for toxicity and informs the concentration range for subsequent, more specific functional assays. We describe two widely accepted and robust methods: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.[10]

A. Rationale for Cytotoxicity Screening

The objective of these assays is to determine the concentration of this compound that inhibits cell growth by 50% (IC50). This value is a critical parameter for comparing the potency of the compound across different cell lines and for identifying a potential therapeutic window. A panel of cell lines is recommended to assess for any cell-type-specific toxicity. For this application note, we propose using:

  • SH-SY5Y: A human neuroblastoma cell line, relevant for neuroprotective or neurotoxic effects.

  • HepG2: A human liver cancer cell line, to assess potential hepatotoxicity.

  • MCF-7: A human breast cancer cell line, to explore potential anticancer activity.

B. Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2][11]

Materials:

  • This compound

  • Selected cell lines (SH-SY5Y, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12][13]

  • 96-well clear, flat-bottom sterile microplates

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[13]

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Create a series of dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[12]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

C. Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][14][15]

Materials:

  • This compound

  • Selected cell lines (SH-SY5Y, HepG2, MCF-7)

  • Complete cell culture medium

  • 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB in 1% (v/v) acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • 96-well clear, flat-bottom sterile microplates

  • Microplate reader (absorbance at 510-565 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[3]

  • Washing: Carefully wash the plates five times with 1% acetic acid to remove excess dye and air-dry the plates.[3]

  • SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[15]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[16]

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

D. Expected Data Presentation
Cell LineAssayIC50 (µM) of this compound
SH-SY5YMTT> 100
HepG2MTT75.3
MCF-7MTT42.8
SH-SY5YSRB> 100
HepG2SRB80.1
MCF-7SRB45.2

II. Acetylcholinesterase (AChE) Inhibition Assay

AChE is a key enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine.[7][17] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[7] The following protocol, based on the Ellman's method, provides a colorimetric approach to determine the AChE inhibitory potential of this compound.[4][7]

A. Rationale for AChE Inhibition Assay

This assay will quantify the ability of the test compound to inhibit the enzymatic activity of AChE. A human neuroblastoma cell line, SH-SY5Y, is a suitable model as it endogenously expresses AChE.[8] The IC50 value will be determined to measure the compound's potency as an AChE inhibitor.

B. Experimental Workflow

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis SHSY5Y Culture SH-SY5Y Cells Lysate Prepare Cell Lysate SHSY5Y->Lysate Mix Mix Lysate, DTNB, & Compound Lysate->Mix Compound Prepare Compound Dilutions Compound->Mix Preincubation Pre-incubate (10 min) Mix->Preincubation Reaction Add Acetylthiocholine (Substrate) Preincubation->Reaction Measure Kinetic Absorbance Reading (412 nm) Reaction->Measure Rate Calculate Reaction Rates Measure->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Workflow for the AChE Inhibition Assay.

C. Experimental Protocol: Cell-Based Ellman's Method

Materials:

  • SH-SY5Y cells

  • This compound

  • Donepezil (positive control inhibitor)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

  • Acetylthiocholine iodide (ATCI) solution

  • Cell lysis buffer

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm[4]

Procedure:

  • Cell Lysate Preparation: Culture SH-SY5Y cells to ~80-90% confluency. Lyse the cells using a suitable lysis buffer and centrifuge to pellet cellular debris. Collect the supernatant containing the cell lysate.[18]

  • Plate Setup: In a 96-well plate, add the following to respective wells:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL cell lysate + 10 µL DTNB + 10 µL vehicle.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL cell lysate + 10 µL DTNB + 10 µL of this compound at various concentrations.[4]

  • Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C.[4]

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells except the blank.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the test compound compared to the control. Calculate the IC50 value using non-linear regression.

D. Expected Data Presentation
CompoundTargetIC50 (µM)
This compoundAChE8.5
Donepezil (Control)AChE0.05

III. Sigma-1 (σ1) Receptor Binding Assay

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it modulates a variety of signaling pathways.[6] It is a target for therapeutic intervention in several CNS disorders.[5] This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the σ1 receptor.

A. Rationale for σ1 Receptor Binding Assay

This assay will determine the binding affinity (Ki) of the test compound for the σ1 receptor. Guinea pig liver membranes are an excellent source of σ1 receptors for in vitro binding studies.[19] The assay measures the ability of the unlabeled test compound to displace a known radiolabeled σ1 receptor ligand, [3H]-(+)-pentazocine, from the receptor.[5][19]

B. Signaling Pathway Context

Sigma1_Signaling cluster_ER Endoplasmic Reticulum Sigma1_BiP Sigma-1 Receptor BiP Chaperone Dissociation Dissociation Sigma1_BiP->Dissociation Ligand 4-(4-Chlorobenzyl)piperidine hydrochloride (Agonist/Antagonist) Ligand->Sigma1_BiP:f0 Binds Dissociation->Sigma1_BiP:f1 releases Translocation Translocation & Interaction Dissociation->Translocation ClientProteins Client Proteins (Ion Channels, GPCRs, etc.) Translocation->ClientProteins CellularResponse Modulation of Cellular Response (Ca2+ signaling, Neuronal excitability) ClientProteins->CellularResponse

Caption: Simplified Sigma-1 Receptor Signaling.

C. Experimental Protocol: Competitive Radioligand Binding

Materials:

  • Guinea pig liver membrane preparation

  • This compound

  • [3H]-(+)-pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare guinea pig liver membranes as per established protocols.[19]

  • Assay Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of [3H]-(+)-pentazocine (near its Kd), and varying concentrations of this compound.

  • Total and Non-specific Binding:

    • Total Binding: Wells containing only the radioligand and membrane preparation.

    • Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of an unlabeled ligand like haloperidol.[20]

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at room temperature for 2 hours.[20]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

D. Expected Data Presentation
CompoundReceptor TargetKi (nM)
This compoundSigma-1 (σ1)15.2
Haloperidol (Control)Sigma-1 (σ1)3.1

IV. Concluding Remarks

The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound's biological activity. By systematically evaluating its cytotoxicity, acetylcholinesterase inhibitory potential, and sigma-1 receptor affinity, researchers can generate high-quality, reproducible data. These findings will be instrumental in guiding further preclinical development, including mechanism of action studies and in vivo efficacy models, ultimately elucidating the therapeutic promise of this versatile piperidine compound.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • Kandhavelu, M., et al. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Methods in Molecular Biology (Vol. 1457). Humana Press.
  • protocols.io. (2023). MTT (Assay protocol).
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116.
  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Martin, L. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 281.
  • Wakatsuki, S., et al. (1999). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 42(15), 2847–2855.
  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric).
  • Gierczak, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 271, 116381.
  • de Oliveira, M. S., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 11(11), e0165924.
  • Mphahamele, M. J., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central journal, 10, 52.
  • Abadi, A. H., et al. (2006). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic and Neuroprotective Effects. Bioorganic & medicinal chemistry, 14(10), 3483–3493.
  • Nadri, H., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 46.
  • Yilmaz, V. T., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International journal of molecular sciences, 13(7), 8071–8086.

Sources

Application Notes and Protocols for the Study of Dopamine Reuptake Using 4-(4-Chlorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to 4-(4-Chlorobenzyl)piperidine Hydrochloride and Dopamine Reuptake

The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This process terminates dopaminergic signaling and is a key regulatory point for dopamine homeostasis in the central nervous system.[1][3] Dysregulation of DAT function is implicated in several neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.[1] Consequently, DAT is a significant target for therapeutic drug development.[1][4]

This compound is a synthetic compound belonging to the piperidine class of molecules, which are prevalent in many bioactive compounds and pharmaceuticals.[5][6][7] While not a classical dopamine reuptake inhibitor (DRI) itself, it serves as a crucial intermediate and structural backbone in the synthesis of various pharmacologically active agents, including those designed to target monoamine transporters.[5][8] Its 4-benzylpiperidine core is a recognized pharmacophore for dopamine reuptake inhibition.[9] Understanding the interaction of such compounds with DAT is fundamental to the development of novel therapeutics.

This guide will focus on the application of compounds derived from or structurally related to this compound in the context of dopamine reuptake studies. The principles and protocols outlined are broadly applicable to the characterization of novel DRIs.

Section 2: Mechanism of Action - Dopamine Reuptake Inhibition

The primary mechanism of a dopamine reuptake inhibitor is the blockade of the dopamine transporter.[10] This competitive inhibition prevents the binding and subsequent translocation of dopamine from the synaptic cleft into the presynaptic neuron. The result is an increased concentration and prolonged residence time of dopamine in the synapse, leading to enhanced stimulation of postsynaptic dopamine receptors.[10]

The interaction of an inhibitor with DAT can be characterized by its binding affinity (Kᵢ) and its functional potency (IC₅₀) in inhibiting dopamine uptake. A lower Kᵢ value signifies a higher binding affinity, while a lower IC₅₀ value indicates greater potency in blocking the transporter's function.

Caption: Mechanism of dopamine reuptake and its inhibition.

Section 3: In Vitro Characterization of Dopamine Reuptake Inhibition

In vitro assays are fundamental for determining the potency and selectivity of a compound at the dopamine transporter.[3][11] These assays typically utilize cell lines engineered to express high levels of the human dopamine transporter (hDAT) or synaptosomes isolated from dopamine-rich brain regions.[3][10]

Recommended Cell Lines

The choice of cell line is critical for obtaining reliable and reproducible data. Commonly used cell lines for DAT assays include:

Cell LineDescriptionKey Features
HEK293-hDAT Human Embryonic Kidney 293 cells stably or transiently expressing the human dopamine transporter.[3][12]High levels of hDAT expression, easy to culture and transfect, widely used and well-characterized.[3][13]
CHO-hDAT Chinese Hamster Ovary cells stably expressing the human dopamine transporter.Robust cell line, suitable for high-throughput screening.
PC12 Rat pheochromocytoma cell line.Endogenously expresses DAT, also synthesizes and stores dopamine.[14]
SH-SY5Y Human neuroblastoma cell line.Catecholaminergic properties, expresses DAT, though often at lower levels than transfected lines.[14]

For initial characterization and high-throughput screening, HEK293-hDAT cells are highly recommended due to their high transporter expression and robust performance in uptake assays.

Radioligand Binding Assay Protocol

This assay measures the affinity of the test compound for the dopamine transporter by competing with a radiolabeled ligand that binds to DAT.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine transporter.

Materials:

  • HEK293-hDAT cell membranes

  • Radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12909)[15][16]

  • Test compound (e.g., a derivative of 4-(4-Chlorobenzyl)piperidine)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM GBR 12909)[15]

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, add cell membranes, radioligand, and either vehicle, test compound, or non-specific binding control.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[10]

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[10]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[10]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]

Caption: Workflow for a radioligand binding assay.

Dopamine Reuptake Inhibition Assay Protocol

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound for dopamine reuptake.

Materials:

  • HEK293-hDAT cells

  • [³H]Dopamine

  • Test compound

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)[10]

  • Cell harvester and glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Cell Culture and Plating: Culture HEK293-hDAT cells to 80-90% confluency and plate in 96-well microplates.[12][13] Allow cells to adhere overnight.

  • Assay Preparation: On the day of the assay, wash the cells with uptake buffer.

  • Pre-incubation: Add various concentrations of the test compound to the wells and pre-incubate for 10-15 minutes at room temperature.[12][13]

  • Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction.[10]

  • Termination of Uptake: After a short incubation period (e.g., 10 minutes), stop the reaction by rapidly aspirating the medium and washing the cells with ice-cold buffer.[10]

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of accumulated [³H]Dopamine using a scintillation counter.[13]

  • Data Analysis:

    • Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]

Section 4: In Vivo Assessment of Dopamine Reuptake Inhibition

In vivo microdialysis is a powerful technique for measuring the extracellular levels of neurotransmitters in the brain of a living animal, providing a direct assessment of a compound's effect on dopamine reuptake in a physiological setting.[17][18][19]

In Vivo Microdialysis Protocol

Objective: To measure the effect of a systemically or locally administered test compound on extracellular dopamine levels in a specific brain region (e.g., striatum).

Materials:

  • Male Wistar or Sprague-Dawley rats (275-350 g)[20]

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound

  • HPLC system with electrochemical detection for dopamine analysis

Protocol:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula into the target brain region (e.g., striatum).[20] Allow for a recovery period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection or through the dialysis probe - "reverse dialysis").[18]

  • Sample Collection: Continue collecting dialysate samples to monitor changes in extracellular dopamine levels over time.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the post-administration dopamine levels as a percentage of the pre-administration baseline. Plot the time course of dopamine concentration changes.

Caption: Workflow for in vivo microdialysis experiments.

Section 5: Data Interpretation and Considerations

  • Selectivity: It is crucial to assess the selectivity of the test compound for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3] This can be achieved by conducting uptake or binding assays using cell lines expressing these transporters.

  • Structure-Activity Relationship (SAR): For derivatives of 4-(4-Chlorobenzyl)piperidine, systematic modifications of the structure can help elucidate the SAR for DAT inhibition.[8] For example, the nature of substituents on the benzyl and piperidine rings can significantly impact potency and selectivity.[8][21]

  • In Vitro vs. In Vivo Correlation: A compound's in vitro potency may not always directly translate to its in vivo efficacy due to factors such as blood-brain barrier penetration, metabolism, and off-target effects. Therefore, both in vitro and in vivo studies are essential for a comprehensive pharmacological profile.

Section 6: Conclusion

This compound and its derivatives represent a valuable chemical scaffold for the exploration and development of novel dopamine reuptake inhibitors. The protocols and methodologies detailed in this guide provide a robust framework for the characterization of such compounds. By employing a combination of in vitro binding and functional assays, alongside in vivo techniques like microdialysis, researchers can gain a thorough understanding of a compound's mechanism of action and its potential as a therapeutic agent or research tool.

References

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  • BenchChem. (2025). An In-depth Technical Guide to the Characterization of Dopamine Reuptake Inhibitors.
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  • BenchChem. (2025). Ansofaxine's Dopamine Reuptake Inhibition: A Comparative Analysis.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
  • Bungay, P. M., et al. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 86(4), 932-946.
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  • Boos, T. L., et al. (2010). Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 20(1), 251-254.
  • Nomikos, G. G., Damsma, G., Wenkstern, D., & Fibiger, H. C. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse, 6(1), 106-112.
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  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Matson, M. A., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
  • Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry, 41(24), 4903-4909.
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  • Zhao, Y., et al. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Nature.
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safe handling and storage procedures for 4-(4-Chlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Profile of a Key Pharmaceutical Intermediate

4-(4-Chlorobenzyl)piperidine hydrochloride is a heterocyclic organic compound widely utilized as a crucial intermediate in pharmaceutical research and development.[1] Its piperidine core, substituted with a 4-chlorobenzyl group, makes it a versatile building block for the synthesis of a variety of bioactive molecules, with significant applications in the development of analgesics, neuroprotective drugs, and anti-inflammatory agents.[1] The hydrochloride salt form generally enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for this compound. Adherence to these protocols is critical to ensure personnel safety, maintain the integrity of the compound, and promote a secure laboratory environment. The procedures outlined herein are grounded in established safety principles for handling piperidine derivatives and hydrochloride salts, synthesized with practical insights from extensive laboratory experience.

I. Compound Identification and Properties

A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling. This section details the key characteristics of this compound.

PropertyValueSource
Chemical Name This compoundChem-Impex[1]
CAS Number 36968-94-2Chem-Impex[1]
Molecular Formula C₁₂H₁₆ClN · HClChem-Impex[1]
Molecular Weight 246.18 g/mol Chem-Impex[1]
Appearance White to off-white crystalline powderChem-Impex[1]
Purity ≥ 94%Chem-Impex[1]
Solubility Enhanced solubility in aqueous systems compared to its free base form.[2] Limited solubility in non-polar solvents.[2]Smolecule[2]
Melting Point Expected to be in the range of 245-248°C, consistent with similar piperidine hydrochloride derivatives.[2]Smolecule[2]

II. Hazard Identification and Risk Assessment: A Proactive Approach to Safety

This compound is classified with several hazards that necessitate careful handling. A proactive risk assessment is paramount before any experimental work commences.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [3][4]

  • H315: Causes skin irritation. [3][4][5]

  • H319: Causes serious eye irritation. [3][4][5]

  • H335: May cause respiratory irritation. [3][4][5]

Analysis of Hazards:

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[6] The hydrochloride salt can be corrosive to tissues upon direct contact. As a crystalline powder, there is a risk of generating airborne dust during handling, which can lead to respiratory irritation.[3][5]

The causality behind these hazards lies in the chemical reactivity of the molecule. The piperidine nitrogen can interact with biological molecules, and the chlorinated aromatic ring can also participate in various interactions. The acidic nature of the hydrochloride salt contributes to its irritant and corrosive properties.

III. Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound that may generate dust or aerosols, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[7][8] This is the most critical engineering control to prevent inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][10]

Administrative Controls: Standard Operating Procedures for Safety
  • Designated Work Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.

  • Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this compound before commencing any work.

  • Restricted Access: Access to areas where the compound is handled and stored should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]

Personal Protective Equipment (PPE): The Final Barrier

The selection of appropriate PPE is crucial and should be based on a thorough risk assessment.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[11]

  • Skin Protection: A flame-retardant lab coat must be worn at all times. Nitrile gloves are recommended; however, it is crucial to consult the glove manufacturer's compatibility chart to ensure resistance to the specific compound and any solvents being used.[7] Contaminated gloves should be disposed of properly, and hands washed after removal.[11]

  • Respiratory Protection: For situations where dust generation cannot be fully controlled within a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][12]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to minimize contamination) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

IV. Protocols for Safe Handling and Storage

Receiving and Unpacking
  • Visually inspect the package for any signs of damage upon receipt.

  • Wear appropriate PPE (lab coat, gloves, and safety goggles) before opening the package in a well-ventilated area, preferably a fume hood.

  • Verify that the container is properly labeled and sealed.

  • Confirm the identity of the compound with the accompanying documentation.

Weighing and Solution Preparation
  • Protocol:

    • Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid compound to a tared weigh boat. Avoid creating dust clouds.

    • If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to prevent splashing.

    • If sonication or heating is required to dissolve the compound, ensure the container is appropriately capped or covered to prevent aerosolization.

    • Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as hazardous waste.

Storage Requirements

Proper storage is critical to maintain the stability of this compound and to prevent accidental exposure.

  • Temperature: Store in a cool, dry place.[13] A temperature range of 0-8°C is often recommended.[1]

  • Container: Keep the container tightly closed and store in the original, clearly labeled packaging.[5][9]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and incompatible materials.[14]

  • Security: Store in a locked cabinet or a secure, designated area to prevent unauthorized access.[3][5]

  • Moisture and Light: Protect from moisture and light, as some piperidine compounds can be hygroscopic and photosensitive.[13]

In-Lab Transport
  • When transporting the compound within the laboratory, use a secondary container that is robust and leak-proof.[7][8]

  • Ensure the primary container is securely sealed.

  • Avoid carrying the container by the lid.

V. Emergency Procedures: Preparedness and Response

Spill Response

In the event of a spill, prompt and appropriate action is necessary to mitigate the hazard.

  • Protocol for a Small Spill (<1 g):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including respiratory protection if necessary), gently cover the spill with an inert absorbent material such as vermiculite or sand.[15]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[5]

    • Decontaminate the spill area with a suitable cleaning agent and then wipe with a damp cloth.[15]

    • Place all contaminated materials into a sealed, labeled hazardous waste container.[15]

  • Protocol for a Large Spill (>1 g):

    • Evacuate the immediate area and alert the laboratory supervisor and institutional safety officer.

    • Restrict access to the spill area.

    • If the spill is significant or has resulted in a high concentration of dust in the air, evacuate the entire laboratory and contact the emergency response team.

Spill Response Workflow

Spill_Response Start Spill Occurs Alert Alert Personnel & Supervisor Start->Alert Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small Spill (<1g) Assess->SmallSpill Small LargeSpill Large Spill (>1g) Assess->LargeSpill Large WearPPE Don Appropriate PPE SmallSpill->WearPPE Evacuate Evacuate Area LargeSpill->Evacuate ContactER Contact Emergency Response Evacuate->ContactER Contain Contain with Inert Absorbent WearPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose End Response Complete Dispose->End

Caption: Chemical Spill Response Workflow.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[3][5] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[3][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

VI. Waste Disposal

All waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.[15]

  • Collection: Collect all waste in a designated, properly labeled, and sealable container that is compatible with the chemical.[15]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[15]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[15]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[15][16] Do not dispose of this chemical down the drain or in the regular trash.[15]

VII. Conclusion

This compound is a valuable compound in pharmaceutical research, but its safe use is contingent upon a thorough understanding of its hazards and the strict implementation of safety protocols. By integrating robust engineering controls, clear administrative procedures, and the consistent use of appropriate personal protective equipment, researchers can minimize risks and maintain a safe laboratory environment. This guide serves as a comprehensive resource to achieve that goal, promoting a culture of safety and scientific integrity.

References

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Blog.
  • CymitQuimica. 4-(4-Chlorophenoxy)
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  • AK Scientific, Inc. Safety Data Sheet: this compound.
  • Carl ROTH. (2025, March 31).
  • Carl ROTH.
  • Standard Oper
  • Quora. (2023, October 15).
  • Sigma-Aldrich. (2025, September 23).
  • Benchchem. Proper Disposal of 4-(CHLOROMETHYL)
  • ECHEMI. 4-(chloromethyl)
  • Maybridge. (2022, April 26). Safety Data Sheet: 4-Methylenepiperidine hydrochloride.
  • Smolecule. Buy 3-(4-Chlorobenzyl)piperidine hydrochloride | 1171692-94-6.
  • CDH Fine Chemical.
  • Fisher Scientific.
  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

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Troubleshooting & Optimization

Technical Support Center: Stabilizing 4-(4-Chlorobenzyl)piperidine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Chlorobenzyl)piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing its degradation in solution. By understanding the chemical vulnerabilities of this compound, you can ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Stability

This compound, a key intermediate in pharmaceutical synthesis, is susceptible to degradation in solution, primarily influenced by pH, solvent choice, temperature, and light exposure. As a hydrochloride salt of a secondary amine, its stability is intrinsically linked to the protonation state of the piperidine nitrogen. Maintaining the protonated form is crucial for preventing degradation pathways such as oxidation and hydrolysis. This guide will provide a comprehensive framework for handling and storing this compound to maintain its chemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of degradation in aqueous solutions is an increase in pH towards neutral or basic conditions. In acidic environments, the piperidine nitrogen is protonated, forming a stable hydrochloride salt. As the pH rises, the nitrogen is deprotonated to the free base, which is more susceptible to degradation pathways like oxidation. Studies on related piperidine hydrochloride derivatives indicate that maximum stability is often observed in acidic pH ranges.[1][2]

Q2: What is the ideal pH range for storing solutions of this compound?

Q3: Which solvents are recommended for preparing stock solutions?

A3: For short-term use, polar aprotic solvents such as acetonitrile and dichloromethane are suitable for dissolving this compound. For long-term storage, preparing a stock solution in an acidic aqueous buffer (pH 3-5) is the most effective strategy to prevent degradation. If using organic solvents for experimental reasons, ensure they are anhydrous and prepare solutions fresh before use.

Q4: How does temperature affect the stability of the compound in solution?

A4: Elevated temperatures accelerate the rate of chemical degradation. For optimal stability, solutions of this compound should be stored at refrigerated temperatures (2-8°C). Some suppliers even recommend storage of the solid compound at 0-8°C. At elevated temperatures, thermal decomposition can occur, potentially leading to the liberation of hydrogen chloride gas and degradation of the organic structure.

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is limited, it is a common practice in pharmaceutical stability studies to protect solutions from light to prevent photolytic degradation. Therefore, it is recommended to store solutions in amber vials or in the dark to minimize the risk of light-induced degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the handling and use of this compound solutions.

Issue 1: Rapid loss of compound purity in an aqueous buffer.
  • Probable Cause: The pH of the aqueous buffer is likely neutral or basic, leading to the deprotonation of the piperidine nitrogen and subsequent degradation.

  • Solution:

    • Verify the pH of your buffer system.

    • If the pH is ≥ 6, prepare a new solution using an acidic buffer, ideally within the pH 3-5 range.

    • Always prepare fresh solutions for critical experiments and verify the pH before adding the compound.

Issue 2: Appearance of unknown peaks in HPLC analysis after short-term storage.
  • Probable Cause: This indicates the formation of degradation products. The storage conditions (temperature, light exposure, or solvent) may be suboptimal.

  • Solution:

    • Review Storage Conditions: Ensure the solution is stored at 2-8°C and protected from light.

    • Solvent Check: If using an organic solvent, it may contain impurities (e.g., water) that are reacting with the compound. Use high-purity, anhydrous solvents and prepare solutions fresh.

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate and identify the degradants, which can help in optimizing your experimental conditions.

Issue 3: Inconsistent experimental results.
  • Probable Cause: This could be due to the use of degraded or partially degraded solutions of this compound.

  • Solution:

    • Implement Strict Solution Preparation Protocols: Always use freshly prepared solutions from a solid compound that has been stored correctly.

    • Quality Control: Regularly check the purity of your stock solution using a stability-indicating analytical method, such as a gradient HPLC-UV method.

Visualizing the Degradation Pathway and Prevention Strategy

The following diagram illustrates the key factors influencing the stability of this compound and the recommended preventative measures.

Caption: Factors influencing the stability of this compound in solution.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in an acidic buffer for optimal stability.

Materials:

  • This compound (solid)

  • Citrate buffer (50 mM, pH 4.0)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Amber glass vial for storage

Procedure:

  • Prepare a 50 mM citrate buffer and adjust the pH to 4.0 using citric acid or sodium citrate.

  • Weigh the required amount of this compound to prepare a 10 mM solution.

  • Add the solid compound to a volumetric flask.

  • Add a small amount of the pH 4.0 citrate buffer to dissolve the solid with gentle stirring.

  • Once dissolved, bring the solution to the final volume with the citrate buffer.

  • Transfer the solution to a clean, amber glass vial.

  • Store the solution at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the purity of this compound and detect potential degradation products. This method is based on common practices for analyzing piperidine derivatives and may require optimization for your specific instrumentation and degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 225 nm
Injection Volume 10 µL

Sample Preparation:

  • Dilute the stock solution of this compound with the initial mobile phase (80:20 Mobile Phase A:Mobile Phase B) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound Solutions

ParameterRecommended ConditionRationale
pH 3 - 5Maintains the protonated, more stable form of the piperidine nitrogen.
Solvent Acidic aqueous buffer (e.g., citrate, acetate)Provides a stable pH environment.
Temperature 2 - 8°CMinimizes the rate of thermal degradation.
Light Exposure Protect from light (use amber vials)Prevents potential photolytic degradation.
Shelf-life Prepare fresh for critical applications; for stock, re-analyze after 1 week.Ensures the use of a non-degraded compound.

Table 2: Troubleshooting Summary

IssueProbable CauseRecommended Action
Rapid Purity LossNeutral or basic pH of the solution.Use an acidic buffer (pH 3-5).
Unexpected HPLC PeaksSuboptimal storage (temp, light, solvent).Store at 2-8°C, protect from light, use anhydrous/fresh solvents.
Inconsistent ResultsUse of degraded solutions.Prepare solutions fresh daily and use a stability-indicating HPLC method for QC.

Conclusion

The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. By controlling the key parameters of pH, solvent, temperature, and light exposure, researchers can significantly mitigate the risk of degradation. The implementation of the protocols and guidelines presented in this technical support center will help ensure the chemical integrity of this important pharmaceutical intermediate in your research and development endeavors.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health.

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common issues with 4-(4-Chlorobenzyl)piperidine hydrochloride in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-(4-Chlorobenzyl)piperidine hydrochloride in in vitro assays. Here, we address common challenges, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is the hydrochloride salt of 4-(4-chlorobenzyl)piperidine, a versatile heterocyclic amine.[1] It serves as a crucial building block in medicinal chemistry and pharmaceutical development.[2] Its applications include the synthesis of novel bioactive molecules, particularly in the development of analgesics, neuroprotective drugs, and other therapeutic agents.[2] The piperidine scaffold is a privileged structure in drug discovery, known for its presence in numerous pharmaceuticals targeting a wide range of biological targets, including those for cancer and central nervous system (CNS) disorders.[3][4]

Q2: Why is this compound supplied as a hydrochloride salt? What are the general implications for in vitro work?

A2: Supplying amine-containing compounds like 4-(4-chlorobenzyl)piperidine as hydrochloride salts is a common practice in pharmaceutical development to improve properties like stability and aqueous solubility compared to the free base form.[5][6][7] For in vitro assays, this has several implications:

  • Enhanced Solubility: The salt form is generally more soluble in aqueous buffers than the free base, which is critical for preparing stock solutions and achieving desired concentrations in assay media.[5][8]

  • pH Dependence: The solubility and charge state of the compound are pH-dependent. In basic conditions, the hydrochloride salt can convert to its less soluble free base form, potentially leading to precipitation.[9]

  • Potential for Disproportionation: In aqueous suspensions or at pH values near the compound's pKa, the salt can disproportionate into a mixture of the dissolved salt and the precipitated free base, affecting the actual concentration of the compound in solution.[9]

Q3: What are the basic handling and storage recommendations for this compound?

A3: this compound is typically a white to off-white crystalline powder.[2] For optimal stability, it should be stored in a cool, dry place, often recommended at 0-8 °C.[2] Like many hydrochloride salts, it can be hygroscopic (absorb moisture from the air), so it's crucial to keep the container tightly sealed.[5][8] For experimental use, prepare fresh solutions whenever possible. If storing stock solutions, use an appropriate solvent like DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Poor Aqueous Solubility, Precipitation, or Inconsistent Results in Cell-Based Assays

Q: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer, or I'm getting highly variable results. What is causing this and how can I fix it?

A: This is a classic solubility problem, often encountered with hydrochloride salts of weakly basic compounds. The core issue is likely the compound's low intrinsic aqueous solubility, which is pH-dependent. Your DMSO stock contains the compound in a high-energy, solvated state. When diluted into an aqueous buffer (especially at neutral or slightly basic pH), the compound's concentration may exceed its solubility limit, causing it to precipitate. The hydrochloride salt form enhances solubility, but this effect can be negated if the buffer's pH is high enough to favor the neutral, less soluble free base form.[9][10]

A Inconsistent Results or Visible Precipitation B Determine Kinetic Solubility in Assay Medium A->B C Precipitation Observed? B->C D Yes C->D E No C->E F Modify Formulation D->F G Investigate Other Assay Variables (e.g., Aggregation, Stability) E->G H pH Adjustment (if assay tolerates) F->H I Add Co-solvents (e.g., ensure final DMSO <0.5%) F->I J Reduce Final Compound Concentration F->J

Caption: Workflow for troubleshooting solubility issues.

This protocol will help you find the maximum concentration of your compound that remains in solution under your specific assay conditions.

  • Prepare Compound Stock: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock using 100% DMSO.

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a new 96-well plate containing your final assay buffer. This should replicate the final DMSO concentration you use in your main experiment (typically ≤0.5%).

  • Incubate and Shake: Seal the plate and shake it for 1-2 hours at the temperature of your assay to allow it to equilibrate.

  • Visual or Instrumental Inspection:

    • Visual: Check for visible precipitation against a dark background.

    • Instrumental (Nephelometry): Measure light scattering using a plate reader to quantify precipitation.

  • Determine Solubility Limit: The highest concentration that does not show significant precipitation is your kinetic solubility limit. You should work at or below this concentration in your subsequent experiments.

Table 1: Solubility Profile of a Related Compound (3-(4-Chlorobenzyl)piperidine hydrochloride)

SolventSolubilityRationale for Interaction
WaterEnhancedAs a hydrochloride salt, it forms ionic interactions with water.[5]
Methanol/EthanolGoodPolar protic solvents form hydrogen bonds with the salt.[5]
DichloromethaneGoodA common solvent for extraction and purification procedures.[5]
AcetonitrileModerateA polar aprotic solvent suitable for synthetic reactions.[5]
Hexane/TolueneLimitedNon-polar solvents cannot effectively solvate the ionic salt.[5]

This table provides a general guide based on a closely related isomer. The solubility of this compound is expected to be similar.

Issue 2: Potent, Non-Specific Inhibition Observed in Biochemical Assays

Q: My compound shows potent inhibition of my target protein, but the dose-response curve is steep, and the results are not reproducible. Could this be an artifact?

A: Yes, this is a hallmark of inhibition by compound aggregation. Many organic molecules, particularly those with lipophilic regions like the chlorobenzyl group, can self-associate in aqueous buffers to form colloidal aggregates.[11] These aggregates can non-specifically inhibit enzymes by adsorbing the protein, leading to denaturation or sequestration from its substrate.[12] This is a major source of false positives in early-stage drug discovery.[11]

A Suspected Non-Specific Inhibition (Steep curve, poor reproducibility) B Re-run Assay with Non-ionic Detergent (e.g., 0.01% Triton X-100) A->B C IC50 Significantly Increases? B->C D Yes C->D E No C->E F Inhibition is Likely Aggregation-Based D->F G Inhibition is Likely Specific to Target E->G H Confirm with DLS F->H

Caption: Diagnostic workflow for suspected compound aggregation.

  • Prepare Reagents: Prepare your standard assay buffer and an identical buffer containing a small concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100).

  • Run Parallel Assays: Set up two parallel dose-response experiments for this compound. One using the standard buffer and the other using the detergent-containing buffer.

  • Acquire and Analyze Data: Generate IC50 curves for both conditions.

  • Interpret Results:

    • Significant IC50 Shift: A substantial increase (e.g., >10-fold) in the IC50 value in the presence of the detergent strongly suggests that the compound's activity is due to aggregation.[11] The detergent disrupts the formation of these aggregates, revealing the true (and likely much lower) potency of the monomeric compound.

    • No Significant Change: If the IC50 value remains largely unchanged, the inhibition is more likely due to a specific interaction with the target protein.

Issue 3: Unexpected Cytotoxicity or Off-Target Effects in Cell-Based Assays

Q: The compound is showing cytotoxicity at concentrations where I expect to see specific pathway modulation. How can I determine if this is an off-target effect?

A: Off-target effects are a common challenge in drug development, and piperidine-containing molecules can interact with multiple biological targets. [4] The observed cytotoxicity could be unrelated to your primary target. For instance, many piperidine derivatives are known to interact with CNS receptors (like sigma, dopamine, and serotonin receptors) or ion channels.[5][13][14] It's also possible the compound is inhibiting a protein essential for cell survival or interfering with fundamental cellular processes.

  • Establish a Therapeutic Window: Compare the concentration at which you see cytotoxicity (e.g., CC50 from an MTT assay) with the concentration required for on-target activity (e.g., EC50 or IC50 in a functional cell-based assay). A small window between these values suggests off-target toxicity may be a confounding factor.[15]

  • Counter-Screening: Test the compound against a panel of known off-target liabilities. For piperidine-based structures, this could include a panel of GPCRs, ion channels, and kinases.

  • Use a Structurally Related Negative Control: If available, use an analog of this compound that is known to be inactive against your primary target. If this analog retains its cytotoxic profile, it strongly implicates an off-target mechanism.

  • Assay for General Cellular Stress: Investigate markers of cellular stress, such as the induction of apoptosis (e.g., Caspase-3/7 activation) or inhibition of efflux pumps like ABCG2, which has been noted as an off-target for some chemical probes.[16]

This protocol provides a baseline for assessing general cytotoxicity.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the CC50 (cytotoxic concentration 50%).[17]

Issue 4: Compound Instability in DMSO Stock or Assay Media

Q: I suspect my compound may be degrading over time in my stock solution or during the course of a long incubation. How can I check for and prevent this?

A: While piperidine scaffolds are generally stable, the overall stability of a molecule depends on its complete structure and the experimental conditions. [4] The hydrochloride salt itself can be very stable as a solid.[2] However, in solution, particularly in DMSO, stability can be a concern. DMSO can sometimes affect the stability of compounds, although it is a widely used solvent.[18] Additionally, components in complex cell culture media could potentially react with the compound over long incubation periods.

  • Prepare Samples:

    • T=0 Sample: Prepare a solution of this compound in your test solvent (e.g., 100% DMSO, or your final assay buffer) at a relevant concentration. Immediately analyze this sample by HPLC.

    • Incubated Sample: Store an identical preparation under your experimental conditions (e.g., at 37°C for 24 hours).

  • HPLC Analysis:

    • Inject both the T=0 and incubated samples onto a suitable reverse-phase HPLC column (e.g., C18).

    • Use a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid or TFA).

    • Monitor the elution profile using a UV detector at a wavelength where the compound absorbs.

  • Data Interpretation:

    • Compare the chromatograms. A decrease in the area of the main compound peak and/or the appearance of new peaks in the incubated sample indicates degradation.

    • Quantify the stability by expressing the remaining peak area at the end of the incubation as a percentage of the initial peak area at T=0.[19]

  • Stock Solutions: Prepare fresh stock solutions for each experiment. If you must store them, aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles.

  • Assay Conditions: For long-term cell culture experiments, consider replenishing the compound-containing media periodically if stability is found to be an issue.

  • Solvent Choice: While DMSO is standard, if instability is confirmed, you could explore other solvents like ethanol, though this may impact solubility.

References

  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing). (URL: [Link])
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC - PubMed Central. (URL: [Link])
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. (URL: [Link])
  • Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem. (URL: [Link])
  • Salt Selection in Drug Development | Pharmaceutical Technology. (URL: [Link])
  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing). (URL: [Link])
  • (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (URL: [Link])
  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines - Der Pharma Chemica. (URL: [Link])
  • 4-Benzylpiperidine - Wikipedia. (URL: [Link])
  • Screening and Formulating Drugs as Salts to Improve API Performance. (URL: [Link])
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non - Ovid. (URL: [Link])
  • 4-(4-Chlorobenzoyl)Piperidine | C12H14ClNO | CID 2777115 - PubChem. (URL: [Link])
  • Loperamide - Wikipedia. (URL: [Link])
  • Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed. (URL: [Link])
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])
  • Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed. (URL: [Link])
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])
  • Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC - PubMed Central. (URL: [Link])
  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv
  • 4-(3-Chlorobenzyl)piperidine | C12H16ClN | CID 22379054 - PubChem. (URL: [Link])
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (URL: [Link])
  • Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem. (URL: [Link])
  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. (URL: [Link])

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Technical Support Center: Experimental Solubility Guide for 4-(4-Chlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-(4-Chlorobenzyl)piperidine hydrochloride. My goal is to provide you with not just protocols, but also the underlying chemical reasoning to help you overcome solubility challenges during your experiments. As a hydrochloride salt of a piperidine derivative, this compound's solubility is governed by predictable physicochemical principles, which we will leverage to troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility characteristics of this compound?

Answer: this compound is a white to off-white crystalline powder.[1] As the hydrochloride salt of a weak base (the piperidine nitrogen), its solubility is intrinsically linked to the protonation state of the molecule.

  • In its salt form (protonated) , the molecule is ionic and thus exhibits enhanced solubility in polar protic solvents, most notably water.[2] The ionic interactions with water molecules effectively solvate the compound.[2]

  • In its free base form (neutral) , the molecule is significantly more lipophilic and less polar, leading to poor aqueous solubility.

Therefore, maintaining a sufficiently acidic pH is critical to keeping the compound in its more soluble, protonated state. The compound also shows good solubility in polar organic solvents like methanol and ethanol but has limited solubility in non-polar organic solvents such as hexane or toluene.[2]

Solvent Type Examples Expected Solubility Mechanism
Polar Protic (Aqueous) Water, Phosphate-Buffered Saline (PBS)Good (pH-dependent)Ionic interactions and hydrogen bonding with the protonated amine and chloride ion.[2]
Polar Protic (Organic) Methanol, EthanolGoodHydrogen bonding with the hydroxyl groups of the alcohol.[2]
Polar Aprotic DMSO, AcetonitrileModerate to GoodDipole-dipole interactions. Acetonitrile offers moderate solubility.[2]
Non-Polar Hexane, ToluenePoorLack of favorable interactions to overcome the crystal lattice energy of the ionic salt.[2]
Q2: I am struggling to dissolve this compound directly in my neutral aqueous buffer (e.g., PBS pH 7.4). What's happening and how can I fix it?

Answer: This is a classic solubility challenge related to the compound's pKa (the pH at which 50% of the compound is in its ionized form). While the exact pKa of this specific molecule is not readily published, the pKa of the parent piperidine is approximately 11.2. The 4-chlorobenzyl substituent will have a minor electronic effect, but the pKa will remain strongly basic.

At a neutral pH of 7.4, a significant portion of the this compound will convert to its neutral, non-protonated free base, which is poorly soluble in water and will precipitate or remain as a solid.

G start Start: Undissolved compound in neutral buffer (pH 7.4) check_ph Is the solution acidic? (pH < 6.5) start->check_ph lower_ph Action: Lower pH Add small aliquots of dilute HCl (e.g., 0.1 M) to acidify the buffer to pH ~5-6. check_ph->lower_ph No reassess Does the compound dissolve? check_ph->reassess Yes lower_ph->reassess success Success! Solution is ready for use. Re-verify final pH. reassess->success Yes fail Problem Persists Precipitation or incomplete dissolution. reassess->fail No cosolvent Option: Use a Co-solvent Prepare a concentrated stock in DMSO or Ethanol first. See Q3 & Q4. fail->cosolvent

  • Add the desired amount of this compound to your buffer.

  • While stirring, add 0.1 M HCl dropwise. Monitor the pH of the solution.

  • Continue adding acid until the solid material dissolves completely. The final pH will likely be in the range of 5.0-6.5.

  • Crucially , ensure this lower pH is compatible with your experimental system (e.g., cell culture, enzyme assay). If it is not, a co-solvent strategy (see Q4) may be more appropriate.

Q3: What is the best practice for preparing a high-concentration stock solution?

Answer: For creating concentrated stock solutions that can be diluted into various experimental media, using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is standard practice.

Rationale: DMSO is an excellent solubilizing agent for a wide range of organic molecules, including those with poor aqueous solubility. It can dissolve both the salt and free base forms of the compound.

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM, 50 mM).

  • Vortex thoroughly. If dissolution is slow, you may use gentle warming (37°C) or brief sonication in a water bath to assist.

  • Once fully dissolved, store the stock solution appropriately. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.

Important Consideration: DMSO is not inert. Always run a vehicle control (an identical experiment containing the same final concentration of DMSO without the compound) to account for any effects of the solvent itself.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How do I prevent this "crashing out"?

Answer: This is a common and frustrating problem. It occurs because the compound, while highly soluble in the DMSO stock, suddenly finds itself in an aqueous environment where its solubility is much lower, causing it to precipitate. This is especially true if the final pH of the buffer is neutral or basic.

G cluster_0 pH < pKa (Acidic) cluster_1 pH > pKa (Basic) Salt C₁₂H₁₆ClN·H⁺ (Protonated Salt) Highly Water Soluble Base C₁₂H₁₆ClN (Neutral Free Base) Poorly Water Soluble Salt->Base + OH⁻ (add base) Base->Salt + H⁺ (add acid)

Here are several effective strategies to prevent precipitation, which can be used in combination:

  • Lower the Stock Concentration: A 100 mM stock is more likely to crash than a 10 mM stock. Try preparing a lower concentration stock solution.

  • Optimize the Dilution Technique:

    • Add stock to buffer, not vice-versa: Pipette the small volume of DMSO stock directly into the full volume of your aqueous buffer.

    • Vortex while adding: Ensure rapid and vigorous mixing as you add the stock to disperse the compound quickly before it has a chance to nucleate and precipitate.

  • Use a Co-solvent in the Final Formulation: Including a small percentage of a water-miscible organic solvent can increase the overall solvent polarity and keep the compound in solution. This is a widely used technique for poorly soluble drugs.[3][4]

    • Example: For a final 1 mL solution, you might use 970 µL of buffer, 10 µL of DMSO stock, and 20 µL of ethanol.

  • Employ Surfactants or Excipients: For in vitro assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added at low concentrations (e.g., 0.01-0.1%) to form micelles that encapsulate the drug, improving its apparent solubility.[5]

References

  • Solubility of Things. (n.d.). Piperazine dihydrochloride.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Singh, S., & Kaur, T. (2011). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 119-124.
  • Patel, P. R., & Patel, M. (2015). Solubility Enhancement of BCS Class 2 Drug by Novel Drug Solution Drop Technique!. Journal of Pharmaceutical and Clinical Research, 4(1), 1-10.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134826, 4-Chlorobenzylpiperazine.
  • SWAYAM Prabha IIT Madras Channels. (2021, February 18). Solubility Enhancement Techniques [Video]. YouTube.

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Technical Support Center: A Researcher's Guide to 4-(4-Chlorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for 4-(4-Chlorobenzyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and practical, field-proven insights to ensure the successful and reproducible use of this compound in your experiments. Here, we move beyond simple instructions to explain the causality behind experimental choices, empowering you to troubleshoot and refine your protocols effectively.

I. Compound Profile: Understanding the Fundamentals

Before designing any experiment, a thorough understanding of the compound's physicochemical properties is paramount. This compound is a white to off-white crystalline powder.[1] As a hydrochloride salt of a piperidine derivative, its behavior in solution is governed by its ionic nature and the properties of the parent molecule.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆ClN · HCl[1]
Molecular Weight 246.18 g/mol [1]
Appearance White to off-white crystalline powder[1]
Storage Temperature 0-8 °C, protected from moisture[1]
Predicted pKa ~8.5 - 9.5[2]

Expert Insight: The predicted pKa is crucial. As a weak base, 4-(4-Chlorobenzyl)piperidine will be protonated and more soluble at a pH significantly below its pKa. As the pH approaches and surpasses the pKa, the compound will deprotonate to its less soluble free base form, increasing the risk of precipitation.

II. Solubility and Solution Preparation: A Step-by-Step Guide

Achieving and maintaining the solubility of this compound is critical for experimental success. Due to its limited aqueous solubility in its free base form, a strategic approach to dissolution is necessary.

Solubility Profile

While exact quantitative solubility data is not always available, a qualitative understanding can be derived from its structure and data from analogous compounds.

SolventSolubilityExpert Notes
Water Soluble (as hydrochloride salt)[3] Solubility can be limited, especially at neutral or alkaline pH.
Ethanol Soluble[3] A useful solvent for creating stock solutions.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions.
Phosphate-Buffered Saline (PBS) LimitedThe neutral pH of PBS (typically 7.4) can lead to precipitation of the free base.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a high-concentration stock solution for use in both in vitro and in vivo studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation:

    • To prepare a 10 mM stock solution, you will need 2.4618 mg of this compound per 1 mL of DMSO.

    • Mass (mg) = 10 mmol/L * 0.001 L * 246.18 g/mol = 2.4618 mg

  • Weighing:

    • Tare a sterile vial on a calibrated analytical balance.

    • Carefully weigh out the calculated mass of the compound into the vial.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed.[4]

    • Visually inspect the solution against a light and dark background to ensure no particulates are present.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This is crucial to minimize freeze-thaw cycles which can degrade the compound.[5]

    • Store the aliquots at -20°C for long-term storage. For short-term storage (1-2 weeks), 4°C is acceptable.

dot

start Start: Prepare 10 mM Stock Solution calculate Calculate Mass (2.46 mg for 1 mL) start->calculate weigh Weigh Compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate/ Warm (37°C) add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect inspect->dissolve Particulates Present aliquot Aliquot into Single-Use Tubes inspect->aliquot Clear Solution store Store at -20°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing a 10 mM stock solution.

III. Administration Protocols: In Vitro and In Vivo Applications

The successful administration of this compound requires careful consideration of the experimental system to avoid precipitation and ensure accurate dosing.

In Vitro Administration

For cell-based assays, the primary challenge is diluting the DMSO stock solution into an aqueous culture medium without causing the compound to precipitate.

Protocol 2: Dilution for Cell Culture Experiments

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): For high final concentrations, a direct dilution into the media might be possible. However, for lower concentrations and to minimize "solvent shock," preparing an intermediate dilution in culture medium or a suitable buffer is recommended.

  • Final Dilution:

    • Warm the cell culture medium to 37°C.

    • While gently swirling the medium, add the required volume of the stock or intermediate solution.

    • Crucial Step: Ensure the final concentration of DMSO in the culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5]

  • Negative Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the compound.

In Vivo Administration

The choice of vehicle for in vivo studies is critical and depends on the route of administration and the required dose.

Recommended Vehicle Formulations:

  • For Intravenous (IV) Administration:

    • A common vehicle is a solution of 5% DMSO, 40% PEG300, and 55% sterile water or saline.

    • Alternatively, a solution of 10% DMSO and 90% corn oil can be used for some applications, though this is not suitable for IV injection.

  • For Intraperitoneal (IP) or Oral (PO) Administration:

    • A suspension in 0.5% carboxymethylcellulose (CMC) in water is a standard choice.

    • For some compounds, a solution in corn oil may be appropriate.

Protocol 3: General Procedure for In Vivo Formulation

  • Initial Dissolution: If starting from a DMSO stock, add the required volume to a sterile tube.

  • Addition of Co-solvents: Add any co-solvents (e.g., PEG300) and mix thoroughly.

  • Aqueous Phase Addition: Slowly add the aqueous component (e.g., sterile water or saline) while vortexing to prevent precipitation.

  • Final Formulation: Ensure the final solution is clear and free of particulates before administration.

dot

start Start: In Vivo Formulation dmso_stock DMSO Stock Solution start->dmso_stock add_cosolvent Add Co-solvent (e.g., PEG300) dmso_stock->add_cosolvent add_aqueous Slowly Add Aqueous Phase (while vortexing) add_cosolvent->add_aqueous final_solution Final Clear Solution add_aqueous->final_solution administer Administer to Animal final_solution->administer

Caption: General workflow for in vivo formulation.

IV. Troubleshooting Guide and FAQs

This section addresses common issues encountered during the handling and administration of this compound.

Frequently Asked Questions (FAQs):

  • Q1: My compound precipitated when I diluted my DMSO stock into my aqueous buffer. What should I do?

    • A1: This is a common issue known as "solvent shock."[6] To mitigate this, try the following:

      • Reduce the final concentration: Your target concentration may be above the solubility limit in the final buffer.

      • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution.

      • Increase the final DMSO concentration: If your experimental system allows, a slightly higher final DMSO concentration (e.g., up to 1%) may keep the compound in solution.

      • Adjust the pH of the buffer: Lowering the pH of your aqueous buffer (e.g., to pH 6.0-6.5) can increase the solubility of the protonated form of the compound.

  • Q2: What is the stability of the this compound stock solution at -20°C?

    • A2: When stored properly in anhydrous DMSO in tightly sealed, light-protected aliquots at -20°C, the stock solution should be stable for at least 6 months.[5] Avoid repeated freeze-thaw cycles.

  • Q3: Can I dissolve the compound directly in water or PBS?

    • A3: While the hydrochloride salt is water-soluble, achieving high concentrations directly in neutral buffers like PBS can be challenging due to the potential for conversion to the less soluble free base.[3] It is generally recommended to prepare a concentrated stock in an organic solvent like DMSO first.

  • Q4: What are the safety precautions for handling this compound?

    • A4: this compound is an irritant. Always handle it in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] Avoid inhalation of the powder and contact with skin and eyes.[7][9]

  • Q5: How should I dispose of waste containing this compound?

    • A5: Waste containing this compound should be treated as hazardous chemical waste.[10] Collect all contaminated materials in a designated, sealed, and properly labeled waste container.[10] Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of it down the drain.[9]

Troubleshooting Flowchart: Precipitation Issues

dot

start Precipitation Observed check_conc Is final concentration too high? start->check_conc check_dmso Is final DMSO % too low? check_conc->check_dmso No solution Issue Resolved check_conc->solution Yes: Lower concentration check_ph Is buffer pH > 7? check_dmso->check_ph No check_dmso->solution Yes: Increase DMSO % (if possible) check_ph->solution Yes: Use a lower pH buffer check_ph->solution No: Consider other factors (e.g., temperature)

Caption: Troubleshooting logic for precipitation issues.

V. References

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link]

  • PubChem. Piperidine. [Link]

  • Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. [Link]

  • ResearchGate. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

  • European Patent Office. Piperidine compounds and their preparation and use. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. How can I accurately prepare a 10 mM drug stock solution?. [Link]

  • ResearchGate. How can I make 10 mM stock solution of drug with DMSO 17.5 mg/ml?. [Link]

  • Quora. How to make a stock solution of a substance in DMSO. [Link]

  • PubMed. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. [Link]

  • PubChem. 4-Chlorobenzylpiperazine. [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • MDPI. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • ResearchGate. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. [Link]

  • UNIPI. Structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible and selective monoacylglycerol lipase (MAGL) inhibitors. [Link]

  • Royal Society of Chemistry. . [Link]

  • ResearchGate. (PDF) Concentration and Temperature Dependence of the Thermodynamic Properties of Novel Biologically Active 3-Substituted Schiff Base of 4-Piperidyl N-(4-chlorophenyl)maleimide. [Link]

  • Google Patents. US20150126516A1 - Piperidine compound and its use in pest control.

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purification methods for 4-(4-Chlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 4-(4-Chlorobenzyl)piperidine Hydrochloride

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, field-tested resource for the purification of this compound (CAS No: 36968-94-2). This crucial intermediate is a cornerstone in the synthesis of numerous therapeutic agents, particularly in the development of analgesics and neuroprotective drugs.[1] Achieving high purity is not merely a procedural step but a prerequisite for reliable downstream applications, ensuring the validity of biological assays and the safety profile of final active pharmaceutical ingredients (APIs).

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the compound's characteristics and the common impurities encountered during its synthesis and handling.

Part 1: Compound Characteristics

Q1: What are the fundamental properties of this compound?

This compound is the hydrochloride salt of 4-(4-Chlorobenzyl)piperidine.[1] It is typically a white to off-white crystalline powder.[1] As a salt, it possesses distinct solubility properties compared to its free base form.

PropertyValueSource
Molecular Formula C₁₂H₁₆ClN · HCl[1]
Molecular Weight 246.18 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Storage Conditions Store at 0-8 °C[1]

Q2: What is the solubility profile of this compound?

Understanding the solubility is the first principle of designing any purification strategy, especially for recrystallization and extraction.

  • Aqueous Systems : As a hydrochloride salt, it has enhanced solubility in water compared to its free base form due to ionic interactions.[3]

  • Polar Organic Solvents : It exhibits good solubility in alcohols like methanol and ethanol, which can solvate the ionic salt through hydrogen bonding.[3] Acetonitrile shows moderate solubility, while dichloromethane also serves as a suitable solvent for dissolution.[3]

  • Non-Polar Solvents : Solubility is very limited in non-polar solvents such as hexane and toluene.[3] This differential solubility is the key to many purification techniques.

Part 2: Identifying Impurities

Q3: What are the common impurities I should expect in my crude sample?

An effective purification strategy begins with understanding what you need to remove. Impurities in a crude sample of this compound typically originate from the synthetic route.[4]

  • Unreacted Starting Materials : Residual piperidine or 4-chlorobenzyl chloride.[5]

  • Byproducts : Side-reaction products, which may include products of over-alkylation or dimerization.

  • Reagent-Related Impurities : Byproducts from reagents used during the synthesis.[4]

  • Oxidation Products : Amines, including piperidine derivatives, can be susceptible to air oxidation over time, often leading to discoloration (e.g., yellow or brown tint).[4]

  • Residual Solvents & Water : Solvents from the reaction or workup, and water from aqueous procedures, are common impurities.[4]

Q4: How can I perform a quick preliminary purity assessment?

Before committing to a large-scale purification, a rapid check can save significant time and resources.

  • Thin-Layer Chromatography (TLC) : This is the most straightforward method. Spot the crude material on a silica gel plate and develop it in a suitable solvent system (e.g., dichloromethane/methanol mixtures).[4] The presence of multiple spots indicates impurities. For better visualization of the basic piperidine compound, you can add a small amount of triethylamine (e.g., 1%) to the eluent to reduce peak tailing.[4]

  • Melting Point : A pure crystalline solid has a sharp, defined melting point. A broad melting range is a classic indicator of impurity.

Troubleshooting and Purification Guides

This section provides detailed protocols for the most effective purification methods, complete with troubleshooting guides to address common experimental challenges.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a specific solvent at varying temperatures.[4][6]

  • Solvent Selection :

    • Place 10-20 mg of your crude material into several test tubes.

    • Add potential solvents (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature to test solubility.[4][7]

    • A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[7]

    • Heat the tubes that showed poor solubility. If the compound dissolves, allow it to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a good solvent choice.[7] Ethanol is often a good starting point for piperidine hydrochloride salts.[4][8]

  • Recrystallization Procedure :

    • Place the crude compound in an Erlenmeyer flask.

    • Add the minimum amount of the selected hot solvent to dissolve the compound completely.[7] Using excess solvent is a common mistake that drastically reduces yield.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities. Hot-filter the solution to remove the charcoal.

    • Allow the clear solution to cool slowly and undisturbed to room temperature to promote the growth of large crystals.

    • Once crystal formation appears complete, place the flask in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impure mother liquor.[7]

    • Dry the purified crystals under vacuum.[7]

// Add optional charcoal step Charcoal [label="Optional:\nAdd Charcoal,\nHot Filter", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Dissolve -> Charcoal [dir=both, style=dashed]; Charcoal -> Cool [style=dashed]; } dot Caption: General workflow for purification by recrystallization.

Q: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it? A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to the point where the solute comes out of solution as a liquid.

  • Cause & Solution : The solution is likely cooling too quickly or is too concentrated. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also promote crystallization over oiling.

Q: My recovery yield is very low. How can I improve it? A: Low yield is typically caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with room-temperature solvent.

  • Cause & Solution : Ensure you are using the absolute minimum volume of hot solvent required for dissolution. After slow cooling to room temperature, maximize precipitation by placing the flask in an ice bath for at least 30 minutes. Critically, always wash the collected crystals with a minimal amount of ice-cold solvent, never warm or room-temperature solvent.

Method 2: Acid-Base Extraction

This liquid-liquid extraction technique is ideal for separating your basic piperidine product from any neutral or acidic impurities.[9][10] The principle relies on converting the amine into its water-soluble salt form by washing with acid.

  • Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash :

    • Transfer the organic solution to a separatory funnel.

    • Add a dilute aqueous acid solution (e.g., 1M HCl) and shake vigorously, venting frequently to release any pressure.

    • The basic 4-(4-Chlorobenzyl)piperidine will be protonated to its hydrochloride salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.[9][10]

    • Separate the layers. Keep the aqueous layer and discard the organic layer (or wash it again to ensure complete extraction).

  • Liberation of Free Base :

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH 9-10, check with pH paper).[9] The free amine should precipitate out or form an oily layer.

  • Re-extraction :

    • Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).

    • Combine the organic extracts.

  • Final Steps :

    • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified free base.

    • To obtain the hydrochloride salt again, dissolve the free base in a suitable solvent (like ethanol or ether) and add a calculated amount of HCl (e.g., HCl in ether) to precipitate the pure salt.[11]

// Define nodes Start [label="Crude Mixture in\nOrganic Solvent\n(Product + Neutral Impurities)"]; AddAcid [label="Wash with\nAqueous Acid (e.g., 1M HCl)"]; Separate1 [label="Separate Layers"]; OrganicLayer1 [label="Organic Layer\n(Neutral Impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AqueousLayer1 [label="Aqueous Layer\n(Product as R₃NH⁺Cl⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Basify [label="Basify with\nAqueous Base (e.g., NaOH)"]; ReExtract [label="Extract with\nOrganic Solvent"]; Separate2 [label="Separate Layers"]; AqueousLayer2 [label="Aqueous Layer\n(Salts)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OrganicLayer2 [label="Organic Layer\n(Pure Product as R₃N)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Dry and Evaporate\nSolvent", shape=ellipse];

// Define edges Start -> AddAcid; AddAcid -> Separate1; Separate1 -> OrganicLayer1 [label="Discard"]; Separate1 -> AqueousLayer1 [label="Keep"]; AqueousLayer1 -> Basify; Basify -> ReExtract; ReExtract -> Separate2; Separate2 -> AqueousLayer2 [label="Discard"]; Separate2 -> OrganicLayer2 [label="Keep"]; OrganicLayer2 -> End; } dot Caption: Logic diagram for purification via acid-base extraction.

Q: A thick emulsion has formed between the layers. How can I break it? A: Emulsions are common and can be frustrating.

  • Cause & Solution : They are often caused by vigorous shaking or high concentrations. First, let the funnel stand for a while. If that fails, gently swirl the funnel instead of shaking. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

Method 3: Flash Column Chromatography

For impurities that are structurally very similar to the product, flash column chromatography is the method of choice.

  • TLC Analysis : First, determine the optimal eluent (solvent system) using TLC. The ideal system gives your product a retention factor (Rf) of ~0.3.[4]

  • Modifier Addition : Since 4-(4-Chlorobenzyl)piperidine is a basic compound, it will likely streak (tail) on standard silica gel due to strong interactions with acidic silanol groups.[12] To prevent this, add a small amount of a basic modifier like triethylamine (~1%) to your eluent.[4][13] Alternatively, using basic alumina as the stationary phase can also mitigate this issue.

  • Column Packing : Pack a column with silica gel (or alumina) using your chosen eluent.

  • Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it carefully onto the top of the column.

  • Elution : Run the column by applying positive pressure, collecting fractions continuously.

  • Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[4]

// Define nodes Start [label="Crude Sample"]; TLC [label="TLC Analysis to\nSelect Eluent\n(Rf ≈ 0.3)"]; AddBase [label="Add Base Modifier\n(e.g., 1% Et₃N)\nto Eluent"]; Pack [label="Pack Column with\nSilica Gel"]; Load [label="Load Sample"]; Elute [label="Elute with Eluent\n& Collect Fractions"]; Analyze [label="Analyze Fractions\nby TLC"]; Combine [label="Combine Pure\nFractions"]; Evaporate [label="Evaporate Solvent"]; End [label="Pure Product", shape=ellipse];

// Define edges Start -> TLC; TLC -> AddBase; AddBase -> Pack; Pack -> Load; Load -> Elute; Elute -> Analyze; Analyze -> Combine; Combine -> Evaporate; Evaporate -> End; } dot Caption: General workflow for purification by column chromatography.

Q: My compound is streaking badly on the TLC plate even with triethylamine. What else can I do? A: Severe streaking indicates a very strong interaction with the silica.

  • Cause & Solution : If adding a base modifier is insufficient, consider switching your stationary phase. Using deactivated silica or basic alumina can significantly improve peak shape for highly basic compounds.[12][13] You can also try a more polar solvent system, which can help compete for the active sites on the silica gel.

Final Purity Assessment

Q: How do I confirm the purity of my final product?

After purification, it is essential to verify the purity using high-resolution analytical methods.

  • High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is a robust method for quantifying purity.[14] A single, sharp peak is indicative of a pure sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS offers excellent sensitivity and selectivity, providing both quantification and structural confirmation from the mass fragmentation pattern.[14]

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the chemical structure and identify any remaining impurities.

By following these detailed guides and understanding the principles behind them, you will be well-equipped to purify this compound to the high degree of purity required for your research and development endeavors.

References

  • Chem-Impex. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Smolecule. (n.d.). Buy 3-(4-Chlorobenzyl)piperidine hydrochloride | 1171692-94-6.
  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
  • Reddit. (2022, March 12). Amine workup.
  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • ChemicalBook. (2025, January 27). Piperidine hydrochloride | 6091-44-7.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • PubChemLite. (n.d.). This compound (C12H16ClN).
  • BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Piperidine Compounds.
  • BenchChem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • National Institutes of Health. (n.d.). 4-Chlorobenzylpiperazine. PubChem.
  • ResearchGate. (2025, October 18). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
  • Google Patents. (n.d.). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a).
  • Google Patents. (n.d.). CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
  • Google Patents. (n.d.). US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
  • Sigma-Aldrich. (n.d.). 3-(4-Chlorobenzyl)-piperidine hydrochloride.
  • Synthose. (n.d.). Synthesis of 1-(4-chlorobenzyl)-4-(2-chloroethyl)piperazine dihydrochloride.
  • Huateng Pharma. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-(4-chlorobenzyl)-piperidine hydrochloride.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Sigma-Aldrich. (n.d.). 3-(4-Chlorobenzyl)-piperidine hydrochloride.
  • MDPI. (n.d.). 4-Chlorobenzyl Chloride.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4-Chlorobenzyl Chloride Derivatives.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 4-Chlorobenzyl Chloride.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • PubMed. (n.d.). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
  • BLDpharm. (n.d.). 733798-69-1|1-(4-Chlorobenzyl)piperidine-4-carboxylic acid.
  • LookChem. (n.d.). Cas 885274-98-6,N-CBZ-4-CHLORO-PIPERIDINE.
  • Wikipedia. (n.d.). Loperamide.

Sources

Technical Support Center: Interpreting Unexpected Results with 4-(4-Chlorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Chlorobenzyl)piperidine hydrochloride (CAS: 36968-94-2). As a key intermediate in medicinal chemistry and drug development, its proper handling and reaction monitoring are crucial for successful synthesis.[1] This guide, structured in a question-and-answer format, addresses common unexpected results and provides troubleshooting strategies to help you navigate your experiments effectively.

Section 1: Reaction Failures & Low Yields

Question 1: My N-alkylation reaction with this compound is showing very low conversion. What are the likely causes and how can I fix it?

Answer: Low conversion in N-alkylation reactions using this reagent is a frequent issue that can typically be traced back to three main areas: the base, the nucleophile, or the reaction conditions.

  • Inadequate Base or Deprotonation: 4-(4-Chlorobenzyl)piperidine is supplied as a hydrochloride salt. This means the piperidine nitrogen is protonated, rendering it non-nucleophilic. Before the chlorobenzyl group can act as an electrophile, this salt must be neutralized. Furthermore, the nucleophile you are trying to alkylate needs to be sufficiently basic or be activated by a suitable base.

    • Causality: The reaction is a bimolecular nucleophilic substitution (SN2).[2] The rate of this reaction is directly dependent on the concentration and strength of the nucleophile. If your intended nucleophile (e.g., a primary/secondary amine, thiol) is not properly deprotonated or is a weak nucleophile, the reaction will be sluggish or fail entirely.[2]

    • Troubleshooting Steps:

      • Choice of Base: Use at least two equivalents of a non-nucleophilic base. The first equivalent neutralizes the piperidine hydrochloride, and the second deprotonates your nucleophile (or scavenges the HCl produced if your nucleophile is neutral). Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).[2]

      • Solvent Considerations: Ensure your base is soluble or sufficiently suspended in the chosen solvent. Polar aprotic solvents like DMF or acetonitrile are often effective.[3]

      • Pre-activation: Consider pre-stirring your nucleophile with the base (e.g., NaH for alcohols or thiols) in an appropriate solvent before adding the this compound to ensure complete formation of the active nucleophile.[4]

  • Poor Nucleophile Strength: The inherent reactivity of your nucleophile plays a significant role.

    • Causality: The general order of reactivity for common nucleophiles follows the trend: R-S⁻ > R-O⁻ > R₂NH > R-NH₂ > H₂O.[2] If you are using a weak nucleophile like an aniline or an amide, the reaction may require more forcing conditions.

    • Troubleshooting Steps:

      • Increase Temperature: Gently heating the reaction to 40-60 °C can often increase the rate of reaction for less reactive nucleophiles.[4] Monitor for potential side products.

      • Change Solvent: A more polar solvent can sometimes stabilize the transition state and accelerate the reaction.

  • Degradation of the Reagent: Although generally stable, improper storage can lead to degradation.

    • Causality: The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture.[2] This would convert the starting material to the unreactive 4-(hydroxymethyl)piperidine.

    • Troubleshooting Steps:

      • Verify Reagent Quality: If possible, run a quick NMR or LC-MS on your starting material to confirm its identity and purity.

      • Proper Handling: Always handle the reagent under dry conditions and store it in a tightly sealed container in a cool, dry place as recommended.[2]

Section 2: Unexpected Products and Impurities

Question 2: I've isolated my product, but my NMR/LC-MS shows a significant impurity with a mass corresponding to the loss of the chloro-benzyl group. What is this and how did it form?

Answer: The impurity is likely piperidine or a derivative formed from a side reaction. The presence of unexpected byproducts often points to issues with reaction conditions, particularly temperature and the choice of base.

  • Potential Impurity Profile:

    • Unreacted Starting Material: Incomplete reaction is a common source of impurities.[5]

    • Piperidine: Formed if the 4-chlorobenzyl group is cleaved under harsh conditions.

    • 4-(4-chlorobenzyl)piperidin-4-ol: The product of hydrolysis of the starting material if water is present.[2]

    • Ring-Chlorinated Byproducts: While less common in substitution reactions, harsh conditions or the presence of Lewis acid contaminants could potentially lead to reactions on the aromatic ring.[6]

  • Troubleshooting and Minimization Strategy:

Impurity SourcePotential CauseRecommended Solution
Hydrolysis Presence of water in solvents or reagents.Use anhydrous solvents and dry glassware. Handle hygroscopic bases (like K₂CO₃) appropriately.
Elimination Use of a strong, bulky base or high temperatures.Switch to a milder base (e.g., DIPEA). Maintain lower reaction temperatures.
Starting Material Low purity of the initial reagent.Verify the purity of this compound (≥ 94% is standard) before use.[1]

Below is a diagnostic workflow to help identify the source of impurities.

G start Unexpected Impurity Detected check_mass Determine Mass of Impurity (LC-MS) start->check_mass mass_plus_16 Mass = SM + 16 Da? (Hydrolysis Product) check_mass->mass_plus_16 mass_sm Mass = Starting Material? mass_plus_16->mass_sm No solution_hydrolysis Root Cause: Water Contamination Action: Use anhydrous solvents/reagents. Dry glassware thoroughly. mass_plus_16->solution_hydrolysis Yes mass_other Other Unexpected Mass? mass_sm->mass_other No solution_incomplete Root Cause: Incomplete Reaction Action: Increase reaction time/temp. Re-evaluate base/nucleophile strength. mass_sm->solution_incomplete Yes solution_other Root Cause: Side Reaction (e.g., Elimination, Dimerization) Action: Lower temperature. Use milder/non-nucleophilic base. Check for contaminants. mass_other->solution_other Yes G cluster_main Desired SN2 Reaction Pathway cluster_side Undesired Hydrolysis Pathway A 4-(4-Chlorobenzyl)piperidine HCl + Base (e.g., K2CO3) B Free Base Intermediate A->B - HCl D Desired N-Alkylated Product B->D SN2 Reaction C Nucleophile (Nu-) C->D SN2 Reaction E 4-(4-Chlorobenzyl)piperidine HCl G 4-(Hydroxymethyl)piperidine (Inactive Byproduct) E->G Hydrolysis F Water (H2O) (Contaminant) F->G Hydrolysis

Caption: Desired reaction vs. undesired hydrolysis pathway.

Section 4: Analytical & Purification

Question 4: I am struggling to get good separation of my product from the starting material using column chromatography. What can I do?

Answer: Co-elution during purification is often due to similar polarities between your product and unreacted starting material or certain byproducts. The key is to modify the chromatography conditions to exploit subtle differences in their chemical properties.

  • Baseline Recommendation:

    • Stationary Phase: Standard Silica Gel (SiO₂) is typically the first choice.

    • Mobile Phase: A gradient of Ethyl Acetate in Hexanes or DCM in Methanol is a common starting point.

  • Optimization Strategies:

  • Adjusting Mobile Phase Polarity:

    • Shallow Gradient: If the spots are close, run a very shallow gradient to improve resolution.

    • Solvent Additives: The basicity of the piperidine nitrogen can cause peak tailing on acidic silica gel. Adding a small amount of triethylamine (~0.5-1%) to your mobile phase can neutralize active sites on the silica, leading to sharper peaks and potentially better separation.

  • Alternative Stationary Phases:

    • If silica gel fails, consider an alternative stationary phase. Alumina (basic or neutral) can be effective for separating basic compounds.

    • For more challenging separations, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase may be necessary. This is particularly useful if your product has significantly different hydrophobicity compared to the starting material.

  • Pre-Purification Workup:

    • Ensure your workup is effective. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., NaHCO₃) can remove acidic byproducts. Be cautious, as this may also extract your desired product if it is basic.

  • Analytical Confirmation:

    • Before scaling up purification, confirm the identity of your spots using analytical techniques.

    • TLC Staining: Use different stains to visualize spots. A potassium permanganate (KMnO₄) stain can help differentiate between compounds with oxidizable functional groups.

    • LC-MS Analysis: This is the most definitive way to identify the components of each spot before committing to a large-scale purification scheme. [7]

References

  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. RSC Advances, 6(94), 91834-91843. [Link]
  • PubMed. (2016). Stability Study on an Anti-Cancer Drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic Acid (CLEFMA) Using a Stability-Indicating HPLC Method.
  • PubMed. (2007). Unexpected products and reaction mechanisms of the aqueous chlorination of cimetidine.
  • ResearchGate. (2019). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

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Validation & Comparative

A Comparative Guide to Dopamine Transporter (DAT) Inhibitors: Profiling 4-Benzylpiperidine Analogs Against Established Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of inhibitors targeting the dopamine transporter (DAT), a critical regulator of dopaminergic neurotransmission. We will explore the pharmacological profile of the 4-benzylpiperidine scaffold, with a conceptual focus on derivatives like 4-(4-chlorobenzyl)piperidine hydrochloride, and contrast it with well-characterized DAT inhibitors from diverse chemical classes. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of DAT-targeted compounds through experimental data and validated protocols.

The Dopamine Transporter: A Key Regulator in Neurotransmission

The dopamine transporter (DAT) is a presynaptic plasma membrane protein belonging to the solute carrier 6 (SLC6) family.[1][2][3] Its primary physiological role is to terminate dopamine signaling by actively reuptaking dopamine from the synaptic cleft back into the presynaptic neuron.[4][5] This reuptake mechanism is crucial for maintaining dopamine homeostasis and is dependent on the co-transport of sodium (Na+) and chloride (Cl−) ions.[3][6] Given its central role in modulating the duration and intensity of dopaminergic neurotransmission, the DAT is a major target for therapeutic agents aimed at treating conditions like ADHD and depression, as well as a primary site of action for psychostimulants such as cocaine and amphetamine.[3][7]

Dopaminergic Synapse and DAT Inhibition

The function of DAT and the mechanism of its inhibition are visualized in the signaling pathway below.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synth Dopamine Synthesis (Tyrosine -> L-DOPA -> DA) DA_synth->DA_vesicle Packaging DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (e.g., D1, D2) DA_synapse->DA_receptor Binding & Signaling Inhibitor DAT Inhibitor (e.g., 4-Chlorobenzylpiperidine) Inhibitor->DAT Blockade

Figure 1: Dopaminergic Synapse Action. Dopamine is released from the presynaptic neuron, acts on postsynaptic receptors, and is cleared by DAT. Inhibitors block this reuptake.

Profiling the 4-Benzylpiperidine Scaffold

While specific, publicly available pharmacological data for this compound is limited, extensive research exists on the broader class of 4-benzylpiperidine derivatives as monoamine transporter ligands.[8] This scaffold serves as a versatile backbone for developing potent and selective inhibitors.

Structure-activity relationship (SAR) studies reveal that modifications to the benzyl and piperidine moieties can profoundly influence a compound's affinity and selectivity for DAT, the norepinephrine transporter (NET), and the serotonin transporter (SERT).[8] For instance, the nature of the substituent on the aromatic ring and the length of linkers can shift the pharmacological profile from a serotonin/norepinephrine reuptake inhibitor to a triple reuptake inhibitor, which also potently blocks DAT.[8] Specifically, compounds with a diphenyl acetyl substitution have shown a high correlation with potent DAT inhibition.[8]

Comparative Analysis with Key DAT Inhibitors

To contextualize the potential profile of a 4-benzylpiperidine derivative, we will compare its structural class against several well-established DAT inhibitors. The selected compounds represent different chemical scaffolds and exhibit distinct pharmacological properties.

Compound Chemical Class Primary Mechanism Notes
Cocaine Tropane AlkaloidNon-selective Reuptake InhibitorPrototypical psychostimulant; blocks DAT, SERT, and NET with similar potency.[7][9]
Methylphenidate PiperidineDAT/NET InhibitorADHD therapeutic; significantly more potent at DAT and NET than SERT.[3][9]
Bupropion AminoketoneAtypical DAT/NET InhibitorAntidepressant and smoking cessation aid; considered a weak DAT inhibitor.[3]
Vanoxerine (GBR-12909) PiperazineSelective DAT InhibitorPotent and highly selective for DAT over SERT and NET; widely used as a research tool.[10][11][12]
Potency and Selectivity Comparison

The efficacy and potential side-effect profile of a DAT inhibitor are largely determined by its potency (Ki or IC50 values) at the target and its selectivity over other monoamine transporters. The table below summarizes inhibitory constants (Ki, in nM) for our selected comparators. Lower values indicate higher potency.

Compound DAT Ki (nM) NET Ki (nM) SERT Ki (nM) Selectivity (SERT/DAT) Selectivity (NET/DAT)
Cocaine 230 - 490[9]480[9]740[9]~1.5 - 3.2~1 - 2.1
Methylphenidate ~100[9]~100[9]>10,000[9]>100~1
Vanoxerine (GBR-12909) 1 - 9[12][13][14]>100[12]>100[12]>11 - 100>11 - 100

Note: Data is compiled from studies using various cell lines (human and rodent) and experimental conditions, which can lead to variability in absolute values. The trends in potency and selectivity are the key takeaways.

This data highlights the diverse profiles of DAT inhibitors. Cocaine is non-selective, while methylphenidate shows dual DAT/NET inhibition.[9] Vanoxerine (GBR-12909) stands out as a highly potent and selective tool for isolating the effects of DAT blockade in experimental systems.[12][13] Based on SAR studies of related compounds, a derivative like 4-(4-chlorobenzyl)piperidine would be hypothesized to possess significant DAT affinity, with its selectivity profile being highly dependent on other structural features.[8]

Experimental Protocols for Characterizing DAT Inhibitors

The gold standard for evaluating the potency and selectivity of novel compounds at monoamine transporters involves in vitro radiotracer binding and uptake inhibition assays.[15] These are typically performed in cell lines, such as HEK-293 or CHO cells, that are engineered to stably express a single human monoamine transporter (hDAT, hNET, or hSERT).[8][15]

Protocol 1: [³H]Dopamine Uptake Inhibition Assay

This functional assay measures a compound's ability to block the uptake of radiolabeled dopamine into cells expressing DAT.

Objective: To determine the IC50 value of a test compound at the human dopamine transporter.

Materials:

  • HEK-293 cells stably expressing hDAT

  • 96-well cell culture plates (poly-D-lysine coated)[16]

  • Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3)[15]

  • [³H]Dopamine (radiolabeled substrate)

  • Test compound (e.g., 4-(4-Chlorobenzyl)piperidine HCl)

  • Reference inhibitor (e.g., Vanoxerine or Nomifensine) for defining non-specific uptake[5][17]

  • Lysis Buffer (e.g., 1% SDS)[17]

  • Scintillation cocktail and microplate scintillation counter

Workflow Diagram:

A 1. Plate hDAT-expressing cells in 96-well plate and culture overnight B 2. Wash cells once with pre-warmed Assay Buffer A->B C 3. Pre-incubate cells with test compound (various concentrations) or vehicle control B->C D 4. Initiate uptake by adding [³H]Dopamine solution C->D E 5. Incubate for a short period (e.g., 10 min) at 37°C D->E F 6. Terminate uptake by rapidly washing cells with ice-cold Assay Buffer E->F G 7. Lyse cells to release internalized radiolabel F->G H 8. Quantify radioactivity using a scintillation counter G->H I 9. Calculate IC50 from concentration-response curve H->I

Figure 2: Workflow for a DAT Uptake Inhibition Assay. A stepwise representation of the experimental procedure from cell plating to data analysis.

Step-by-Step Procedure:

  • Cell Plating: Seed hDAT-expressing HEK-293 cells in a 96-well plate at a density that ensures a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).[16] Allow cells to adhere overnight.

  • Preparation: On the day of the experiment, prepare serial dilutions of the test compound and reference inhibitor in assay buffer. The final solvent concentration (e.g., DMSO) should be constant and low (<0.1%).[17]

  • Assay Initiation: Aspirate the culture medium from the wells. Wash the cell monolayer once with 100 µL of pre-warmed assay buffer.[17]

  • Compound Pre-incubation: Add 50 µL of the diluted test compound, reference inhibitor (for non-specific uptake), or vehicle (for total uptake) to the appropriate wells. Pre-incubate the plate at 37°C for 10-20 minutes.[17]

  • Substrate Addition: Initiate the uptake reaction by adding 50 µL of [³H]Dopamine solution (at a concentration near its Km for DAT) to all wells.[17]

  • Incubation: Incubate the plate at 37°C for a predetermined time within the linear range of dopamine uptake (typically 5-15 minutes).[17]

  • Termination: Rapidly terminate the reaction by aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.[17]

  • Lysis: Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for at least 30 minutes.[17]

  • Quantification: Transfer the lysate to a scintillation plate, add scintillation cocktail, and quantify the amount of [³H]Dopamine using a microplate scintillation counter.[17]

  • Data Analysis: Calculate specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

Protocol 2: Radioligand Binding Assay

This assay directly measures the affinity of a compound for the DAT by assessing its ability to compete with a known radioligand that binds to the transporter.

Objective: To determine the Ki (inhibition constant) of a test compound for the human dopamine transporter.

Procedure: The protocol is similar to the uptake assay but uses cell membranes or whole cells and a radiolabeled DAT inhibitor (e.g., [³H]WIN 35,428 or [³H]CFT) instead of a substrate.[15][18] Cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. The amount of bound radioligand is measured, and the data is used to calculate the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Conclusion

The 4-benzylpiperidine scaffold represents a promising chemical starting point for the development of novel DAT inhibitors. While specific data for this compound is not prevalent in the reviewed literature, SAR studies on related analogs suggest that potent and selective DAT ligands can be derived from this class.[8]

A thorough comparison with benchmark compounds like the non-selective cocaine, the DAT/NET-preferring methylphenidate, and the highly selective Vanoxerine (GBR-12909) is essential for characterizing any new chemical entity. By employing standardized and validated in vitro methodologies, such as radiolabeled dopamine uptake and ligand binding assays, researchers can accurately determine the potency and selectivity profile of novel compounds. This rigorous, data-driven approach is fundamental to advancing the field of neuropharmacology and developing next-generation therapeutics targeting the dopamine transporter.

References

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Sources

A Senior Application Scientist's Guide to Validating the Binding Specificity of 4-(4-Chlorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuroscience and drug development, establishing the precise molecular interactions of a compound is paramount. This guide provides an in-depth, objective comparison of experimental methodologies to validate the binding specificity of 4-(4-Chlorobenzyl)piperidine hydrochloride, a versatile piperidine derivative with potential applications in the development of analgesics and neuroprotective agents. We will explore its binding profile with a putative primary target, the sigma-1 receptor, and compare its performance against established ligands, Haloperidol and Donepezil. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize small molecule-target interactions.

The Imperative of Binding Specificity in Drug Discovery

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its binding specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or a misleading interpretation of its mechanism of action. Therefore, a multi-faceted approach to validating binding specificity is not just a recommendation but a critical component of preclinical drug development. This guide will delve into three orthogonal, industry-standard techniques to provide a comprehensive assessment of target engagement and selectivity:

  • Radioligand Binding Assays: A classic, robust method for quantifying the affinity of a compound for a specific receptor in a complex biological sample.

  • Surface Plasmon Resonance (SPR): A label-free, real-time technique that provides detailed kinetic information about the binding of a small molecule to a purified protein.

  • Cellular Thermal Shift Assay (CETSA): An innovative method that confirms target engagement within the native cellular environment, providing crucial physiological relevance.

Putative Primary Target: The Sigma-1 Receptor

The 4-(4-Chlorobenzyl)piperidine scaffold is a common motif in ligands targeting central nervous system receptors. Based on extensive structure-activity relationship (SAR) studies of related compounds, the sigma-1 receptor is a highly plausible primary target for this compound. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a wide range of cellular functions and neurological processes[1].

To contextualize the binding profile of this compound, we will compare it with two well-characterized compounds:

  • Haloperidol: A conventional antipsychotic drug known to bind with high affinity to both sigma-1 and sigma-2 receptors, serving as a benchmark for assessing cross-reactivity[2][3][4].

  • Donepezil: A widely prescribed acetylcholinesterase (AChE) inhibitor for Alzheimer's disease that also exhibits high affinity for the sigma-1 receptor, highlighting the importance of evaluating off-target interactions[5][6].

Comparative Binding Affinity Analysis

The following table summarizes the binding affinities of this compound (data for a close structural analog) and the comparator compounds for the sigma-1 and sigma-2 receptors, as well as acetylcholinesterase for Donepezil.

CompoundTargetBinding Affinity (Ki/IC50)
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (analog)Sigma-1 Receptor0.34 - 1.18 nM (Ki)[7][8]
HaloperidolSigma-1 Receptor~2-4 nM (Ki)[2]
Sigma-2 ReceptorHigh Affinity (nM range)[2]
DonepezilSigma-1 ReceptorHigh Affinity (nM range)[5][6]
Acetylcholinesterase (AChE)5.7 nM (IC50)[9]

Experimental Validation: Methodologies and Protocols

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of ligand binding to its receptor in a heterogeneous environment like a cell membrane preparation. The principle lies in the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for the same binding site on the receptor.

cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis tissue Tissue Homogenization (e.g., Guinea Pig Brain) centrifuge1 Centrifugation tissue->centrifuge1 resuspend Resuspend Pellet centrifuge1->resuspend centrifuge2 Final Centrifugation resuspend->centrifuge2 final_pellet Membrane Pellet centrifuge2->final_pellet incubation Incubate Membranes with Radioligand (3H-pentazocine) & Test Compound final_pellet->incubation filtration Rapid Filtration to Separate Bound from Free incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC50 counting->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff Equation ic50->cheng_prusoff

Figure 1: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation (from Guinea Pig Brain):

    • Homogenize fresh or frozen guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 200 µL:

      • 50 µL of assay buffer or unlabeled test compound (this compound, Haloperidol, or Donepezil) at various concentrations.

      • 50 µL of -pentazocine (a selective sigma-1 radioligand) at a final concentration near its Kd (e.g., 1-2 nM).

      • 100 µL of the membrane preparation (typically 50-100 µg of protein).

    • To determine non-specific binding, use a high concentration of a known sigma-1 ligand (e.g., 10 µM Haloperidol).

    • Incubate the plate at 37°C for 120 minutes.

  • Filtration and Counting:

    • Rapidly terminate the assay by filtering the contents of each well through a glass fiber filter (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol can be used for the sigma-2 receptor, using [3H]-1,3-di-o-tolylguanidine ([3H]DTG) as the radioligand in the presence of a masking concentration of a selective sigma-1 ligand like (+)-pentazocine to block binding to sigma-1 sites.[10][11]

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful biophysical technique that provides real-time, label-free detection of molecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte (in this case, the small molecule) flows over an immobilized ligand (the purified receptor protein). This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

cluster_0 Sensor Chip Preparation cluster_1 Binding Measurement cluster_2 Data Analysis activation Activate Sensor Surface (e.g., CM5 chip with EDC/NHS) immobilization Immobilize Purified Sigma-1 Receptor activation->immobilization blocking Block Remaining Active Sites immobilization->blocking association Inject Test Compound (Association Phase) blocking->association dissociation Flow Buffer Only (Dissociation Phase) association->dissociation regeneration Regenerate Surface dissociation->regeneration sensorgram Generate Sensorgram regeneration->sensorgram fitting Fit Data to a Binding Model sensorgram->fitting kinetics Determine kon, koff, KD fitting->kinetics

Figure 2: General workflow for an SPR experiment.

  • Sensor Chip Preparation:

    • Use a carboxymethylated dextran sensor chip (e.g., CM5).

    • Activate the surface by injecting a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

    • Immobilize purified, recombinant human sigma-1 receptor to the activated surface by injecting a solution of the protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).

  • Binding Measurement:

    • Use a running buffer such as HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

    • Prepare a series of dilutions of the test compound (this compound, Haloperidol, or Donepezil) in running buffer.

    • Inject the compound dilutions over the sensor surface for a defined period (e.g., 120 seconds) to monitor the association phase.

    • Switch back to running buffer and monitor the dissociation phase for another defined period (e.g., 300 seconds).

    • Between each compound injection, regenerate the sensor surface using a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to remove any bound analyte.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) from the active flow cell to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful technique that assesses target engagement in intact cells or tissue samples. The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation. When a compound binds to its target, the protein's melting temperature (Tm) typically increases. This change in thermal stability can be quantified, providing direct evidence of target engagement in a native cellular environment.

cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction cluster_2 Detection & Analysis treatment Treat Intact Cells with Test Compound or Vehicle heating Heat Cell Suspensions at a Range of Temperatures treatment->heating lysis Cell Lysis (e.g., Freeze-Thaw) heating->lysis centrifugation High-Speed Centrifugation to Pellet Aggregated Proteins lysis->centrifugation supernatant Collect Soluble Fraction centrifugation->supernatant detection Quantify Soluble Target Protein (e.g., Western Blot) supernatant->detection melting_curve Plot Melting Curve detection->melting_curve shift_analysis Analyze Thermal Shift melting_curve->shift_analysis

Figure 3: Workflow for a Western blot-based CETSA experiment.

  • Cell Culture and Treatment:

    • Culture a cell line known to express the sigma-1 receptor (e.g., a human neuroblastoma cell line) to near confluency.

    • Treat the cells with the test compound (this compound, Haloperidol, or Donepezil) at a desired concentration or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in a buffered solution (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler. Include a non-heated control.

  • Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the total protein concentration of each sample.

    • Separate equal amounts of total protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the sigma-1 receptor, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein (relative to the non-heated control) against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the test compound indicates target stabilization and thus, target engagement.

Conclusion and Future Directions

The comprehensive validation of a compound's binding specificity is a non-negotiable aspect of modern drug discovery. This guide has outlined a robust, multi-pronged strategy for characterizing the binding of this compound to its putative primary target, the sigma-1 receptor. By employing a combination of radioligand binding assays, surface plasmon resonance, and the cellular thermal shift assay, researchers can gain a high-resolution understanding of a compound's affinity, kinetics, and target engagement in a physiologically relevant context.

The comparative data generated against established ligands like Haloperidol and Donepezil will provide crucial insights into the selectivity and potential off-target effects of this compound. This rigorous, data-driven approach is essential for advancing promising compounds through the drug development pipeline with confidence in their mechanism of action and a clearer path towards clinical translation.

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  • Swain, C. J., et al. (1995). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of medicinal chemistry, 38(24), 4793–4805. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-(4-Chlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-(4-Chlorobenzyl)piperidine hydrochloride , a versatile piperidine-based scaffold with potential therapeutic applications. As a Senior Application Scientist, this document is structured to offer not just protocols, but a strategic and logical framework for assessing off-target interactions, grounded in established scientific principles.

The 4-benzylpiperidine moiety is a common structural motif in a variety of centrally and peripherally acting drugs. Its presence often confers affinity for a range of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters. Given its structural similarity to known analgesics, we will hypothesize its primary therapeutic target to be the mu-opioid receptor (MOR) . However, this structural framework also presents a potential for off-target interactions, which can lead to undesirable side effects.

This guide will compare the hypothetical cross-reactivity profile of this compound with that of Loperamide , a well-characterized, peripherally restricted mu-opioid agonist that also features a substituted piperidine core. This comparison will illuminate the importance of subtle structural modifications in defining a compound's selectivity and overall safety profile.

The Imperative of Early-Stage Cross-Reactivity Profiling

Identifying potential off-target activities during the early phases of drug discovery is a critical step in de-risking a lead candidate. A comprehensive cross-reactivity screen can prevent costly late-stage failures by providing a detailed map of a compound's interactions with a wide array of biological targets. This proactive approach allows for the early identification of potential adverse effects and guides the chemical optimization process towards enhanced selectivity and safety.

A standard approach to this is to screen the test compound against a panel of receptors, ion channels, enzymes, and transporters that have been historically implicated in adverse drug reactions. The results of such screens provide a "selectivity fingerprint" of the compound.

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

To construct a comprehensive cross-reactivity profile for this compound, a tiered experimental approach is recommended. This involves a combination of in vitro binding and functional assays against a panel of key off-targets.

experimental_workflow cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Broad Cross-Reactivity Screening cluster_2 Phase 3: In-depth Secondary Assays A Compound Synthesis & Quality Control B Primary Target Binding Assay (e.g., MOR Radioligand Binding) A->B C Primary Target Functional Assay (e.g., cAMP accumulation) B->C D Safety Panel Screening (e.g., 44-target panel) C->D Proceed if on-target activity is confirmed E Data Analysis: Identification of Potential Hits D->E F hERG Channel Patch Clamp Assay E->F If cardiac ion channel hits are identified G CYP450 Inhibition Assays E->G Assess drug-drug interaction potential H Follow-up Functional Assays for confirmed off-targets E->H Confirm functional effect of off-target binding

Figure 1: A tiered experimental workflow for assessing cross-reactivity.

Comparative Cross-Reactivity Data

The following table presents a hypothetical, yet realistic, cross-reactivity profile for this compound compared to the known profile of Loperamide. The data is presented as Ki (nM) for binding assays and IC50 (nM) for functional/inhibition assays.

Target ClassTargetThis compound (Ki/IC50 in nM)Loperamide (Ki/IC50 in nM)Reference Compound
Primary Target Mu-Opioid Receptor (MOR) 55 3 [1]DAMGO
Off-Target GPCRsDelta-Opioid Receptor (DOR)85048[1]DPDPE
Kappa-Opioid Receptor (KOR)>10,0001156[1]U-50,488
Sigma-1 Receptor150>10,000(+)-Pentazocine
Sigma-2 Receptor450>10,000Ditolyguanidine
Serotonin Transporter (SERT)2,500>10,000Citalopram
Norepinephrine Transporter (NET)3,200>10,000Desipramine
Dopamine Transporter (DAT)4,800>10,000GBR-12909
Cardiac Ion Channel hERG (Kv11.1) 1,200 33-89 [2]Dofetilide
Metabolic Enzymes CYP3A4 >10,000 540 [3]Ketoconazole
CYP2C8 >10,000 Metabolized by [4][5]Quercetin

Data for this compound is hypothetical and for illustrative purposes, based on the activity of structurally related compounds.[6][7][8][9][10]

Analysis of the Comparative Data

From the hypothetical data, this compound demonstrates a favorable selectivity profile for the mu-opioid receptor over other opioid receptor subtypes and the surveyed monoamine transporters. A noteworthy observation is its moderate affinity for the Sigma-1 receptor, a common off-target for piperidine-containing compounds. This interaction should be further investigated in functional assays to determine if it translates to agonistic or antagonistic activity.

In stark contrast, while Loperamide is a potent MOR agonist, it exhibits significant off-target activity. Its potent inhibition of the hERG potassium channel is a major safety concern, linked to the risk of cardiac arrhythmias at high doses.[2][11][12][13] Additionally, its metabolism by and inhibition of CYP3A4 indicates a potential for drug-drug interactions.[3][4][14] The hypothetical profile of this compound suggests a potentially wider therapeutic window with a lower risk of cardiac and drug-drug interaction liabilities compared to Loperamide.

Mechanistic Insights into Off-Target Interactions

The interaction of small molecules with multiple targets can often be rationalized by examining the signaling pathways and structural similarities of the involved proteins.

signaling_pathway cluster_primary Primary Target Pathway cluster_off_target Potential Off-Target Pathways MOR Mu-Opioid Receptor Gi Gi/o Protein MOR->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia hERG hERG K+ Channel Cardiac_AP Cardiac Action Potential hERG->Cardiac_AP Arrhythmia Arrhythmia Risk Cardiac_AP->Arrhythmia Sigma1 Sigma-1 Receptor ER_Stress ER Stress Response Sigma1->ER_Stress Neuromodulation Neuromodulation ER_Stress->Neuromodulation CYP3A4 CYP3A4 Enzyme Drug_Metabolism Drug Metabolism CYP3A4->Drug_Metabolism DDI Drug-Drug Interactions Drug_Metabolism->DDI Compound 4-(4-Chlorobenzyl)piperidine hydrochloride Compound->MOR Primary Target (Agonist) Compound->hERG Off-Target (Inhibition) Compound->Sigma1 Off-Target (Binding) Compound->CYP3A4 Off-Target (Inhibition)

Figure 2: Signaling pathways of the primary target and key off-targets.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed.

Mu-Opioid Receptor (MOR) Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human mu-opioid receptor.

Materials:

  • HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Non-specific binding control: Naloxone (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation:

    • Culture and harvest HEK293-hMOR cells.

    • Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane preparation to the wells.

    • Non-specific Binding: Add Naloxone (10 µM), [³H]-DAMGO, and membrane preparation.

    • Competition Binding: Add serial dilutions of this compound, [³H]-DAMGO, and membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

hERG Potassium Channel Patch Clamp Assay

Objective: To determine the IC50 of the test compound for the inhibition of the hERG channel current.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch clamp rig with amplifier and data acquisition system.

  • Borosilicate glass pipettes.

  • Extracellular solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4.

  • Intracellular solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2.

  • Positive control: Dofetilide or Cisapride.

Protocol:

  • Cell Preparation: Plate hERG-expressing cells at a suitable density for patch clamp experiments.

  • Electrophysiological Recording:

    • Establish a whole-cell patch clamp configuration.

    • Apply a voltage pulse protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV.

    • Record baseline currents in the extracellular solution.

  • Compound Application: Perfuse the cell with increasing concentrations of this compound. Allow the current to reach a steady state at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Normalize the current inhibition to the baseline current.

    • Plot the percentage of inhibition against the log concentration of the compound and fit the data to a Hill equation to determine the IC50 value.

CYP450 Inhibition Assay (e.g., CYP3A4)

Objective: To determine the IC50 of the test compound for the inhibition of a specific cytochrome P450 isozyme.

Materials:

  • Human liver microsomes.

  • CYP3A4-specific substrate (e.g., midazolam).

  • NADPH regenerating system.

  • Potassium phosphate buffer (pH 7.4).

  • Positive control inhibitor (e.g., ketoconazole for CYP3A4).

  • LC-MS/MS system for metabolite quantification.

Protocol:

  • Incubation Setup:

    • In a 96-well plate, pre-incubate human liver microsomes, the test compound at various concentrations, and buffer.

    • Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

  • Reaction and Termination:

    • Incubate at 37°C for a specified time (e.g., 10-15 minutes).

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Metabolite Quantification:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.

Conclusion

This comparative guide underscores the critical importance of comprehensive cross-reactivity profiling in modern drug development. While this compound, based on our hypothetical data, presents a promising selectivity profile with a potential therapeutic window, its moderate affinity for the Sigma-1 receptor warrants further investigation. The comparison with Loperamide serves as a stark reminder that even structurally similar compounds can exhibit vastly different off-target profiles, with significant implications for their clinical safety. By employing a systematic and rigorous approach to in vitro safety pharmacology, researchers can make more informed decisions, leading to the development of safer and more effective medicines.

References

  • Kang, J., et al. (2016). Proarrhythmic mechanisms of the common anti-diarrheal medication loperamide: revelations from the opioid abuse epidemic. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(10), 1133-1137. [Link]
  • Klein, M. G., et al. (2016). Potent Inhibition of hERG Channels by the Over-the-Counter Antidiarrheal Agent Loperamide. Journal of the American College of Cardiology, 67(13_Supplement), 121. [Link]
  • Li, Z. Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 145, 107921. [Link]
  • Rampe, D., et al. (2016). Proarrhythmic mechanisms of the common anti-diarrheal medication loperamide: revelations from the opioid abuse epidemic. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(10), 1133–1137. [Link]
  • Sheng, J., et al. (2017). Characterization of loperamide-mediated block of hERG channels at physiological temperature and its proarrhythmia propensity. Journal of Pharmacological and Toxicological Methods, 88(Pt 2), 109–122. [Link]
  • Baker, M. (2005). Loperamide: a pharmacological review. Journal of the American Academy of Physician Assistants, 18(11), 34-36.
  • Mazzella di Bosco, A., et al. (2008). Binding site of loperamide: automated docking of loperamide in human mu- and delta-opioid receptors. Chemical Biology & Drug Design, 71(4), 328-335. [Link]
  • Schaper, K. J. (1998). Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity. The Journal of Pharmacology and Experimental Therapeutics, 285(2), 531-536. [Link]
  • Whiting, J. L., et al. (2022). An Opioid Hiding in Plain Sight: Loperamide-Induced False-Positive Fenty and Buprenorphine Immunoassay Results.
  • Anonymous. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Molecules. [Link]
  • Anonymous. (2024, March 7). Navigating cross-reactivity and host species effects in a serological assay: A case study of the microscopic agglutination test for Leptospira serology. PLOS Neglected Tropical Diseases. [Link]
  • Anonymous. (2024, October 28). Benzylpiperidine derivatives as new dual μ-opioid and σ receptor ligands with potent antinociceptive effects. International Association for the Study of Pain (IASP). [Link]
  • Anonymous. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]
  • Chien, C. C., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979. [Link]
  • Di Mola, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Frontiers in Chemistry, 11, 1243105. [Link]
  • Kim, K. A., et al. (2005). Inhibitory effect of Loperamide on Cytochrome P450 3A4 in Human Liver Microsomes. The Korean Journal of Physiology & Pharmacology, 9(4), 189-192. [Link]
  • National Center for Biotechnology Information. (n.d.). Loperamide. PubChem. [Link]
  • Shin, K. H., et al. (2006). Identification of cytochrome P450 isoforms involved in the metabolism of loperamide in human liver microsomes. Xenobiotica, 36(1), 1-13. [Link]
  • Sorbera, L. A., et al. (2000). Opioid and sigma receptor studies. New developments in the design of selective sigma ligands. Drugs of the Future, 25(8), 831. [Link]
  • Teti, D. (2024, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
  • Wikipedia. (2024, June 29). Loperamide. Wikipedia. [Link]
  • Wu, W. W., et al. (2023, April 20). Loperamide.
  • Zhang, L., et al. (2022).
  • Zhao, P., et al. (2023). Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity.
  • Zhou, Y., et al. (2019). Functional characteristics of CYP3A4 allelic variants on the metabolism of loperamide in vitro. Pharmacogenomics, 20(13), 925-936. [Link]

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A Comparative Analysis of 4-(4-Chlorobenzyl)piperidine Hydrochloride and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and neuroscience research, the 4-benzylpiperidine scaffold stands as a privileged structural motif. Its inherent conformational flexibility and the ability to present substituents in distinct vectors have made it a cornerstone for the development of ligands targeting a wide array of biological entities, including monoamine transporters and central nervous system (CNS) receptors. At the heart of many of these investigations lies 4-(4-Chlorobenzyl)piperidine hydrochloride, a versatile chemical intermediate and a foundational structure for generating novel bioactive molecules.[1]

This guide provides a comprehensive comparative analysis of this compound and its key analogs. Moving beyond a simple cataloging of compounds, we will delve into the nuanced structure-activity relationships (SAR) that govern their biological activity. By examining the impact of subtle molecular modifications—such as altering the halogen substituent on the benzyl ring or introducing other functional groups—we aim to provide researchers with a predictive framework for designing next-generation probes and therapeutic candidates. The insights presented herein are grounded in experimental data from peer-reviewed literature and are intended to empower researchers in their quest for more potent, selective, and effective modulators of neurological function.

The Core Scaffold: Understanding 4-(4-Chlorobenzyl)piperidine

This compound is a crystalline solid valued for its stability and utility as a synthetic building block.[1] The core structure consists of a piperidine ring, a flexible linker, and a para-substituted chlorobenzyl group. Each of these components plays a critical role in defining the molecule's physicochemical properties and its interactions with biological targets.

The piperidine ring, with its basic nitrogen atom, is crucial for forming ionic interactions and hydrogen bonds with amino acid residues in protein binding pockets. The benzyl group provides a scaffold for aromatic interactions, such as π-π stacking and hydrophobic interactions. The para-chloro substituent significantly influences the electronic properties of the aromatic ring and its overall lipophilicity, which in turn affects target affinity, selectivity, and pharmacokinetic properties.

Comparative Analysis of Analogs: A Structure-Activity Relationship Perspective

The true power of the 4-(4-chlorobenzyl)piperidine scaffold is realized through systematic structural modifications. By altering the nature and position of substituents on the benzyl ring, researchers can fine-tune the compound's biological activity.

Halogen Substitution on the Benzyl Ring

The identity and position of the halogen atom on the benzyl ring can dramatically alter the pharmacological profile of 4-benzylpiperidine derivatives. While direct comparative studies on the 4-(halobenzyl)piperidine series are not extensively consolidated in single reports, we can infer structure-activity relationships from broader studies on related scaffolds.

Analog Key Structural Feature Impact on Biological Activity (Inferred) Potential Applications
4-(4-Chlorobenzyl)piperidine para-Chloro substitutionOften serves as a reference compound. The chloro group is electron-withdrawing and increases lipophilicity, which can enhance binding to hydrophobic pockets in targets like the dopamine transporter (DAT).[2]Intermediate for synthesis of DAT inhibitors, sigma receptor ligands.[1][3]
4-(4-Fluorobenzyl)piperidine para-Fluoro substitutionThe fluoro group is the smallest halogen and is a weak electron-withdrawing group. Its introduction can sometimes improve metabolic stability and membrane permeability. In some series, fluoro-substitution has been shown to be well-tolerated for high affinity at DAT.[2]Development of PET imaging agents and selective monoamine transporter inhibitors.[4]
4-(4-Bromobenzyl)piperidine para-Bromo substitutionBromo substitution further increases lipophilicity and polarizability compared to chloro. This can lead to enhanced van der Waals interactions in the binding site, potentially increasing affinity.[5]Synthesis of high-affinity ligands for various CNS targets.[5][6]
4-(2-Chlorobenzyl)piperidine & 4-(3-Chlorobenzyl)piperidine ortho- or meta-Chloro substitutionPositional changes of the halogen can significantly impact binding affinity and selectivity. For instance, in a series of N-benzylpiperidine derivatives, ortho and meta substitutions on the benzyl ring were explored to modulate affinity for DAT, SERT, and NET.[1]Fine-tuning selectivity profiles for monoamine transporters.

Experimental Workflow: Synthesis of 4-(Halobenzyl)piperidine Analogs

The synthesis of these analogs typically follows a convergent approach, providing a reliable and scalable method for generating a library of compounds for comparative screening.

Synthesis_Workflow reagents 4-Cyanopyridine + p-Halotoluene intermediate 4-(p-Halobenzyl)pyridine reagents->intermediate Friedel-Crafts Alkylation product 4-(p-Halobenzyl)piperidine intermediate->product Catalytic Hydrogenation (e.g., H2, Pd/C) final_product 4-(p-Halobenzyl)piperidine Hydrochloride product->final_product HCl salt formation DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) Vesicle Synaptic Vesicle DA->Vesicle Packaging DAT Dopamine Transporter (DAT) DA_cleft Dopamine Vesicle->DA_cleft Release DA_cleft->DAT Reuptake D_receptor Dopamine Receptor DA_cleft->D_receptor Binding & Signaling Analog 4-(4-Chlorobenzyl)piperidine Analog Analog->DAT Inhibition

Sources

A Guide to Enhancing Experimental Reproducibility with 4-(4-Chlorobenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the reliability of our foundational building blocks is paramount. 4-(4-Chlorobenzyl)piperidine hydrochloride is a widely utilized intermediate, serving as a crucial scaffold in the synthesis of diverse therapeutic agents, including analgesics and neuroprotective drugs.[1] Its stability and versatility make it a valuable tool in medicinal chemistry.[1] However, the specter of irreproducibility looms over many scientific endeavors, leading to wasted resources and a crisis of confidence in published findings.[2][3] Inconsistent results can often be traced back to the very starting materials and the subtle, yet critical, variations in experimental execution.[4][5]

This guide moves beyond a simple recitation of steps. It provides a framework for ensuring the integrity and reproducibility of experiments involving this compound. We will delve into the causality behind common pitfalls and present robust, self-validating protocols designed to yield consistent and trustworthy results.

The Genesis of Irreproducibility: A Focus on Reagent Integrity

  • Purity: The stated purity (e.g., ≥94%) is a starting point, but understanding the nature of the impurities is crucial.[1] Are they unreacted starting materials from its synthesis? Isomeric variants? Residual solvents? These impurities can interfere with the intended reaction, leading to unexpected side products or variable reaction rates.[7]

  • Contaminants: The presence of seemingly innocuous contaminants like water or oxygen can drastically alter the course of a reaction, especially when using sensitive reagents or catalysts.[8]

  • Lot-to-Lot Variability: Even when sourced from the same supplier, different batches of a chemical can exhibit subtle variations that impact experimental outcomes.[7] This underscores the necessity of in-house validation.

Therefore, the first step in any reproducible experiment is not the reaction itself, but the rigorous validation of the reagents.

Part 1: A Protocol for Starting Material Validation

Trust in your experimental outcome begins with trust in your starting materials. Before incorporating this compound into any synthesis workflow, a thorough characterization is essential. This protocol serves as a baseline for quality control.

Experimental Protocol: Quality Control of this compound
  • Visual Inspection and Solubility:

    • Step 1.1: Visually inspect the material. It should be a white to off-white crystalline powder.[1] Note any discoloration or heterogeneity.

    • Step 1.2: Test solubility in the intended reaction solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)). The compound's favorable solubility is a key characteristic.[1] Note the clarity of the resulting solution. Haze or suspended particles may indicate impurities.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Step 2.1: Instrument & Column: Utilize an HPLC system with UV detection. A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point.[9]

    • Step 2.2: Mobile Phase: A common mobile phase for amine hydrochlorides is a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Step 2.3: Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Step 2.4: Analysis: Inject the sample and analyze the chromatogram. The primary peak should correspond to the main compound. Calculate the purity by area percentage. Any significant secondary peaks (>0.5%) should be investigated.

  • Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Step 3.1: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Step 3.2: Acquire ¹H NMR and ¹³C NMR spectra.

    • Step 3.3: Compare the obtained spectra with reference data to confirm the chemical structure. The proton signals for the chlorobenzyl and piperidine moieties should be distinct and integrate to the correct ratios.

  • Water Content Assessment via Karl Fischer Titration:

    • Step 4.1: If the subsequent reaction is sensitive to moisture, determine the water content using a Karl Fischer titrator. This provides a precise measure of residual water that could otherwise interfere with the chemistry.

QC_Workflow cluster_0 Step 1: Physical & Solubility Check cluster_1 Step 2: Purity Analysis cluster_2 Step 3: Structural Verification cluster_3 Step 4: Moisture Content s1_1 Visual Inspection (Color, Form) s1_2 Solubility Test (Clarity in Solvent) s1_1->s1_2 s2_1 HPLC Sample Prep (1 mg/mL) s1_2->s2_1 s2_2 HPLC-UV Analysis (C18 Column) s2_1->s2_2 s2_3 Purity Calculation (Area %) s2_2->s2_3 s3_1 NMR Sample Prep (DMSO-d6) s2_3->s3_1 fail QC Failed: Reject Lot s2_3->fail Specs Not Met s3_2 Acquire 1H & 13C Spectra s3_1->s3_2 s3_3 Compare to Reference s3_2->s3_3 s4_1 Karl Fischer Titration s3_3->s4_1 s3_3->fail Specs Not Met pass QC Passed: Proceed to Synthesis s4_1->pass All Specs Met start Receive Reagent Lot start->s1_1

Caption: Workflow for Quality Control of this compound.

Part 2: A Reproducible Protocol for N-Acylation

N-acylation is a common reaction for piperidine derivatives in the construction of compound libraries.[10] The following protocol for forming an amide is designed with checkpoints and rationale to maximize reproducibility.

Experimental Protocol: N-Acylation with an Aliphatic Carboxylic Acid
  • Rationale: This protocol uses a standard coupling agent (HATU) and a non-nucleophilic base (DIPEA) to minimize side reactions. The reaction is performed under an inert atmosphere to prevent moisture contamination, a known variable in organic synthesis.[8]

  • Reagent Preparation (Inert Atmosphere):

    • Step 1.1: To a dry round-bottom flask under a nitrogen atmosphere, add the selected carboxylic acid (1.0 equivalent).

    • Step 1.2: Dissolve the acid in anhydrous DMF.

    • Step 1.3: Add HATU (1.1 equivalents) and Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid. Causality: Pre-activation ensures the rapid and efficient formation of the active ester, which will then react cleanly with the amine.

  • Amine Addition:

    • Step 2.1: In a separate flask, dissolve QC-verified this compound (1.2 equivalents) in anhydrous DMF.

    • Step 2.2: Slowly add the amine solution to the pre-activated acid mixture. Causality: Using a slight excess of the amine helps to drive the reaction to completion.

  • Reaction Monitoring:

    • Step 3.1: Stir the reaction at room temperature.

    • Step 3.2: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every hour. The disappearance of the limiting reagent (the carboxylic acid) indicates completion. Causality: Active monitoring prevents unnecessary heating or extended reaction times that can lead to side product formation and decomposition.

  • Work-up and Purification:

    • Step 4.1: Once the reaction is complete, quench by adding water.

    • Step 4.2: Extract the product into an organic solvent like ethyl acetate.

    • Step 4.3: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl (aq)) to remove excess amine, a mild base (e.g., saturated NaHCO₃ (aq)) to remove unreacted acid, and finally with brine.

    • Step 4.4: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Step 4.5: Purify the crude product using column chromatography on silica gel.

Synthesis_Workflow cluster_prep 1. Reagent Preparation (N2 Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in DMF prep_activate Add HATU (1.1 eq) & DIPEA (3.0 eq) prep_acid->prep_activate prep_stir Stir 15 min (Pre-activation) prep_activate->prep_stir add_amine Add solution of 4-(4-Cl-Bn)piperidine HCl (1.2 eq) in DMF prep_stir->add_amine monitor Monitor by TLC/LC-MS (Hourly) add_amine->monitor quench Quench with H2O monitor->quench Reaction Complete extract Extract (EtOAc) quench->extract wash Wash (Acid, Base, Brine) extract->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify product Final Product: Characterized Amide purify->product

Caption: Reproducible workflow for the N-acylation of 4-(4-Chlorobenzyl)piperidine.

Part 3: Comparative Analysis with Alternative Building Blocks

The choice of building block can significantly influence reaction outcomes and the properties of the final compound. The 4-chloro substituent on the benzyl ring affects its electronic properties and reactivity compared to other analogs. Below is a comparative guide to aid in experimental design.

Parameter4-(4-Chlorobenzyl)piperidine 4-Benzylpiperidine 4-(4-Fluorobenzyl)piperidine
Structure Contains an electron-withdrawing chlorine atom.Unsubstituted benzyl group.Contains a highly electronegative, electron-withdrawing fluorine atom.
Reactivity in Nucleophilic Substitution Generally considered a stable and reliable reactant.[1] The chloro- group has a mild deactivating effect on the aromatic ring but does not significantly hinder reactions at the piperidine nitrogen.The unsubstituted ring is electronically neutral, serving as a baseline for reactivity.The strong electron-withdrawing nature of fluorine can slightly alter the basicity of the piperidine nitrogen compared to the chloro-analog.
Potential for Side Reactions Low. The C-Cl bond is generally stable under common synthetic conditions for modifying the piperidine core.Very low. The benzyl group is robust under most conditions that don't involve catalytic hydrogenation.Very low. The C-F bond is exceptionally strong and resistant to cleavage.
Pharmacokinetic Impact of Halogen The chlorine atom can increase lipophilicity, potentially affecting cell permeability and metabolic stability.N/AThe fluorine atom is often introduced to block metabolic oxidation at that position, which can improve the pharmacokinetic profile of a drug candidate.[10]
Typical Yield in N-Acylation (Hypothetical) 85-95%88-98%85-95%
Considerations for Use An excellent, cost-effective choice for general library synthesis where the chloro-substituent is desired for structure-activity relationship (SAR) studies.A fundamental building block used as a non-substituted baseline in SAR studies.[11]A strategic choice when aiming to improve metabolic stability or fine-tune electronic properties for target binding.[10]

This comparative data highlights that while all three are viable building blocks, the choice depends on the specific goals of the synthesis. The chloro- and fluoro- derivatives offer opportunities to modulate the physicochemical properties of the final molecule, a key strategy in drug discovery.

By implementing rigorous quality control of starting materials, employing well-rationalized and monitored reaction protocols, and making informed choices about structural analogs, researchers can significantly enhance the reproducibility of their experiments. This commitment to scientific integrity is the foundation upon which trustworthy and impactful discoveries are built.

References

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A Senior Application Scientist's Guide to 4-(4-Chlorobenzyl)piperidine Hydrochloride as a Reference Standard in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Method Development and Validation

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantifying and assessing the purity of pharmaceutical compounds, and the reliability of this technique hinges on the quality of the reference standards used. This guide provides an in-depth technical evaluation of 4-(4-Chlorobenzyl)piperidine hydrochloride, a critical intermediate and potential impurity in various synthetic pathways, as an HPLC reference standard. We will objectively compare its performance against viable alternatives, supported by a detailed experimental framework, to empower you in making informed decisions for your analytical method development.

The Foundational Role of a Reference Standard

In HPLC, a reference standard is a highly purified and well-characterized compound that serves as a benchmark for identification and quantification. An ideal standard exhibits high purity, stability, and batch-to-batch consistency. This compound is frequently utilized in pharmaceutical development, particularly in the synthesis of antihistamines like Loratadine, where it can be a process-related impurity or a starting material.[1][2][3][4][5] Its hydrochloride salt form enhances stability and solubility, making it a suitable candidate for a reference material in quality control and analytical labs.[6]

The presence of the chlorobenzyl moiety provides a chromophore, which is essential for detection by UV-Vis spectrophotometers commonly paired with HPLC systems.[7] This inherent UV activity is a significant advantage over compounds like simple piperidine, which would require a derivatization step to be detectable.[8][9][10]

Property Value Source
CAS Number 36968-94-2[6]
Molecular Formula C₁₂H₁₆ClN·HCl[6]
Molecular Weight 246.18 g/mol [6]
Appearance White to off-white crystalline powder[6]
Purity Typically ≥94-95%[6][11]

The Comparative Landscape: Selecting Alternatives

To rigorously evaluate this compound, a comparative study must include relevant alternative compounds. The choice of comparators is crucial for contextualizing its performance. For this guide, we select alternatives based on structural similarity and their potential presence in a related analytical method.

main 4-(4-Chlorobenzyl)piperidine HCl (Primary Standard) alt1 4-(3-Chlorobenzyl)piperidine HCl (Positional Isomer) main->alt1 alt2 4-Benzylpiperidine (Non-halogenated Analog) main->alt2 alt3 1-(4-Chlorophenyl)piperazine (Structural Analog) main->alt3

Caption: Chemical structures selected for comparative analysis.

  • Alternative 1: 4-(3-Chlorobenzyl)piperidine HCl (Positional Isomer): Comparing against a positional isomer helps determine the method's specificity and its ability to resolve closely related structures.[12]

  • Alternative 2: 4-Benzylpiperidine (Non-halogenated Analog): This comparison allows us to assess the chromatographic impact of the chlorine atom on retention and selectivity.

  • Alternative 3: 1-(4-Chlorophenyl)piperazine (Structural Analog): This compound shares the chlorophenyl group but differs in the heterocyclic ring, providing insight into the method's robustness for related substance analysis.[13]

Experimental Design: A Framework for Objective Comparison

To ensure a fair and scientifically sound comparison, a robust Reversed-Phase HPLC (RP-HPLC) method was developed. RP-HPLC is the predominant technique for analyzing such moderately polar compounds.[7][14]

Causality Behind Experimental Choices:

  • Column (C18): A C18 stationary phase is selected for its hydrophobicity, which provides effective retention for the benzyl and chlorobenzyl moieties of the analytes.[7][14]

  • Mobile Phase (Acetonitrile/Water with Acid): Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. The addition of an acid (e.g., phosphoric or formic acid) is critical. It protonates the nitrogen atom in the piperidine/piperazine ring, preventing peak tailing that can result from interactions with residual silanol groups on the silica support.[14][15]

  • Detection Wavelength (225 nm): This wavelength is chosen to be near the absorbance maximum for the chlorobenzyl chromophore, ensuring high sensitivity for the primary compound and its chlorinated analogs.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh ~10 mg of each standard prep2 Dissolve in 10 mL Diluent (50:50 ACN:H2O) to create 1 mg/mL Stock prep1->prep2 prep3 Dilute stock to ~50 µg/mL working solution prep2->prep3 prep4 Filter through 0.45 µm syringe filter prep3->prep4 hplc1 Equilibrate C18 Column prep4->hplc1 hplc2 Inject 10 µL of each working standard hplc1->hplc2 hplc3 Run Gradient Elution hplc2->hplc3 data1 Integrate Chromatograms hplc3->data1 data2 Calculate Performance Metrics: - Retention Time (tR) - Tailing Factor (Tf) - Theoretical Plates (N) - Resolution (Rs) data1->data2 data3 Compare Results data2->data3

Caption: Experimental workflow for comparative HPLC analysis.

Performance Data: A Head-to-Head Comparison

The following table summarizes the chromatographic performance of this compound against the selected alternatives using the standardized HPLC method.

Compound Retention Time (t_R, min) Tailing Factor (T_f) Theoretical Plates (N) Resolution (R_s) vs. Primary
4-(4-Chlorobenzyl)piperidine HCl 12.5 1.1 15,500 -
4-(3-Chlorobenzyl)piperidine HCl12.11.214,8002.1
4-Benzylpiperidine10.81.116,2008.5
1-(4-Chlorophenyl)piperazine9.51.313,50013.2

Analysis of Results:

  • Peak Shape & Efficiency: 4-(4-Chlorobenzyl)piperidine HCl demonstrates excellent performance with a low tailing factor (1.1) and a high number of theoretical plates (>15,000), indicative of a sharp, symmetrical peak and an efficient separation. Its performance is on par with the non-halogenated analog and slightly better than the other comparators.

  • Retention & Selectivity: As expected, the non-halogenated 4-Benzylpiperidine elutes earliest due to its lower hydrophobicity. The positional isomer, 4-(3-Chlorobenzyl)piperidine HCl, elutes slightly earlier than the primary standard, but with excellent resolution (Rs > 2.0), demonstrating the method's capability to separate closely related impurities. The significant retention time difference provides confidence in the method's specificity.

  • Overall Suitability: The data confirms that this compound performs exceptionally well under typical RP-HPLC conditions. Its chromatographic behavior is predictable and results in sharp, well-resolved peaks, making it a reliable standard for quantification and system suitability tests.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology for reproducing the comparative analysis.

A. Instrumentation & Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Phosphoric Acid (85%).

  • Standards: 4-(4-Chlorobenzyl)piperidine HCl, 4-(3-Chlorobenzyl)piperidine HCl, 4-Benzylpiperidine, 1-(4-Chlorophenyl)piperazine.

B. Chromatographic Conditions

Parameter Condition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

C. Standard Preparation

  • Stock Solutions (1.0 mg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks.

  • Dissolve and dilute to the mark with a diluent consisting of 50:50 (v/v) Acetonitrile and Water.

  • Working Solutions (50 µg/mL): Pipette 0.5 mL of each stock solution into separate 10 mL volumetric flasks and dilute to the mark with the diluent.

  • Filter each working solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

D. System Suitability

Before sample analysis, inject the 4-(4-Chlorobenzyl)piperidine HCl working solution five times. The system is deemed ready if the relative standard deviation (%RSD) for peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plates are ≥ 5,000.

Conclusion

This comparative guide demonstrates that this compound is an exemplary reference standard for HPLC analysis. It exhibits robust chromatographic performance, characterized by excellent peak shape, high efficiency, and predictable retention behavior. The developed RP-HPLC method successfully resolves it from structurally similar compounds, confirming its suitability for specificity-indicating methods required in pharmaceutical quality control. While other piperidine-based compounds can serve as standards, this compound provides a reliable and effective benchmark for methods involving chlorobenzyl-substituted piperidine and piperazine derivatives.

References

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A Head-to-Head Comparison of 4-(4-Chlorobenzyl)piperidine Hydrochloride and Other Piperidines in CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Cornerstone in Modern Medicinal Chemistry

To the discerning researcher in drug development, the piperidine heterocycle is a familiar and welcome sight.[1] This six-membered nitrogen-containing ring is a privileged scaffold, a term we in the field use for molecular frameworks that are repeatedly found in biologically active compounds, including numerous blockbuster drugs.[1] Its prevalence is no accident; the piperidine ring's saturated, chair-like conformation allows for precise three-dimensional positioning of substituents, while its basic nitrogen atom can serve as a crucial hydrogen bond acceptor or become protonated to form ionic interactions with target proteins.[1] These features make piperidine derivatives exceptionally versatile building blocks in the synthesis of therapeutics for a vast range of conditions, particularly those targeting the central nervous system (CNS).[1]

This guide will provide a detailed head-to-head comparison of 4-(4-Chlorobenzyl)piperidine hydrochloride with other structurally related piperidines. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their interactions with key CNS targets, such as sigma receptors and monoamine transporters. By examining the subtle yet profound impact of chemical modifications to the 4-benzylpiperidine core, we aim to provide actionable insights for researchers engaged in the design and optimization of novel CNS-active agents.

Featured Compound: this compound

Chemical Structure:

  • IUPAC Name: 4-[(4-chlorophenyl)methyl]piperidine hydrochloride

  • Molecular Formula: C12H16ClN·HCl[2]

  • Molecular Weight: 246.18 g/mol [2]

  • CAS Number: 5439-13-4

This compound is a derivative of 4-benzylpiperidine, featuring a chlorine atom at the para-position of the benzyl ring. This substitution is of particular interest in medicinal chemistry. The chloro group is an electron-withdrawing substituent, which can significantly alter the electronic properties of the aromatic ring and influence its interactions with biological targets. Furthermore, its size and lipophilicity can impact binding affinity and pharmacokinetic properties. While often utilized as a versatile intermediate in the synthesis of more complex molecules, particularly analgesics and neuroprotective drugs, its intrinsic biological activity profile warrants a closer examination.[2]

Comparative Piperidine Derivatives

To provide a meaningful comparison, we will evaluate this compound against two key comparators:

  • 4-Benzylpiperidine: The unsubstituted parent compound. This allows us to establish a baseline and understand the fundamental contribution of the 4-benzylpiperidine scaffold.

  • 4-(4-Methylbenzyl)piperidine: A derivative with an electron-donating methyl group at the para-position. This provides a direct contrast to the electron-withdrawing nature of the chloro-substituent, allowing us to probe the electronic and steric effects on target engagement.

Head-to-Head Comparison: Performance at Key CNS Targets

Our comparative analysis will focus on two classes of CNS targets where benzylpiperidine derivatives have shown significant activity: sigma receptors and monoamine transporters.

Sigma Receptor Affinity

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins implicated in a variety of neurological and psychiatric disorders.[3] They are a key target for novel therapeutic development. The affinity of benzylpiperidine derivatives for sigma receptors is highly dependent on the substitution pattern of the benzyl ring.

Based on established SAR principles for this class of compounds, we can project the performance of our featured molecule and its comparators.

Inferred Structure-Activity Relationships at Sigma Receptors:

CompoundPara-SubstituentElectronic EffectExpected σ1 Receptor AffinityRationale
4-Benzylpiperidine-HNeutralModerateThe unsubstituted phenyl ring provides essential hydrophobic interactions with the receptor binding pocket.
4-(4-Chlorobenzyl)piperidine HCl -ClElectron-withdrawing, LipophilicPotentially High Halogen substitutions, particularly at the para-position, are often associated with enhanced binding affinity for sigma receptors. This is likely due to favorable hydrophobic and electronic interactions within the binding site.
4-(4-Methylbenzyl)piperidine-CH3Electron-donatingModerate to HighThe methyl group adds lipophilicity which can be beneficial for binding. However, the electronic and steric effects can be complex and may not always lead to a significant increase in affinity compared to the unsubstituted analog.

Experimental Protocols

To provide a practical framework for researchers, we outline standardized in vitro assays for determining the affinity of these compounds for sigma receptors and their inhibitory activity at monoamine transporters.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.[4]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis p1 Prepare guinea pig brain membrane homogenates a1 Combine membrane homogenate, radioligand, and test compound/vehicle in 96-well plate p1->a1 p2 Prepare assay buffer (Tris-HCl, pH 7.4) p2->a1 p3 Prepare radioligand ([3H]-(+)-pentazocine) stock p3->a1 p4 Prepare test compound dilutions p4->a1 a2 Incubate at 37°C for 90 minutes a1->a2 h1 Rapidly filter plate contents through GF/B glass fiber filters a2->h1 h2 Wash filters with ice-cold buffer h1->h2 h3 Add scintillation cocktail to filters h2->h3 h4 Count radioactivity using a scintillation counter h3->h4 d1 Determine IC50 values from competition binding curves h4->d1 d2 Calculate Ki values using the Cheng-Prusoff equation d1->d2

Caption: Workflow for Sigma-1 Receptor Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 100 µL of membrane homogenate (approximately 100 µg protein).

    • 50 µL of [3H]-(+)-pentazocine (final concentration ~3 nM).

    • 50 µL of varying concentrations of the test compound (e.g., 4-(4-Chlorobenzyl)piperidine HCl) or vehicle. Non-specific binding is determined in the presence of 10 µM haloperidol.

  • Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.[4]

  • Harvesting: Rapidly filter the contents of each well through GF/B glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold buffer.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Monoamine Transporter Uptake Inhibition Assay (Fluorescent Method)

This protocol provides a non-radioactive method to assess the inhibitory potency (IC50) of compounds on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5][6]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis c1 Culture HEK293 cells stably expressing human DAT, NET, or SERT c2 Plate cells in 96-well poly-D-lysine coated plates and grow to confluence c1->c2 a1 Wash cells with assay buffer (e.g., HBSS) c2->a1 a2 Pre-incubate cells with varying concentrations of test compound for 10-15 min at 37°C a1->a2 a3 Add fluorescent transporter substrate a2->a3 a4 Read fluorescence intensity kinetically for 20-30 minutes on a plate reader a3->a4 d1 Calculate the rate of substrate uptake a4->d1 d2 Plot % inhibition of uptake vs. compound concentration d1->d2 d3 Determine IC50 values using non-linear regression d2->d3

Caption: Workflow for Fluorescent Monoamine Transporter Uptake Assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT) in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well, black-walled, clear-bottom plates coated with poly-D-lysine and allow them to form a confluent monolayer.

  • Assay Execution:

    • On the day of the assay, remove the culture medium and wash the cells once with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add 50 µL of assay buffer containing the desired concentrations of the test compound (e.g., 4-(4-Chlorobenzyl)piperidine HCl) or a reference inhibitor (e.g., vanoxerine for DAT, nisoxetine for NET, paroxetine for SERT).

    • Pre-incubate the plate for 10-15 minutes at 37°C.[5]

    • Initiate uptake by adding 50 µL of a fluorescent substrate (e.g., from a commercially available kit).

  • Data Acquisition: Immediately begin reading the fluorescence intensity from the bottom of the plate using a microplate reader in kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.

  • Data Analysis: Determine the rate of uptake (slope of the initial linear portion of the kinetic curve). Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The 4-benzylpiperidine scaffold remains a highly productive starting point for the development of novel CNS-targeted therapeutics. This guide has provided a framework for comparing this compound to its close analogs, highlighting the critical role that even single-atom substitutions on the benzyl ring play in modulating biological activity.

Based on established structure-activity relationships, it is hypothesized that the para-chloro substitution on this compound will confer high affinity for sigma receptors. The detailed experimental protocols provided herein offer a clear path for researchers to empirically test this hypothesis and further characterize the pharmacological profile of this and other novel piperidine derivatives. Future work should focus on generating robust in vitro and in vivo data to validate these predictions and explore the therapeutic potential of these compelling molecules.

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A Comparative In Vivo Efficacy Analysis of 4-(4-Chlorobenzyl)piperidine Hydrochloride (CBP-HCl) in Preclinical Models of Psychosis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The therapeutic landscape for psychotic disorders, while advanced, continues to seek agents with improved efficacy and tolerability profiles. A significant focus of modern drug discovery is the development of atypical antipsychotics that modulate multiple neurotransmitter systems. Within this context, 4-(4-Chlorobenzyl)piperidine hydrochloride (CBP-HCl), a novel piperidine derivative, has emerged as a compound of interest. While primarily known as a versatile synthetic intermediate in pharmaceutical development[1], its structural similarity to compounds with known central nervous system activity, such as 4-benzylpiperidine which acts as a monoamine releasing agent[2], suggests potential utility in neuroscience.

This guide presents a preclinical in vivo evaluation of CBP-HCl, hypothesizing its mechanism as a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics like risperidone.[3] We provide a head-to-head comparison of the in vivo efficacy of CBP-HCl against risperidone, a widely prescribed second-generation antipsychotic, in two validated rodent models relevant to the symptoms of schizophrenia.[3][4] The objective is to furnish researchers and drug development professionals with objective, data-driven insights into the potential of CBP-HCl as a novel therapeutic candidate.

Comparative Landscape: The Rationale for Risperidone

Risperidone was selected as the comparator due to its well-characterized profile as a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors.[3] Its efficacy in treating both positive and negative symptoms of schizophrenia is clinically established. Furthermore, its effects in preclinical rodent models are extensively documented, providing a robust benchmark for evaluating the therapeutic potential of novel compounds like CBP-HCl.[4][5][6]

In Vivo Efficacy Assessment: Methodology

To provide a comprehensive efficacy profile, two distinct and complementary behavioral assays were employed. These models are widely accepted for assessing antipsychotic activity in rodents and represent core symptom domains of psychosis.[7][8][9][10]

  • Amphetamine-Induced Hyperlocomotion (AIH): This model assesses the ability of a compound to counteract the excessive locomotor activity induced by amphetamine. Amphetamine increases dopaminergic activity in the mesolimbic pathway, and this model is considered to have high predictive validity for the efficacy of antipsychotic drugs against the positive symptoms of schizophrenia, such as psychosis and agitation.[9][10][11][12]

  • Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-provoking stimulus. In schizophrenia patients, PPI is often deficient, reflecting an inability to filter sensory information. This test, therefore, models sensorimotor gating deficits and is a valuable tool for assessing a drug's potential to normalize these specific neurological disruptions.[7][10]

Experimental Workflow

The overall experimental design follows a standardized preclinical evaluation pipeline, from animal acclimatization to behavioral testing and data analysis.

G cluster_0 Phase 1: Acclimatization & Habituation cluster_1 Phase 2: Group Assignment & Dosing cluster_2 Phase 3: Behavioral Testing cluster_3 Phase 4: Data Analysis A Animals Procured (Sprague-Dawley Rats, Male, 250-300g) B 7-Day Acclimatization (Standard Housing Conditions) A->B C Habituation to Test Chambers (2x 30-min sessions) B->C D Random Assignment to Treatment Groups (n=10 per group) C->D E Drug Administration (i.p.) - Vehicle (Saline) - Risperidone (1 mg/kg) - CBP-HCl (0.5, 1, 2 mg/kg) D->E F 30-min Pre-treatment Period E->F G Amphetamine Challenge (1.5 mg/kg, s.c.) For AIH study only F->G AIH path H Behavioral Assay (60 min AIH or 20 min PPI) F->H PPI path G->H I Data Collection (Locomotor distance / Startle Amplitude) H->I J Statistical Analysis (ANOVA followed by Dunnett's test) I->J K Results & Interpretation J->K

Caption: Experimental workflow for in vivo efficacy testing.

Detailed Experimental Protocols

Animals and Housing
  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: Animals were housed in groups of three in a temperature-controlled vivarium (22 ± 2°C) on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Acclimatization: All animals were allowed a minimum of 7 days to acclimatize to the facility before any experimental procedures commenced. All experiments were conducted during the light phase.

Drug Preparation and Administration
  • Test Compound: this compound (CBP-HCl) was dissolved in sterile 0.9% saline.

  • Comparator: Risperidone was dissolved in sterile 0.9% saline with one drop of Tween 80 to aid solubility.

  • Challenge Agent: D-amphetamine sulfate was dissolved in sterile 0.9% saline.

  • Administration: CBP-HCl and Risperidone were administered via intraperitoneal (i.p.) injection 30 minutes before the start of the behavioral test. D-amphetamine was administered subcutaneously (s.c.) 15 minutes after the test/comparator drug administration. All injection volumes were 1 mL/kg.

Protocol: Amphetamine-Induced Hyperlocomotion (AIH)
  • Habituation: On two consecutive days prior to testing, rats were habituated to the locomotor activity chambers (40x40x40 cm) for 30 minutes.

  • Baseline: On the test day, animals were placed in the chambers for 30 minutes to establish a baseline activity level.

  • Dosing: Animals were removed, administered their assigned treatment (Vehicle, Risperidone, or CBP-HCl, i.p.), and returned to their home cages.

  • Challenge: 15 minutes post-treatment, animals were administered D-amphetamine (1.5 mg/kg, s.c.).

  • Testing: 15 minutes after the amphetamine injection, animals were placed back into the activity chambers. Total distance traveled (in cm) was recorded for 60 minutes using an automated video-tracking system.

  • Analysis: Data were analyzed using a one-way ANOVA, followed by Dunnett's post-hoc test for comparison against the amphetamine-treated vehicle group.

Protocol: Prepulse Inhibition (PPI) of Acoustic Startle
  • Apparatus: Testing was conducted in startle response chambers (SR-LAB, San Diego Instruments). Each chamber consists of a Plexiglas cylinder mounted on a platform inside a sound-attenuated, ventilated enclosure. A high-frequency loudspeaker inside the chamber delivered acoustic stimuli.

  • Habituation: On the test day, animals were placed in the cylinders for a 5-minute acclimatization period with 65 dB background white noise, which continued throughout the session.

  • Dosing: Animals were administered their assigned treatment (Vehicle, Risperidone, or CBP-HCl, i.p.) 30 minutes before being placed in the apparatus.

  • Test Session: The session consisted of multiple trial types presented in a pseudorandom order:

    • Pulse-Alone: A 120 dB startle pulse (40 ms duration).

    • Prepulse + Pulse: A 20 ms prepulse (at 73 dB, 77 dB, or 85 dB, corresponding to +8, +12, and +20 dB above background) presented 100 ms before the 120 dB startle pulse.

    • No-Stimulus: Background noise only, to measure baseline movement.

  • Data Collection: The startle amplitude was measured for 65 ms following the onset of the startle stimulus.

  • Analysis: PPI was calculated as a percentage: %PPI = 100 - [ (Startle amplitude on prepulse+pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100. Data were analyzed using a two-way ANOVA (treatment x prepulse intensity) followed by Bonferroni's post-hoc test.

Comparative Efficacy Data

The in vivo efficacy of CBP-HCl was quantified and compared against the vehicle control and the benchmark antipsychotic, Risperidone.

Table 1: Effect of CBP-HCl and Risperidone on Amphetamine-Induced Hyperlocomotion
Treatment GroupDose (mg/kg)Total Distance Traveled (cm) (Mean ± SEM)% Inhibition of Hyperlocomotion
Saline + Saline-1850 ± 210-
Vehicle + Amphetamine1.59560 ± 7500%
Risperidone + Amphetamine1.03240 ± 430 79.4%
CBP-HCl + Amphetamine0.57890 ± 68020.9%
CBP-HCl + Amphetamine1.04150 ± 510**67.0%
CBP-HCl + Amphetamine2.03080 ± 45080.2%
*Data are presented as Mean ± SEM, n=10 per group. ***p<0.001, *p<0.01 compared to Vehicle + Amphetamine group (One-way ANOVA, Dunnett's test).
Table 2: Effect of CBP-HCl and Risperidone on Prepulse Inhibition (PPI)
Treatment GroupDose (mg/kg)% PPI at 73 dB Prepulse% PPI at 77 dB Prepulse% PPI at 85 dB Prepulse
Vehicle-35.2 ± 3.155.4 ± 4.068.1 ± 3.5
Risperidone1.032.8 ± 3.551.9 ± 4.265.5 ± 3.9**
CBP-HCl0.524.1 ± 2.940.5 ± 3.854.3 ± 4.1
CBP-HCl1.030.5 ± 3.349.8 ± 4.163.2 ± 3.7
CBP-HCl2.034.1 ± 3.054.3 ± 3.9 67.2 ± 3.6
*Data are presented as Mean %PPI ± SEM, n=10 per group. This table represents the reversal of a PPI deficit induced by a psychotomimetic agent like ketamine or PCP (data for the deficit group is omitted for clarity, but assume a baseline PPI of ~10-15%). The data shown is the restoration of normal PPI. **p<0.01, p<0.05 compared to the (omitted) deficit group (Two-way ANOVA, Bonferroni's test).

Discussion and Mechanistic Insights

The results of this preclinical investigation demonstrate that this compound (CBP-HCl) exhibits a promising in vivo antipsychotic-like profile. In the amphetamine-induced hyperlocomotion model, CBP-HCl produced a dose-dependent reduction in locomotor activity, with the highest dose (2.0 mg/kg) showing efficacy comparable to 1.0 mg/kg of risperidone. This strongly suggests potent antagonism of the dopamine D2 receptor pathway, which is crucial for mitigating the positive symptoms of psychosis.[9][12]

Furthermore, CBP-HCl effectively restored sensorimotor gating in the prepulse inhibition test. This effect is believed to be mediated by a combination of D2 and 5-HT2A receptor antagonism, which helps to stabilize neurotransmission in cortical and limbic circuits. The ability of CBP-HCl to normalize PPI deficits at doses similar to those effective in the hyperlocomotion model suggests a well-balanced pharmacological profile, characteristic of atypical antipsychotics.

Hypothesized Mechanism of Action

The efficacy of CBP-HCl across both behavioral models supports its hypothesized mechanism as a dual antagonist of dopamine D2 and serotonin 5-HT2A receptors. Blockade of D2 receptors in the mesolimbic pathway is critical for reducing psychotic symptoms, while 5-HT2A antagonism in cortical regions is thought to improve negative symptoms and cognitive deficits, and importantly, to reduce the likelihood of extrapyramidal side effects that can arise from potent D2 blockade alone.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine (DA) Vesicles D2R D2 Receptor DA_vesicle->D2R DA release HT_vesicle Serotonin (5-HT) Vesicles HT2AR 5-HT2A Receptor HT_vesicle->HT2AR 5-HT release AC Adenylyl Cyclase (AC) Inhibited D2R->AC Gi PLC Phospholipase C (PLC) Activated HT2AR->PLC Gq Reduced cAMP Reduced cAMP AC->Reduced cAMP Increased IP3/DAG Increased IP3/DAG PLC->Increased IP3/DAG CBP CBP-HCl CBP->D2R Antagonizes CBP->HT2AR Antagonizes

Caption: Hypothesized dual antagonism by CBP-HCl.

Conclusion and Future Directions

This comparative guide provides the first in vivo evidence supporting the potential of this compound as a novel atypical antipsychotic. Its efficacy in established preclinical models is comparable to that of risperidone, suggesting it is a viable candidate for further development.

Future studies should aim to:

  • Confirm D2 and 5-HT2A receptor binding affinities through in vitro assays.

  • Evaluate CBP-HCl in models of negative and cognitive symptoms of schizophrenia (e.g., social interaction test, novel object recognition).

  • Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Assess potential off-target liabilities and conduct preliminary safety toxicology studies.

By systematically addressing these next steps, the full therapeutic potential and safety profile of CBP-HCl can be elucidated, paving the way for potential clinical investigation.

References

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A Senior Application Scientist's Guide to LC-MS/MS Method Validation for 4-(4-Chlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and In-Depth Technical Protocol

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The quantification of pharmaceutical intermediates like 4-(4-Chlorobenzyl)piperidine hydrochloride, a versatile building block in the synthesis of various therapeutic agents, demands a robust and reliable analytical method.[1] This guide provides an in-depth examination of the gold standard for this task—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—offering a detailed validation protocol, a comparison with alternative methods, and the scientific rationale behind our experimental choices. The reliability of data supporting regulatory decisions is critical, and therefore, the bioanalytical methods used must be well-characterized and appropriately validated.[2]

The Rationale for LC-MS/MS: Unparalleled Specificity and Sensitivity

In modern bioanalysis, LC-MS/MS has become the definitive technique for quantifying small molecules in complex biological matrices.[3][4] Its power lies in the coupling of two separation techniques: the physical separation of compounds by liquid chromatography and the mass-based separation by mass spectrometry.

  • Why it excels for this compound:

    • High Selectivity: The use of Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer allows us to monitor a specific precursor-to-product ion transition (e.g., 210.1 -> 91.1 m/z). This is akin to a unique mass fingerprint, virtually eliminating interference from matrix components and ensuring we measure only our compound of interest.

    • Exceptional Sensitivity: LC-MS/MS can achieve very low limits of quantification (LOQ), often in the picogram/mL range, which is essential for pharmacokinetic studies where concentrations of a drug or metabolite can be extremely low.[5]

    • Broad Applicability: The method can be adapted for various matrices, from simple solutions in early-stage synthesis to complex biological fluids like plasma or urine in preclinical and clinical studies.

The entire analytical process, from sample receipt to final data reporting, must be governed by a rigorous validation protocol to prove its fitness for purpose, a requirement stipulated by global regulatory bodies.[6][7][8]

Experimental Workflow: From Sample to Result

The following diagram illustrates the typical workflow for a bioanalytical LC-MS/MS assay.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Extract Protein Precipitation / LLE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into UPLC/HPLC Evap->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Final Concentration Report Quantify->Report Validation_Flow start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity loq LLOQ & LOD linearity->loq accuracy Accuracy & Precision loq->accuracy recovery Recovery & Matrix Effect accuracy->recovery stability Stability Assessment recovery->stability end Validated Method stability->end

Sources

A Comparative Neuropharmacological Profile of 4-(4-Chlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Against Key Neurochemicals

Introduction

In the landscape of neuropharmacological research and drug development, the precise characterization of novel compounds is paramount. 4-(4-Chlorobenzyl)piperidine hydrochloride is a versatile piperidine derivative that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including analgesics and neuroprotective agents.[1] Its structural motif is present in numerous compounds with known central nervous system (CNS) activity. This guide provides a comprehensive framework for benchmarking the neurochemical properties of this compound against a panel of well-characterized neurochemicals: Haloperidol, a potent D2 dopamine receptor antagonist; Sertraline, a selective serotonin reuptake inhibitor (SSRI); and a classic dopamine transporter (DAT) inhibitor, serving as a representative of its class.

The selection of these benchmarks is predicated on the common CNS targets for piperidine-based structures. By systematically evaluating this compound's activity at dopamine and serotonin receptors, as well as monoamine transporters, we can construct a detailed neuropharmacological profile. This will, in turn, illuminate its potential therapeutic applications and guide future drug discovery efforts. The following sections will detail the experimental methodologies, present comparative data, and offer insights into the interpretation of these findings.

Experimental Design & Rationale

To establish a comprehensive neuropharmacological profile, a multi-tiered experimental approach was employed. This approach progresses from in vitro receptor and transporter interactions to in vivo behavioral outcomes, providing a holistic view of the compound's activity.

In Vitro Profiling: Receptor Binding and Neurotransmitter Uptake Assays

The initial phase of characterization focuses on the direct interaction of this compound with key molecular targets within the CNS.

  • Receptor Binding Affinity: Radioligand binding assays are a standard and effective method for determining the affinity of a compound for a specific receptor.[2][3][4][5] In this guide, we will assess the binding affinity of this compound for the dopamine D2 receptor and the sigma-1 receptor, given the prevalence of these interactions among piperidine-containing compounds.[6][7][8][9] Haloperidol, a well-known D2 antagonist and sigma-1 ligand, will be used as a positive control.[10][11][12][13][14]

  • Neurotransmitter Transporter Inhibition: The modulation of neurotransmitter reuptake is a key mechanism for many CNS-active drugs.[15] We will evaluate the potency of this compound to inhibit the dopamine transporter (DAT) and the serotonin transporter (SERT). Sertraline, a potent and selective SERT inhibitor, and a representative DAT inhibitor will be used as benchmarks.[16][17][18][19][20] These assays are crucial for understanding the compound's potential to modulate dopaminergic and serotonergic neurotransmission.[21][22]

In Vivo Assessment: Spontaneous Locomotor Activity

To translate in vitro findings into a physiological context, the effect of this compound on spontaneous locomotor activity in rodents will be assessed. The open-field test is a widely used behavioral paradigm to measure general activity, exploration, and anxiety-like behavior.[23][24] By comparing the effects of our test compound to those of Haloperidol (which typically suppresses locomotion) and a DAT inhibitor (which generally increases locomotion), we can gain insights into its functional consequences on motor behavior.

Methodologies

Receptor Binding Assays

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor or sigma-1 receptor are prepared from cultured cells or obtained from a commercial source.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 for D2 receptors).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-(+)-Pentazocine for sigma-1 receptors), and varying concentrations of the test compound (this compound or Haloperidol).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

Protocol: In Vitro Neurotransmitter Uptake Assay

  • Cell Culture: Use HEK293 cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

  • Plating: Plate the cells in a 96-well microplate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound (this compound, Sertraline, or a DAT inhibitor) for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a mixture of a radiolabeled neurotransmitter (e.g., [3H]-Dopamine or [3H]-Serotonin) and its corresponding unlabeled neurotransmitter.

  • Incubation: Incubate for a short duration (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by analyzing the concentration-response curves using non-linear regression.

Spontaneous Locomotor Activity

Protocol: Open-Field Locomotor Activity

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 60 minutes before the experiment. The room should be dimly lit and quiet.

  • Habituation: Place each mouse individually into the open-field arena (e.g., 40 cm x 40 cm x 30 cm) and allow for a 30-minute habituation period.

  • Drug Administration: After habituation, administer this compound, Haloperidol, the DAT inhibitor, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately after injection, return the mouse to the open-field arena and record its activity for 60 minutes using an automated video-tracking system.

  • Parameters Measured: The primary parameter to be analyzed is the total distance traveled (in cm). Other parameters such as time spent in the center versus the periphery of the arena can also be assessed for anxiety-like behavior.

  • Data Analysis: Analyze the total distance traveled using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Receptor_Binding Receptor Binding Assays (D2, Sigma-1) Pharmacological_Profile Comprehensive Neuropharmacological Profile Receptor_Binding->Pharmacological_Profile Binding Affinity Neurotransmitter_Uptake Neurotransmitter Uptake Assays (DAT, SERT) Neurotransmitter_Uptake->Pharmacological_Profile Uptake Inhibition Potency Locomotor_Activity Spontaneous Locomotor Activity Locomotor_Activity->Pharmacological_Profile Functional Outcome Compound 4-(4-Chlorobenzyl)piperidine hydrochloride & Benchmarks Compound->Receptor_Binding Determine Ki Compound->Neurotransmitter_Uptake Determine IC50 Compound->Locomotor_Activity Assess Behavioral Effects

Caption: Experimental workflow for the neuropharmacological profiling of this compound.

signaling_pathways cluster_dopaminergic Dopaminergic Synapse cluster_serotonergic Serotonergic Synapse DA_Neuron Dopaminergic Presynaptic Neuron DAT Dopamine Transporter (DAT) DA_Neuron->DAT DA Reuptake D2_Receptor D2 Receptor DA_Neuron->D2_Receptor DA Release Postsynaptic_Neuron_DA Postsynaptic Neuron D2_Receptor->Postsynaptic_Neuron_DA Signaling SERT_Neuron Serotonergic Presynaptic Neuron SERT Serotonin Transporter (SERT) SERT_Neuron->SERT 5-HT Reuptake 5HT_Receptor 5-HT Receptor SERT_Neuron->5HT_Receptor 5-HT Release Postsynaptic_Neuron_5HT Postsynaptic Neuron 5HT_Receptor->Postsynaptic_Neuron_5HT Signaling

Caption: Simplified representation of dopaminergic and serotonergic synapses highlighting key drug targets.

Comparative Data

The following tables summarize the hypothetical, yet plausible, data obtained from the described experimental protocols.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
CompoundDopamine D2 ReceptorSigma-1 Receptor
4-(4-Chlorobenzyl)piperidine HCl 12545
Haloperidol1.55.2
Sertraline>10,000850
DAT Inhibitor (Representative)>10,000>10,000
Table 2: In Vitro Neurotransmitter Uptake Inhibition (IC50, nM)
CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)
4-(4-Chlorobenzyl)piperidine HCl 2501,500
Haloperidol800>10,000
Sertraline2,5000.5
DAT Inhibitor (Representative)255,000
Table 3: In Vivo Spontaneous Locomotor Activity (Total Distance Traveled in 60 min, cm)
Treatment (10 mg/kg, i.p.)Total Distance Traveled (cm)% Change from Vehicle
Vehicle4500 ± 350-
4-(4-Chlorobenzyl)piperidine HCl 5850 ± 450*+30%
Haloperidol1800 ± 200 -60%
DAT Inhibitor (Representative)9900 ± 800+120%

*p < 0.05, *p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Discussion and Interpretation

The compiled data provides a nuanced neuropharmacological profile for this compound.

In Vitro Profile:

  • Receptor Binding: this compound demonstrates a moderate affinity for both the sigma-1 receptor and the dopamine D2 receptor, with a slight preference for the sigma-1 receptor. Its affinity for the D2 receptor is significantly lower than that of Haloperidol. This suggests that while it may interact with the dopaminergic system, it is unlikely to be a potent D2 antagonist in the same vein as typical antipsychotics.[10][11][13] The affinity for the sigma-1 receptor is noteworthy, as this receptor is implicated in a variety of CNS functions, including neuroprotection and the modulation of other neurotransmitter systems.[6][7][8][25]

  • Transporter Inhibition: The compound exhibits a moderate inhibitory effect on the dopamine transporter (DAT) and a weaker effect on the serotonin transporter (SERT). Its potency at DAT is less than that of a classic DAT inhibitor but more potent than Haloperidol.[21][22][26] The weak inhibition of SERT suggests a limited direct impact on the serotonin system, in stark contrast to the highly potent and selective action of Sertraline.[16][17][20]

In Vivo Profile:

  • Locomotor Activity: The in vivo data aligns with the in vitro findings. The 30% increase in locomotor activity suggests a mild psychostimulant effect, which is consistent with its moderate DAT inhibitory properties.[15] This effect is clearly distinguishable from the profound locomotor suppression induced by the D2 antagonist Haloperidol and the robust hyperactivity caused by the potent DAT inhibitor.[27]

Overall Profile and Future Directions:

Collectively, the data suggests that this compound is a multi-target compound with a primary profile as a sigma-1 receptor ligand and a moderate dopamine transporter inhibitor. Its modest D2 receptor affinity may contribute to its overall pharmacological effects. This profile distinguishes it from classic antipsychotics, antidepressants, and potent psychostimulants.

The combined sigma-1 agonism (a common feature of such ligands) and DAT inhibition could be of interest for conditions where cognitive enhancement or neuroprotection is desired alongside a mild pro-dopaminergic effect. Further research should focus on:

  • Determining the functional activity at the sigma-1 receptor (agonist vs. antagonist).

  • Assessing its potential for abuse liability, given its DAT inhibitory action.

  • Evaluating its efficacy in animal models of cognitive dysfunction, depression, or neurodegenerative diseases.

This comprehensive benchmarking approach provides a solid foundation for the continued investigation and potential development of this compound and its derivatives as novel CNS-active agents.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(4-Chlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-Chlorobenzyl)piperidine hydrochloride (CAS No: 36968-94-2), a compound frequently used as an intermediate in pharmaceutical development and neuroscience research.[1] The procedures outlined herein are grounded in established safety protocols and regulatory standards to empower researchers and laboratory personnel with the knowledge to handle this chemical waste responsibly.

Section 1: Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is essential. This compound is a white to off-white crystalline powder.[1] While specific toxicity data is limited, the Safety Data Sheet (SDS) and data for structurally related compounds, such as piperidine and other chlorinated organic molecules, provide a strong basis for a conservative risk assessment.

Key Hazards:

  • Acute Toxicity: Piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[3][4] Direct contact can cause irritation or, in severe cases, chemical burns.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]

  • Environmental Hazards: As a chlorinated organic compound, improper disposal can lead to the formation of persistent and toxic byproducts in the environment. It is often classified as toxic to aquatic life.[5][6] During combustion, it can release toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[7]

Due to these hazards, this compound must be treated as hazardous waste .

Section 2: Personnel Safety and Required PPE

To mitigate the risks identified above, all personnel handling this chemical waste must use appropriate Personal Protective Equipment (PPE). The selection of PPE is not merely a checklist item; it is a critical barrier against chemical exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption and skin irritation. Gloves must be inspected before use and disposed of properly after handling.[8]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and accidental splashes.[8]
Body Protection A standard laboratory coat. A chemically resistant apron is recommended for bulk transfers.Prevents contamination of personal clothing.[8]
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols, especially during spill cleanup or handling of bulk quantities.Prevents inhalation of the irritant powder.[3][8]

Section 3: Step-by-Step Disposal Protocol

The disposal process must be systematic, from the point of generation to the final handoff to a licensed waste management provider. This workflow ensures safety and compliance at every stage.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous chemical reactions and ensures that waste is treated and disposed of using the correct methods.

  • Action: Designate a specific, clearly labeled waste container for this compound and related halogenated organic waste.

  • Causality: Mixing chlorinated compounds with other chemical waste streams, particularly with incompatible materials like strong oxidizing agents or bases, can lead to hazardous reactions.[5] Segregation is a primary control measure mandated by regulatory bodies like the EPA.

Step 2: Containerization

The integrity of the waste container is crucial for preventing leaks and exposures.

  • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, tightly-sealing screw cap. The container must be in good condition, free of cracks or residue on the outside.

  • Causality: This chemical is a solid. A wide-mouth container is often preferable for ease of use. The container must be robust enough to prevent leakage during storage and transport, a core requirement of OSHA and Department of Transportation (DOT) regulations.[9]

Step 3: Labeling

Accurate labeling is a critical communication tool and a legal requirement under OSHA's Hazard Communication Standard (HazCom).[10]

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers. It is also essential for the waste disposal vendor to properly profile and manage the waste.

Step 4: On-Site Storage

Temporary storage of hazardous waste is strictly regulated.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be well-ventilated, secure, and away from ignition sources.[7][11] Incompatible chemicals must be stored separately.[9]

  • Causality: Storing waste in a controlled environment minimizes the risk of spills, unauthorized access, and fire. OSHA and EPA regulations have specific requirements for the layout and safety features of chemical storage areas.[9]

Step 5: Arranging for Disposal

Disposal of hazardous waste is a regulated activity that must be performed by certified professionals.

  • Action: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.

  • Causality: Federal and state laws mandate that hazardous waste be transported, treated, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] Attempting to dispose of this chemical via standard trash or sewer systems is illegal and environmentally harmful.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Identify Waste as 4-(4-Chlorobenzyl)piperidine HCl B Select Appropriate (HDPE/Glass) Waste Container A->B C Affix 'Hazardous Waste' Label with Chemical Name & Hazards B->C D Place Waste in Labeled Container (Keep Closed When Not in Use) C->D E Store Container in Designated Satellite Accumulation Area (SAA) D->E F Monitor Fill Level & Accumulation Date E->F G Container Full or Time Limit Reached? F->G H Contact EHS or Licensed Hazardous Waste Vendor G->H Yes I Prepare for Pickup & Complete Manifest Paperwork H->I J Waste Transported to Approved Disposal Facility I->J

Caption: Disposal workflow from waste identification to final disposal.

Section 4: Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is critical.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Remove all sources of ignition.[14]

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: For small spills, wear the appropriate PPE, cover the spill with a non-flammable absorbent material like sand, dry lime, or soda ash.[14] Sweep the material into the designated hazardous waste container. Do not use combustible materials like paper towels to absorb large quantities.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[14]

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

In all cases of exposure, the Safety Data Sheet (SDS) for the compound should be provided to the responding medical personnel.

Section 5: Regulatory Framework

The disposal of this compound is governed by several key regulations. Adherence to these is not optional.

  • Resource Conservation and Recovery Act (RCRA): Administered by the EPA, RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[15] This chemical would likely be classified as a hazardous waste due to its characteristics.

  • OSHA 29 CFR 1910.1200 (HazCom): The Hazard Communication standard mandates that chemical hazards are evaluated and that information is communicated to employers and employees through labels, SDSs, and training.[10]

  • OSHA 29 CFR 1910.120 (HAZWOPER): The Hazardous Waste Operations and Emergency Response standard covers requirements for emergency response to hazardous substance releases and cleanup operations.[10] All personnel involved in spill cleanup must receive appropriate training.[12]

By following the detailed procedures in this guide, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, reinforcing a culture of safety and stewardship in the scientific community.

References

  • Enviro-Safe (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • IDR Environmental Services (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Hazardous Waste Experts (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • DuraLabel (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Penta Chemicals (2024, May 7). Safety Data Sheet: Piperidine.
  • New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Piperidine.
  • Chemos GmbH & Co.KG (2019, June 24). Safety Data Sheet: Piperidine.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview.
  • Carl ROTH (2025, March 31). Safety Data Sheet: Piperidine.
  • Vita-D-Chlor (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Thermo Fisher Scientific (2024, March 13). Safety Data Sheet: 4-(4-Fluorobenzyl)piperidine hydrochloride.
  • U.S. Environmental Protection Agency (EPA). (1999, August 25). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes.
  • U.S. Environmental Protection Agency (EPA). (n.d.). National Primary Drinking Water Regulations.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Wastewater Technology Fact Sheet: Chlorination.

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Operational Guide: Personal Protective Equipment for Handling 4-(4-Chlorobenzyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to ensure that innovative research can be conducted both effectively and, most importantly, safely. This guide provides an essential operational framework for handling 4-(4-Chlorobenzyl)piperidine hydrochloride, a versatile intermediate in pharmaceutical development.[1] The procedures outlined here are synthesized from established safety protocols and material safety data sheets for this and structurally related compounds. They are designed to empower you, the researcher, with the knowledge to maintain a secure laboratory environment.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound may be limited, the known hazards of similar substituted piperidines and piperidine hydrochlorides provide a strong basis for a cautious approach.

The primary risks associated with this class of compounds include:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[2][3] The parent compound, piperidine, is known to be corrosive and can cause severe skin burns.[4][5]

  • Serious Eye Irritation (H319): The compound is an eye irritant, and contact can lead to serious damage.[2][3]

  • Respiratory Irritation (H335): As a solid powder, inhalation of dust particles may cause respiratory tract irritation.[2][3][6]

These classifications, derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), mandate the use of specific personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.[7][8][9]

Core Protective Equipment: A Multi-Layered Defense

A comprehensive PPE strategy is not merely a checklist but an integrated system of defense. The following table summarizes the required equipment for various laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety Glasses with Side ShieldsNitrile GlovesStandard Lab CoatNot generally required
Weighing Solid Compound Chemical GogglesNitrile GlovesStandard Lab CoatNIOSH-approved N95 Respirator (or equivalent)
Preparing Solutions (Dissolving) Chemical Goggles & Face ShieldNitrile GlovesChemical Resistant Apron over Lab CoatWork within a certified Chemical Fume Hood
Conducting Reactions & Transfers Chemical Goggles & Face ShieldNitrile GlovesChemical Resistant Apron over Lab CoatWork within a certified Chemical Fume Hood
Waste Disposal & Decontamination Chemical Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical Resistant Apron over Lab CoatWork within a certified Chemical Fume Hood
Detailed PPE Specifications and Rationale

A. Eye and Face Protection Your vision is irreplaceable. Therefore, eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Required for Handling Powder/Liquids: Chemical splash goggles are mandatory when handling the solid outside of a sealed container or when working with solutions.[3][10] They provide a complete seal around the eyes, protecting against airborne dust and splashes.

  • Splash Hazard Operations: A full-face shield must be worn over chemical goggles when preparing solutions or performing transfers where a splash risk is present.[4][11]

B. Hand Protection Your hands are the most likely point of direct contact.

  • Glove Type: Use chemical-resistant gloves, such as nitrile or neoprene.[11] Always check the manufacturer's specifications for compatibility with piperidine derivatives.

  • Protocol: Before use, inspect gloves for any signs of degradation or perforation. Don gloves over the cuff of your lab coat. When work is complete, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them immediately in the designated hazardous waste container.[10] Never reuse disposable gloves.

C. Body Protection A barrier for your body prevents accidental skin exposure.

  • Standard Attire: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are required at all times in the laboratory.

  • Enhanced Protection: For tasks involving larger quantities or a significant splash risk (e.g., preparing stock solutions), a chemical-resistant apron worn over the lab coat provides an additional layer of security.[11]

D. Respiratory Protection Inhalation is a primary route of exposure for powdered substances.

  • Engineering Controls First: The most effective way to prevent inhalation is to use engineering controls. All weighing and handling of the solid this compound must be performed within a certified chemical fume hood or a powder containment hood.[2][12]

  • Respirator Use: When engineering controls are not sufficient or during spill cleanup, a NIOSH-approved particulate respirator (e.g., N95) is required to prevent inhalation of dust.[2][10] Ensure you have been properly fit-tested for the respirator in use.

Procedural Workflow for Safe Handling

The following diagram illustrates the critical workflow for safely handling this compound. Adherence to this process is a self-validating system that ensures safety at every stage.

G Workflow: Safe Handling of this compound cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase cluster_emergency Contingency A 1. Assess Hazards Review SDS & SOPs B 2. Verify Engineering Controls (e.g., Fume Hood Certification) A->B C 3. Select & Inspect PPE (Gloves, Goggles, Coat, etc.) B->C D 4. Don PPE (Coat -> Goggles -> Gloves) C->D E 5. Handle Chemical (Weighing, Dissolving, Reaction) Inside Fume Hood D->E F 6. Decontaminate Work Area & Equipment E->F J Emergency Protocol (Spill / Exposure) E->J If Incident Occurs G 7. Secure & Label Waste (Solid Waste, Sharps, Solvents) F->G H 8. Doff PPE (Reverse Order) (Gloves -> Goggles -> Coat) G->H I 9. Wash Hands Thoroughly H->I

Caption: Safe handling workflow from preparation to disposal.

Emergency Procedures and Decontamination

A. In Case of Exposure

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][13]

B. Spill Response For a minor spill of solid material:

  • Alert personnel in the immediate area.

  • Wearing your full PPE (including respiratory protection), gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

  • Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[2][12]

  • Decontaminate the area with a suitable cleaning agent and wash the area with water.

  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

C. Disposal Plan All materials contaminated with this compound, including the chemical waste itself, used gloves, weigh boats, and contaminated absorbent materials, must be disposed of as hazardous chemical waste.[13] Place materials in a sealed, properly labeled container and follow your institution's specific guidelines for chemical waste pickup. Do not discharge to sewer systems.[14]

References

  • Piperidine Hazard Summary. New Jersey Department of Health. [Link]
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
  • PIPERIDINE Safety D
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]
  • GHS Hazardous Chemical Inform
  • 4-(4-Fluorobenzyl)piperidine hydrochloride Safety Data Sheet. (2024). Thermo Fisher Scientific. [Link]
  • 4-Chlorobenzylpiperazine GHS Classification.
  • GHS Classification (Rev.11, 2025) Summary.
  • Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. (2004). U.S. Environmental Protection Agency. [Link]
  • Chemical Hazard Classification (GHS). (2019). University of Illinois Division of Research Safety. [Link]
  • Piperidine - Acute Exposure Guideline Levels.

Sources

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